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  • Product: 4-Methoxy-3,5-dimethylpyridine 1-Oxide
  • CAS: 91219-89-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical and Physical Properties of 4-Methoxy-3,5-dimethylpyridine 1-oxide

Executive Summary 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a pivotal heterocyclic intermediate in the pharmaceutical synthesis of benzimidazole-based proton pump inhibitors (PPIs), most notably Omepraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a pivotal heterocyclic intermediate in the pharmaceutical synthesis of benzimidazole-based proton pump inhibitors (PPIs), most notably Omeprazole and Esomeprazole[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream functionalization. Designed for drug development professionals, this guide emphasizes self-validating protocols and the underlying chemical logic required to optimize yields and ensure high-purity API production[2].

Mechanistic Role in Drug Development

In the synthesis of PPIs, constructing the substituted pyridine ring is notoriously challenging due to the inherent electron deficiency of the pyridine nucleus. 4-Methoxy-3,5-dimethylpyridine 1-oxide solves this by utilizing the N-oxide functional group as a temporary activating and directing handle.

The N-oxide oxygen donates electron density into the ring via resonance, activating the 2, 4, and 6 positions for electrophilic attack, while simultaneously acting as an electron-withdrawing group via induction to facilitate nucleophilic aromatic substitution (SNAr). Once the desired substitutions (such as the 4-methoxy group and the 2-hydroxymethyl group) are achieved, the N-oxide is either reduced or consumed in a rearrangement, finalizing the pharmacophore architecture[3].

Physicochemical Properties

Understanding the physical parameters of this intermediate is critical for optimizing extraction, purification, and reaction conditions. Below is a summary of its core properties[1].

PropertyValue
Chemical Name 4-Methoxy-3,5-dimethylpyridine 1-oxide
CAS Number 91219-89-5
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Boiling Point 314.1 ± 37.0 °C (Predicted)
Density 1.05 ± 0.1 g/cm³ (Predicted)
pKa 2.78 ± 0.10 (Predicted)
Appearance Solid (White to light yellow)
Solubility Chloroform, Ethyl Acetate, Methanol

Upstream Synthesis Workflow & Causality

The synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide from 3,5-dimethylpyridine requires a highly controlled, three-phase workflow. Each step is designed to overcome the electronic barriers of the pyridine ring.

Phase 1: N-Oxidation
  • Protocol: Dissolve 3,5-dimethylpyridine in glacial acetic acid. Cool to 0°C and add 30% H2​O2​ dropwise. Heat the mixture to 70°C for 12 hours. Quench with sodium sulfite and extract with dichloromethane (DCM).

  • Causality: Pyridine is resistant to electrophilic aromatic substitution (EAS). Acetic acid reacts with H2​O2​ to form peracetic acid in situ, which oxidizes the nitrogen. This N-oxidation shifts the dipole moment, allowing the oxygen to donate electron density back into the ring via resonance, activating it for Phase 2.

  • Self-Validation: Perform TLC (Silica gel, DCM:MeOH 9:1). The resulting N-oxide is significantly more polar and will present a lower Rf​ value than the starting material.

Phase 2: Regioselective Nitration
  • Protocol: Dissolve the N-oxide in concentrated H2​SO4​ at 0°C. Slowly add fuming HNO3​ . Heat the reaction to 90°C for 4 hours. Pour over crushed ice to precipitate the product.

  • Causality: The N-oxide directs the incoming nitronium ion ( NO2+​ ) strictly to the 4-position. While the strongly acidic medium protonates the N-oxide (temporarily deactivating the ring), the elevated temperature of 90°C provides the thermodynamic energy required to overcome this kinetic barrier, ensuring high regioselectivity.

  • Self-Validation: The formation of a distinct yellow precipitate (4-nitro-3,5-dimethylpyridine 1-oxide) upon quenching in ice water confirms successful nitration.

Phase 3: Nucleophilic Aromatic Substitution (Methoxylation)
  • Protocol: Dissolve the 4-nitro intermediate in anhydrous methanol. Add a stoichiometric excess of sodium methoxide ( NaOMe ) dropwise at room temperature. Reflux for 2 hours.

  • Causality: Direct methoxylation of an unactivated pyridine is nearly impossible. However, the nitro group at the 4-position is an exceptional leaving group. The N-oxide further withdraws electron density via induction, making the 4-position highly susceptible to SNAr by the methoxide nucleophile.

  • Self-Validation: Monitor via HPLC. The displacement of the nitro group by the methoxy group results in a distinct shift in UV absorption maximum ( λmax​ ) and a shorter retention time.

Downstream Functionalization: Radical Hydroxymethylation

To bridge this intermediate to Omeprazole, a hydroxymethyl group must be installed at the 2-position[3]. Because 4-methoxy-3,5-dimethylpyridine 1-oxide lacks a pre-existing 2-methyl group, classical Polonovski rearrangement is not viable. Instead, a Minisci-type radical hydroxymethylation is employed.

Step-by-Step Methodology
  • Preparation: Dissolve 4-methoxy-3,5-dimethylpyridine 1-oxide in a 1:1 mixture of methanol and water.

  • Activation: Add a catalytic amount of concentrated H2​SO4​ to protonate the N-oxide.

  • Radical Initiation: Heat the reactor to 70°C. Slowly add an aqueous solution of ammonium persulfate ( (NH4​)2​S2​O8​ ) dropwise over 1 hour.

  • Causality: Ammonium persulfate undergoes homolytic cleavage to generate sulfate radical anions ( SO4∙−​ ). These radicals abstract hydrogen atoms from methanol to form nucleophilic hydroxymethyl radicals ( ∙CH2​OH ). The acidic medium protonates the N-oxide, rendering the 2-position highly electrophilic and perfectly primed for radical attack, yielding (4-methoxy-3,5-dimethylpyridin-2-yl)methanol .

  • Self-Validation: LC-MS analysis will show a mass shift of +30 Da (addition of CH2​OH minus H ).

Synthesis Pathway Visualization

The logical progression from the base pyridine to the final PPI API is mapped below, highlighting the critical role of the N-oxide intermediate.

G A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine 1-oxide (N-Oxidation) A->B H2O2, AcOH C 4-Nitro-3,5-dimethylpyridine 1-oxide (Nitration) B->C HNO3, H2SO4 D 4-Methoxy-3,5-dimethylpyridine 1-oxide (Methoxylation) C->D NaOMe, MeOH E (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (Hydroxymethylation) D->E MeOH, (NH4)2S2O8 F Omeprazole / Esomeprazole (Chlorination & Coupling) E->F SOCl2, then Benzimidazole

Fig 1: Stepwise synthesis of Omeprazole intermediate from 3,5-dimethylpyridine.

References

  • LookChem. "Cas 91219-89-5, 4-Methoxy-3,5-diMethylpyridine 1-Oxide Chemical Properties and Safety Data." LookChem Database.
  • Benchchem. "4-Methoxy-3,5-dimethylpyridine | Pharmaceutical Intermediate Protocols." Benchchem.
  • Pharmaffiliates. "Omeprazole-impurities and Reference Standards." Pharmaffiliates.

Sources

Exploratory

1H and 13C NMR spectral assignments for 4-methoxy-3,5-dimethylpyridine 1-oxide

Title: Structural Elucidation of 4-Methoxy-3,5-dimethylpyridine 1-Oxide: An Advanced ¹H and ¹³C NMR Assignment Guide Introduction & Strategic Importance 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a pivot...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 4-Methoxy-3,5-dimethylpyridine 1-Oxide: An Advanced ¹H and ¹³C NMR Assignment Guide

Introduction & Strategic Importance

4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a pivotal molecular building block, most notably serving as a late-stage intermediate in the synthesis of substituted benzimidazoles like Omeprazole, a blockbuster proton pump inhibitor [1]. The structural integrity of this N-oxide intermediate directly dictates the impurity profile of the final active pharmaceutical ingredient (API). Consequently, rigorous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an analytical formality, but a critical quality control attribute in pharmaceutical drug development [3].

Molecular Causality: The Electronic Influence of N-Oxidation

To accurately assign the NMR spectra of 4-methoxy-3,5-dimethylpyridine 1-oxide, one must first understand the electronic push-pull dynamics governing the pyridine ring.

Unlike a standard pyridine ring, the N-oxide moiety introduces a complex electronic environment. The formal positive charge on the nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), which strongly deshields the adjacent C-2 and C-6 positions [2]. Conversely, the negatively charged oxygen atom can donate electron density back into the ring via resonance (+M effect), primarily shielding the ortho and para positions relative to the nitrogen.

However, in this specific molecule, the para position (C-4) is occupied by a strongly electron-donating methoxy group (-OCH₃), and the meta positions (C-3, C-5) are occupied by electron-donating methyl groups (-CH₃). This creates a highly symmetrical (C₂v point group) and electronically rich system where the chemical shifts are a direct readout of these competing electronic effects.

Self-Validating NMR Acquisition Protocol

A robust NMR assignment cannot rely on 1D spectra alone; it must be a self-validating system where 1D predictions are empirically confirmed by 2D correlations. The following protocol ensures absolute assignment accuracy.

Step 1: Sample Preparation and Environmental Control

  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen because it does not participate in hydrogen bonding that could artificially shift the N-oxide protons.

  • Homogenization: Vortex the sample for 30 seconds and transfer it to a high-quality 5 mm NMR tube. Ensure the solution height is exactly 4 cm to optimize magnetic field homogeneity (shimming).

Step 2: ¹H NMR Acquisition (1D)

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

  • Parameters: Apply a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.

  • Causality for D1: A 2.0s delay ensures complete longitudinal relaxation of the proton spins, guaranteeing that the integration values accurately reflect the 2:6:3 ratio of the aromatic, methyl, and methoxy protons.

Step 3: ¹³C NMR Acquisition (1D)

  • Parameters: Apply a proton-decoupled ¹³C pulse sequence (zgpg30). Set the relaxation delay (D1) to a minimum of 3.0 seconds.

  • Causality for D1: Quaternary carbons (C-3, C-4, C-5) lack directly attached protons, meaning they rely on slower dipole-dipole interactions for relaxation. A longer D1 prevents the artificial suppression of these critical quaternary signals, which is a common pitfall in automated NMR acquisitions.

Step 4: 2D Validation (HSQC & HMBC)

  • HSQC (Heteronuclear Single Quantum Coherence): Run to confirm direct C-H connections (e.g., linking the ~8.15 ppm proton singlet to the ~139 ppm carbon signal).

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to validate the quaternary carbons. The methyl protons (~2.25 ppm) must show strong 3-bond correlations to C-2/C-6 and C-4, effectively locking the entire molecular framework in place.

¹H NMR Spectral Data and Mechanistic Rationale

The ¹H NMR spectrum of 4-methoxy-3,5-dimethylpyridine 1-oxide is remarkably clean due to its C₂v symmetry, presenting only three distinct singlets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
8.15 - 8.31 Singlet (s)2HH-2, H-6Deshielded by the adjacent positively charged nitrogen (-I effect), but slightly mitigated by the +M effect of the N-oxide oxygen. The C₂v symmetry renders H-2 and H-6 chemically and magnetically equivalent.
3.77 - 3.87 Singlet (s)3H-OCH₃ (at C-4)Typical chemical shift for a methoxy group attached to an aromatic ring. The highly electronegative oxygen deshields the local methyl protons.
2.20 - 2.27 Singlet (s)6H-CH₃ (at C-3, C-5)Allylic-type protons attached to the aromatic ring. The electron-donating nature of the adjacent methoxy group keeps these relatively shielded. Equivalent due to molecular symmetry.

¹³C NMR Spectral Data and Mechanistic Rationale

The ¹³C NMR spectrum reveals six distinct carbon environments, confirming the symmetrical nature of the substituted pyridine ring.

Chemical Shift (δ, ppm)TypeAssignmentMechanistic Rationale
~155.0 - 158.0 Quaternary (C)C-4The most deshielded carbon due to the direct attachment of the highly electronegative methoxy oxygen atom.
~138.0 - 140.0 Methine (CH)C-2, C-6Strongly deshielded by the adjacent N-oxide nitrogen. Confirmed via HSQC correlation with the 8.15 ppm proton signal.
~126.0 - 128.0 Quaternary (C)C-3, C-5Shielded relative to C-2/C-6 due to the strong +M resonance effect from the adjacent C-4 methoxy group.
~60.0 - 61.5 Methyl (CH₃)-OCH₃Characteristic shift for an aromatic methoxy carbon.
~13.0 - 15.0 Methyl (CH₃)-CH₃ (at C-3, C-5)Standard chemical shift for methyl groups attached to an electron-rich aromatic system.

Structural Validation Workflow

The following diagram illustrates the self-validating logic loop required to achieve a definitive NMR assignment for pharmaceutical intermediates.

G N1 Sample Preparation (CDCl3 + TMS) N2 1D NMR Acquisition (1H & 13C with optimized D1) N1->N2 N3 Symmetry Analysis (C2v Point Group Confirmation) N2->N3 N4 Chemical Shift Empirical Prediction N3->N4 N5 2D NMR Validation (HSQC / HMBC Cross-Correlation) N4->N5 N5->N4 Discrepancy Found N6 Final Spectral Assignment Approved N5->N6 Correlations Validated

Iterative 1D/2D NMR structural validation workflow for pyridine N-oxide derivatives.

References

  • 4-Methoxy-3,5-dimethylpyridine N-oxide Technical Guide | Benchchem |1

  • Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications | 2

  • Intermediates and an improved process for the preparation of Omeprazole | Google Patents |3

Sources

Foundational

A Technical Guide to the Structural Elucidation of Pharmaceutical Intermediates: A Case Study of 4-methoxy-3,5-dimethylpyridine 1-oxide

This guide provides an in-depth technical overview of single-crystal X-ray diffraction (SCXRD) as the definitive method for determining the three-dimensional atomic structure of small organic molecules. We will use 4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical overview of single-crystal X-ray diffraction (SCXRD) as the definitive method for determining the three-dimensional atomic structure of small organic molecules. We will use 4-methoxy-3,5-dimethylpyridine 1-oxide, a key intermediate in the synthesis of the proton-pump inhibitor Omeprazole[1][2], as a practical case study to illustrate the principles, experimental workflow, data interpretation, and ultimate value of this powerful analytical technique in the pharmaceutical sciences.

The N-oxide functional group is of significant interest in medicinal chemistry. Its high polarity and ability to form strong hydrogen bonds can be used to increase the aqueous solubility of drug candidates and modulate membrane permeability.[3][4] In many cases, the N-oxide moiety is critical for the biomedical application of a molecule, acting as a key pharmacophore or influencing the drug's pharmacokinetic profile.[4][5][6] Given this, a precise understanding of the three-dimensional structure and intermolecular interactions of N-oxide-containing molecules is paramount for rational drug design and development.[7]

Single-crystal X-ray diffraction stands as the gold standard for providing this information, offering unambiguous determination of molecular geometry, conformation, and the packing of molecules within a solid-state material.[8][9][10][11]

Part 1: Foundational Principles of X-ray Diffraction

The ability to determine a molecular structure from a crystal stems from a phenomenon known as X-ray diffraction. In 1913, W.H. and W.L. Bragg established the fundamental relationship between the wavelength of incident X-rays, the angle at which they strike the crystal, and the spacing between atomic planes within the crystal lattice.[12][13]

This relationship, known as Bragg's Law, is the cornerstone of crystallography.[14][15] It states that constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal only occurs when the path length difference between X-rays reflecting off adjacent planes is an integer multiple of the X-ray wavelength.[11][16]

Bragg's Law: nλ = 2d sin(θ)

Where:

  • n is an integer (the order of reflection).

  • λ (lambda) is the wavelength of the X-ray beam.

  • d is the spacing between the crystal lattice planes.

  • θ (theta) is the angle of incidence of the X-ray beam.[12][15][16]

By systematically rotating the crystal and measuring the angles and intensities of all the diffracted X-ray beams, we can work backward to calculate the "d-spacings" of all the atomic planes. This collection of diffracted spots forms a unique pattern that is mathematically related (by a Fourier transform) to the arrangement of electrons—and thus atoms—within the unit cell of the crystal.

cluster_crystal Crystal Lattice cluster_rays p1 p2 p1->p2 ref1 p1->ref1 Diffracted X-ray p3 p4 p3->p4 ref2 p3->ref2 1,1.2! 1,1.2! p3->1,1.2! p5 p6 p5->p6 inc1 inc1->p1 Incident X-ray (λ) inc2 inc2->p3 1.35,1.0! 1.35,1.0! 1,1.2!->1.35,1.0! d*sin(θ) angle1 θ angle2 θ cluster_exp Experimental Phase cluster_comp Computational Phase A Compound Synthesis & Purification B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Mounting & Cryo-cooling B->C D X-ray Data Collection (Diffractometer) C->D E Data Integration (Spot Finding, Indexing) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement (Model Fitting) F->G H Validation & Deposition (e.g., CSD) G->H I Final 3D Structure & Crystallographic Data H->I

Caption: The complete workflow for single-crystal X-ray diffraction analysis.

Experimental Protocols

1. Crystal Growth: The Foundational Prerequisite The success of the entire experiment hinges on obtaining a single, high-quality crystal, typically 0.1-0.3 mm in size, free of cracks and defects. For a neutral organic molecule like 4-methoxy-3,5-dimethylpyridine 1-oxide, the most common and effective method is slow evaporation.

  • Protocol: Slow Evaporation

    • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum amount of a suitable solvent or solvent mixture in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble. For this compound, solvents like acetone, ethyl acetate, or a mixture such as dichloromethane/hexane would be appropriate starting points.

    • Preparation: Cover the vial with a cap, or with parafilm, and pierce it with 1-2 small holes using a needle. This is a critical step; the size of the holes controls the rate of evaporation. A slower rate generally yields higher quality crystals.

    • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a beaker containing sand to dampen vibrations) at a constant temperature.

    • Monitoring: Observe the vial over several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow.

    • Harvesting: Once crystals of suitable size have formed, carefully harvest them using a nylon loop or a fine needle, being sure not to damage them.

  • Causality: The goal is to allow molecules to transition from the disordered state in solution to a highly ordered crystalline lattice slowly. Rapid precipitation traps solvent and introduces defects, which degrade the quality of the diffraction pattern.

2. Data Collection The chosen crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Protocol: Data Collection on a Modern Diffractometer

    • Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K or -173 °C).

    • Centering: The crystal is centered in the X-ray beam using a video microscope.

    • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to determine the unit cell dimensions and the crystal system (e.g., monoclinic, orthorhombic).

    • Data Collection Strategy: Based on the unit cell and symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

    • Execution: The full data collection run is initiated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.

  • Causality: Flash-cooling the crystal to cryogenic temperatures is essential. It minimizes thermal motion of the atoms, resulting in sharper diffraction spots at higher resolution and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam. [17] 3. Structure Solution and Refinement This is the computational part of the process where the raw diffraction data is transformed into a chemically meaningful molecular model. [18]

  • Workflow:

    • Integration: The raw images are processed to locate the diffraction spots, determine their intensities, and assign Miller indices (h,k,l) to each reflection. [17] 2. Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which defines the symmetry elements within the unit cell.

    • Structure Solution (Solving the Phase Problem): The measured intensities represent the amplitudes of the scattered waves, but the phase information is lost. "Direct methods" or other algorithms are used to generate an initial set of phases, which allows for the calculation of an initial electron density map.

    • Model Building: Peaks in the electron density map are assigned to atomic positions. For a known molecule, the chemist can fit the expected molecular structure into the map.

    • Refinement: The atomic positions and their thermal displacement parameters are adjusted iteratively using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). [18][19]This process is repeated until the model converges.

  • Trustworthiness: The quality of the final structure is assessed by several metrics, most notably the R-factor (R1). The R1 value is a measure of the agreement between the experimental and calculated structure factor amplitudes; a value below 5% (0.05) for high-quality small-molecule data indicates an excellent refinement.

Part 3: Data Interpretation - A Case Study

While a published crystal structure for 4-methoxy-3,5-dimethylpyridine 1-oxide is not publicly available as of this writing, we can present an illustrative, hypothetical dataset based on typical values for similar organic compounds. Researchers are encouraged to search the Cambridge Structural Database (CSD) for the most current data. [20][21][22]The CSD is the world's repository for small-molecule organic and metal-organic crystal structures. [23] Table 1: Illustrative Crystallographic Data for 4-methoxy-3,5-dimethylpyridine 1-oxide

ParameterValue (Illustrative)Explanation
Crystal Data
Chemical FormulaC₈H₁₁NO₂The atoms comprising one molecule. [24]
Formula Weight153.18 g/mol The molar mass of the compound. [24]
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁/cThe set of symmetry operations for the crystal. P2₁/c is very common for organic molecules.
a, b, c [Å]a = 8.51, b = 10.23, c = 9.45The lengths of the unit cell axes.
α, β, γ [°]α = 90, β = 105.2, γ = 90The angles between the unit cell axes. For monoclinic, α and γ are 90°.
Volume [ų]792.1The volume of a single unit cell.
Z4The number of molecules per unit cell.
Data Collection
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used. Molybdenum sources are common for small-molecule crystallography.
Temperature [K]100(2)The temperature at which data was collected.
Refinement
Reflections Collected7250Total number of diffraction spots measured.
Independent Reflections1815Number of unique reflections after accounting for symmetry.
R_int0.035A measure of the agreement between symmetry-equivalent reflections. Lower is better.
Final R1 [I > 2σ(I)]0.041The primary indicator of refinement quality for observed data. < 5% is excellent.
wR2 (all data)0.115A weighted R-factor calculated on all data.
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good refinement.
Structural Analysis Insights

From a refined structure, one can extract precise geometric information:

  • Bond Lengths and Angles: The N-O bond length is a key indicator of the N-oxide character. We would expect it to be around 1.34 Å. [25]The C-N-C angle within the pyridine ring is expected to be wider than in pyridine itself. [25]Substituent effects, such as the electron-donating methoxy group, can subtly alter the ring geometry compared to unsubstituted pyridine N-oxide. [26]* Molecular Planarity: Analysis would confirm the planarity of the pyridine ring and the orientation of the methoxy and methyl group substituents relative to this plane.

  • Intermolecular Interactions: The highly polar N-O group is a strong hydrogen bond acceptor. [4]A detailed analysis of the crystal packing would reveal how molecules interact with each other. We would investigate for C-H···O hydrogen bonds between the methyl or aromatic hydrogens and the N-oxide oxygen of neighboring molecules. These interactions govern the crystal's stability, melting point, and dissolution properties.

Part 4: Implications for Drug Development

Obtaining the crystal structure of a pharmaceutical intermediate like 4-methoxy-3,5-dimethylpyridine 1-oxide provides critical insights that impact the drug development pipeline:

  • Absolute Structure Confirmation: It provides unambiguous proof of the chemical identity and connectivity, which is a regulatory requirement.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different physical properties, including solubility and stability. SCXRD is the definitive tool for identifying and characterizing these different solid forms.

  • Process Chemistry: Understanding the stable crystal form of an intermediate helps in designing robust crystallization protocols for purification, ensuring batch-to-batch consistency.

  • Rational Drug Design: While this is an intermediate, understanding its solid-state behavior (e.g., its hydrogen bonding motifs) can inform the design of the final Active Pharmaceutical Ingredient (API) to achieve desired properties like improved solubility or stability in a final formulated drug product.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern chemical and pharmaceutical sciences. It provides a definitive, high-resolution picture of molecular structure and intermolecular interactions that cannot be obtained by other techniques. By following a rigorous workflow from crystal growth to computational refinement, researchers can elucidate the precise three-dimensional architecture of molecules like 4-methoxy-3,5-dimethylpyridine 1-oxide. This structural knowledge is not merely academic; it is foundational for controlling chemical processes, understanding molecular properties, and ultimately, developing safer and more effective medicines.

References

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  • Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Vishnevskiy, Y. V., et al. (2017). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Structural Chemistry. [Link]

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  • Phenix Tutorials. (2024). Refinement X-ray and cryo-EM (Pavel Afonine). YouTube. [Link]

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  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Royal Society of Chemistry. Pyridine N-oxides as coformers in the development of drug cocrystals. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • ResearchGate. How do organic compounds single crystal X rays diffraction work? [Link]

  • RASĀYAN Journal of Chemistry. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • European Patent Office. (1984). Intermediates for the preparation of omeprazole. Patent 0103553. [Link]

Sources

Exploratory

mechanism of N-oxidation for 4-methoxy-3,5-dimethylpyridine

An In-Depth Technical Guide to the N-Oxidation of 4-Methoxy-3,5-dimethylpyridine Abstract This technical guide provides a comprehensive examination of the N-oxidation mechanism of 4-methoxy-3,5-dimethylpyridine, a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the N-Oxidation of 4-Methoxy-3,5-dimethylpyridine

Abstract

This technical guide provides a comprehensive examination of the N-oxidation mechanism of 4-methoxy-3,5-dimethylpyridine, a critical intermediate in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole.[1][2] We will explore the fundamental electronic principles governing the reaction, compare common and advanced oxidation methodologies, and present detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this pivotal chemical transformation, grounded in established scientific literature and industrial practice.

Introduction: The Significance of Pyridine N-Oxides

The N-oxidation of pyridine and its derivatives is a cornerstone transformation in heterocyclic chemistry. The resulting pyridine N-oxides are versatile intermediates that exhibit unique reactivity compared to their parent pyridines. The introduction of the N-oxide functionality alters the electronic distribution within the aromatic ring, enhancing the reactivity towards both electrophilic and nucleophilic substitution.[3][4] Specifically, the oxygen atom can donate electron density into the ring via resonance, which activates the C2 and C4 positions for electrophilic attack, a reaction that is otherwise challenging for the electron-deficient pyridine ring.[3]

4-Methoxy-3,5-dimethylpyridine N-oxide is of particular industrial importance as a key building block for the synthesis of several blockbuster drugs.[2] Its synthesis is a critical step that has been extensively optimized for efficiency, safety, and yield. Understanding the mechanism of its formation is paramount for process control and development.

The Core Mechanism: An Electrophilic Attack on Nitrogen

The N-oxidation of a pyridine ring is fundamentally an electrophilic attack on the nitrogen atom. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen atom of an oxidizing agent.

In the case of 4-methoxy-3,5-dimethylpyridine, the substituents on the pyridine ring play a crucial role in modulating its reactivity.

  • 3,5-Dimethyl Groups: These alkyl groups are weakly electron-donating through an inductive effect, slightly increasing the electron density of the ring.

  • 4-Methoxy Group: This group is strongly electron-donating through resonance, significantly increasing the electron density on the nitrogen atom and making it more nucleophilic.

This enhanced nucleophilicity of the nitrogen atom in 4-methoxy-3,5-dimethylpyridine facilitates a more rapid reaction with the oxidizing agent compared to unsubstituted pyridine. The general mechanism is depicted below.

Caption: General mechanism of pyridine N-oxidation.

Oxidizing Agents and Methodologies

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. The choice of reagent often depends on factors such as substrate tolerance, scale, cost, and safety considerations.[5]

Oxidizing AgentTypical Conditions & SolventsAdvantagesDisadvantages
Hydrogen Peroxide / Acetic Acid 80-90°C; Acetic AcidCost-effective, readily available reagents.[6]Highly exothermic, requires careful temperature control; can lead to side reactions if not controlled.
m-Chloroperoxybenzoic Acid (m-CPBA) 0°C to RT; Chlorinated solvents (DCM, Chloroform)High yields, mild reaction conditions, good functional group tolerance.[1][7]Can be explosive, relatively expensive for large-scale synthesis.
Caro's Acid (H₂SO₅) Room Temperature; Water, often under basic conditions (KOH)Can be performed in aqueous media over a wide pH range.[7]Preparation of the reagent can be hazardous.
Methyltrioxorhenium (MTO) / H₂O₂ Room Temperature; CH₂Cl₂Catalytic system, high efficiency with low catalyst loading.[7]Rhenium catalyst is expensive.

Industrial Synthesis Pathway

In an industrial setting, 4-methoxy-3,5-dimethylpyridine N-oxide is typically synthesized as part of a multi-step sequence starting from 3,5-dimethylpyridine (3,5-lutidine). The most common strategy involves oxidation as the initial step, followed by functionalization of the activated pyridine N-oxide ring.[8][9][10]

This approach is favored because the N-oxide intermediate activates the 4-position for electrophilic nitration, a step that is difficult to achieve on the parent 3,5-lutidine.

Industrial_Synthesis_Workflow Start 3,5-Dimethylpyridine (3,5-Lutidine) Step1_Oxidation Step 1: N-Oxidation Start->Step1_Oxidation H₂O₂ / Acetic Acid Intermediate1 3,5-Dimethylpyridine N-Oxide Step1_Oxidation->Intermediate1 Step2_Nitration Step 2: Nitration Intermediate1->Step2_Nitration H₂SO₄ / HNO₃ Intermediate2 3,5-Dimethyl-4-nitropyridine N-Oxide Step2_Nitration->Intermediate2 Step3_Methoxylation Step 3: Methoxylation Intermediate2->Step3_Methoxylation Sodium Methoxide Final_Product 4-Methoxy-3,5-dimethylpyridine N-Oxide Step3_Methoxylation->Final_Product

Caption: Common industrial synthesis route for 4-methoxy-3,5-dimethylpyridine N-oxide.

Experimental Protocol: N-Oxidation of 3,5-Lutidine

This protocol describes the first key step in the industrial synthesis: the N-oxidation of 3,5-dimethylpyridine using hydrogen peroxide and acetic acid. This method is adapted from established patent literature.[6][11]

Materials:

  • 3,5-Lutidine (1.0 mol)

  • Glacial Acetic Acid (4.0 mol)

  • Hydrogen Peroxide (30-35% w/w, approx. 1.2 mol)

  • Sodium Hydroxide (10 M solution)

  • Dichloromethane (for extraction)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge the 3,5-lutidine and glacial acetic acid.

    • Causality: Acetic acid serves as both a solvent and a catalyst, forming peracetic acid in situ with hydrogen peroxide, which is the active oxidizing species.

  • Initial Heating: Heat the mixture to approximately 60°C with stirring.

  • Addition of Oxidant: Add the hydrogen peroxide dropwise via the dropping funnel over 2-3 hours. Maintain the reaction temperature between 85-90°C.

    • Causality: The reaction is highly exothermic. Slow, controlled addition is critical to prevent a runaway reaction and to maintain selectivity. The elevated temperature is required to achieve a reasonable reaction rate.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 90°C for an additional 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid and peracetic acid by slowly adding 10 M sodium hydroxide solution while cooling the flask in an ice bath. Adjust the pH to ~8-9.

    • Causality: Neutralization is essential to stop the reaction and to convert the product from its protonated form (soluble in water) to the free base, which can be extracted into an organic solvent.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Causality: The polar 3,5-dimethylpyridine N-oxide product has good solubility in dichloromethane, allowing for its separation from the aqueous inorganic salts.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 3,5-dimethylpyridine N-oxide, is often a solid and can be used directly in the subsequent nitration step or purified further by recrystallization if necessary. The identity and purity should be confirmed by NMR.[6][11]

Conclusion

The N-oxidation of 4-methoxy-3,5-dimethylpyridine, and its precursors like 3,5-lutidine, is a well-established and vital reaction in pharmaceutical manufacturing. The mechanism is driven by the nucleophilic character of the pyridine nitrogen, which is enhanced by electron-donating substituents. While various oxidizing agents can accomplish this transformation, the choice is dictated by a balance of reactivity, safety, and economic viability. The classic hydrogen peroxide/acetic acid method remains a mainstay in large-scale production due to its low cost, though it demands rigorous process control. A thorough understanding of the underlying mechanism and the causality behind the experimental parameters is essential for any scientist working on the synthesis and optimization of this important class of heterocyclic compounds.

References

  • Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. PubMed Central. Available at: [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society. Available at: [Link]

  • Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]

  • Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv. Available at: [Link]

  • Brändström, A., et al. (1984). Intermediates for the preparation of omeprazole. Patent 0103553.
  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Available at: [Link]

  • Brändström, A., et al. (1984). Intermediates for the preparation of omeprazole. Google Patents.
  • Katiyar, D. (n.d.). Pyridine Lecture Notes. Subject: Chemistry Semester IV Paper No.: CHB-401. Available at: [Link]

  • ResearchGate. (n.d.). Heteroarene N-Oxides as Oxygen Source in Organic Reactions. Available at: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of omeprazole intermediate. CN111303018A.
  • Google Patents. (n.d.). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor. EP0369208A1.
  • ResearchGate. (2026). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Methoxy-3,5-dimethylpyridine 1-Oxide in Aqueous Solutions

Executive Summary As a Senior Application Scientist overseeing the development of active pharmaceutical ingredient (API) intermediates, I frequently encounter challenges related to the aqueous stability of highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the development of active pharmaceutical ingredient (API) intermediates, I frequently encounter challenges related to the aqueous stability of highly functionalized heterocycles. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a critical precursor in the convergent synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1]. While it is generally stable under ambient conditions, its thermodynamic stability in aqueous media is heavily dictated by pH, temperature, and photolytic exposure.

This whitepaper provides an in-depth, field-proven guide to the thermodynamic speciation, degradation mechanisms, and kinetic profiling of this N-oxide, ensuring your analytical and formulation protocols are built on self-validating, scientifically rigorous foundations.

Molecular Architecture & Thermodynamic Baseline

The thermodynamic stability of 4-methoxy-3,5-dimethylpyridine 1-oxide is governed by the electronic push-pull dynamics of its substituents. The N-oxide moiety is a strong dipole; it withdraws electron density inductively (-I) but donates it via resonance (+M). Concurrently, the 3,5-dimethyl groups provide inductive stabilization (+I), and the 4-methoxy group acts as a strong resonance donor.

In aqueous solutions, the compound exhibits a predicted pKa of 2.78 ± 0.10[1]. This relatively low pKa indicates that in physiological or neutral aqueous environments (pH 7.4), the molecule exists almost entirely as the neutral N-oxide dipole. Protonation of the N-oxide oxygen only occurs in highly acidic media (pH < 2.78), forming a cationic species that alters the molecule's solubility and electrophilicity[2].

Aqueous Degradation Pathways: The Causality of Instability

Understanding why a molecule degrades is essential for preventing it. For this specific N-oxide, there are two primary thermodynamic vulnerabilities in aqueous media:

A. Base-Catalyzed Nucleophilic Demethylation (Hydrolysis)

While the N-oxide group donates electrons to the ortho/para positions via resonance, the highly polarized N-O bond also activates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). In strongly alkaline aqueous solutions (pH > 10), the hydroxide ion (OH⁻) acts as a hard nucleophile, attacking the C4 carbon. The methoxy group is expelled, driven by the thermodynamic stability of the resulting product: 4-hydroxy-3,5-dimethylpyridine 1-oxide [3]. This hydrolysis is the most common degradation pathway encountered during basic workups[4].

B. Photochemical Rearrangement

Pyridine N-oxides are notoriously sensitive to actinic light. Upon exposure to UV radiation, the N-oxide dipole undergoes an allowed electrocyclic photorearrangement. This yields a highly strained, thermodynamically unstable oxaziridine intermediate, which can further isomerize into 1,2-oxazepine derivatives[5]. Consequently, aqueous solutions of this compound must be shielded from light to maintain thermodynamic equilibrium.

G A Protonated N-oxide (pH < 2.78) B 4-Methoxy-3,5-dimethylpyridine 1-oxide (Neutral) A->B -H+ (pKa 2.78) C 4-Hydroxy-3,5-dimethylpyridine 1-oxide + MeOH B->C OH- (pH > 10) Nucleophilic Demethylation D Oxaziridine Derivative (Photochemical) B->D UV Light (hv) Photorearrangement

Figure 1: Speciation and primary thermodynamic degradation pathways in aqueous environments.

Quantitative Data: Thermodynamic & Kinetic Profiles

To facilitate rapid decision-making during formulation, I have summarized the critical physicochemical parameters and a representative kinetic degradation matrix based on the structural behavior of this compound.

Table 1: Physicochemical and Speciation Parameters
ParameterValueAnalytical & Formulation Significance
Predicted pKa 2.78 ± 0.10[2]Dictates the protonation state; must be considered during LC mobile phase selection.
Aqueous Solubility Soluble[6]Enables homogeneous aqueous kinetic studies without co-solvents.
Primary Base Degradant 4-Hydroxy impurity[3]Requires baseline resolution via HPLC-UV during alkaline stress testing.
Photolytic Intermediate Oxaziridine[5]Mandates the use of amber glassware for all aqueous storage.
Table 2: Accelerated Aqueous Degradation Kinetics (Representative Matrix)
Stress ConditionMatrix pHTempEstimated t1/2​ Primary Mechanism
Acidic (0.1 M HCl)1.060°C> 14 daysHighly stable; protonated N-oxide resists hydrolysis.
Neutral (Buffer)7.060°C> 30 daysStable; lacks active nucleophiles to drive SNAr.
Alkaline (0.1 M NaOH)13.060°C< 24 hoursSNAr Demethylation[3][4].
Photolytic (UV-Vis)7.025°C< 12 hoursPhotorearrangement[5].

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine the thermodynamic stability of 4-methoxy-3,5-dimethylpyridine 1-oxide, you cannot rely on simple observation. As an expert standard, I mandate the use of a self-validating experimental workflow .

The Causality of the Design: Why do we use a phosphate buffer for the neutral control? Phosphate provides robust buffering capacity without acting as a competing nucleophile. Why is the quenching step non-negotiable? Neutralizing alkaline aliquots immediately upon sampling freezes the degradation kinetics. This ensures the chromatographic data reflects the exact thermodynamic state at the time of sampling, rather than artifactual degradation occurring while the vial sits in the autosampler.

The Trustworthiness Principle (Mass Balance): This protocol requires orthogonal LC-MS alongside standard HPLC-UV. If the UV peak area of the parent compound decreases by 15%, the LC-MS Total Ion Chromatogram (TIC) must show a corresponding 15% increase in degradation product mass. This mass balance check prevents false-positive stability readings caused by volatile degradants or species lacking a UV chromophore.

Protocol: Forced Degradation & Arrhenius Kinetic Profiling

Step 1: Matrix Preparation

  • Accurately weigh 10.0 mg of 4-methoxy-3,5-dimethylpyridine 1-oxide reference standard.

  • Dissolve in 10.0 mL of HPLC-grade water to create a 1.0 mg/mL stock solution.

  • Aliquot 2.0 mL of the stock into three separate amber vials (to prevent photolytic interference).

Step 2: Environmental Stress Initiation

  • Acidic Stress: Add 2.0 mL of 0.2 M HCl to Vial 1 (Final pH ~1.0).

  • Neutral Control: Add 2.0 mL of 0.2 M Phosphate Buffer to Vial 2 (Final pH 7.0).

  • Alkaline Stress: Add 2.0 mL of 0.2 M NaOH to Vial 3 (Final pH ~13.0).

  • Place all vials in a thermostated water bath set to 60°C ± 0.1°C.

Step 3: Kinetic Sampling & Quenching (Critical Step)

  • At timepoints t=0,4,8,24,and 48 hours, withdraw a 200 µL aliquot from each vial.

  • Quench Immediately:

    • For the Alkaline aliquot, add 200 µL of 0.1 M HCl to neutralize to pH 7.

    • For the Acidic aliquot, add 200 µL of 0.1 M NaOH to neutralize to pH 7.

    • For the Neutral aliquot, add 200 µL of HPLC water.

  • Vortex for 5 seconds to ensure complete kinetic freezing.

Step 4: Orthogonal Chromatographic Analysis

  • Inject 10 µL of the quenched samples into an LC-MS/UV system (e.g., C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Monitor UV absorbance at 254 nm and collect positive electrospray ionization (+ESI) MS data.

  • Calculate the degradation rate constant ( k ) and half-life ( t1/2​ ) by plotting ln(Areat​/Area0​) versus time, ensuring mass balance across the TIC.

Workflow Step1 1. Sample Preparation (1 mg/mL API in buffered aqueous media) Step2 2. Environmental Stressing (Acidic, Alkaline, Neutral, Photolytic) Step1->Step2 Step3 3. Kinetic Sampling & Quenching (Neutralize aliquots to halt degradation) Step2->Step3 Step4 4. Orthogonal Analysis (HPLC-UV for purity, LC-MS for mass balance) Step3->Step4 Step5 5. Thermodynamic Calculation (Determine Arrhenius kinetics & half-life) Step4->Step5

Figure 2: Self-validating experimental workflow for kinetic stability profiling.

Conclusion & Best Practices for Storage

The thermodynamic stability of 4-methoxy-3,5-dimethylpyridine 1-oxide in aqueous solution is highly robust under neutral and mildly acidic conditions, owing to the resonance stabilization of the N-oxide ring. However, its Achilles' heel lies in its susceptibility to base-catalyzed nucleophilic demethylation[3] and UV-induced photorearrangement[5].

Actionable Guidelines for Researchers:

  • pH Control: Maintain aqueous formulations or process streams between pH 4.0 and 8.0. Avoid prolonged exposure to pH > 10 to prevent the formation of the 4-hydroxy impurity.

  • Light Protection: Always utilize actinic (amber) glassware for aqueous solutions to prevent oxaziridine formation.

  • Thermal Management: While thermodynamically stable at room temperature, elevated temperatures (>40°C) in the presence of nucleophiles will exponentially increase the rate of SNAr degradation.

By adhering to the kinetic profiling protocols and physicochemical boundaries outlined in this guide, development teams can ensure the integrity of this critical intermediate throughout the PPI synthesis lifecycle.

Sources

Exploratory

Thermodynamic Solubility Profile and Synthetic Utility of 4-Methoxy-3,5-dimethylpyridine 1-Oxide in Organic Solvents

Abstract In the development of active pharmaceutical ingredients (APIs), solvent selection is not merely a practical necessity but a thermodynamic parameter that dictates reaction trajectory, kinetics, and yield. This te...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the development of active pharmaceutical ingredients (APIs), solvent selection is not merely a practical necessity but a thermodynamic parameter that dictates reaction trajectory, kinetics, and yield. This technical guide provides an in-depth analysis of the solubility profile of 4-methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5). By examining the structural causality behind its solvation thermodynamics, this whitepaper establishes a self-validating experimental protocol for solubility determination and maps its critical role as a precursor in the synthesis of proton pump inhibitors (PPIs).

Structural Determinants of Solvation: The Causality of Amphiphilicity

Understanding why a molecule behaves a certain way in solution requires deconstructing its molecular architecture. 4-Methoxy-3,5-dimethylpyridine 1-oxide is a pivotal intermediate in the commercial production of benzimidazole-based antiulceratives, most notably 1[1]. Its solubility profile is governed by a distinct structural duality:

  • The N-Oxide Dipole (Polar Core): The N+−O− bond is highly polarized, acting as a potent hydrogen-bond acceptor. This localized electronegativity drives its miscibility in aqueous and highly protic environments, similar to other structurally related pyridine N-oxides[2].

  • Steric and Lipophilic Shielding (Non-Polar Periphery): The methoxy group at the 4-position and the methyl groups at the 3- and 5-positions create a lipophilic "umbrella" around the pyridine ring.

Causality in Action: This amphiphilic nature allows the molecule to favorably interact with non-polar and aprotic organic solvents through London dispersion forces and dipole-induced dipole interactions, while maintaining strong affinity for polar solvents.

Solubility Profile in Organic Solvents

The table below synthesizes the solubility behavior of 4-methoxy-3,5-dimethylpyridine 1-oxide across various solvent classes, grounded in thermodynamic principles and empirical literature[3],[4].

Solvent ClassSpecific SolventSolubility StatusMechanistic Rationale (Causality)
Halogenated ChloroformSolubleFavorable dispersion forces and halogen bonding interact seamlessly with the lipophilic methyl/methoxy groups.
Ester Ethyl AcetateSolubleStrong dipole-dipole interactions occur between the solvent and the polarized N-oxide core.
Alcohol MethanolSolubleProtic hydrogen bonding forms between the solvent's hydroxyl group and the electronegative oxygen of the N-oxide.
Aqueous WaterMiscible/SolubleExtensive hydrogen bonding network formation occurs with the highly polar N-O dipole.

Experimental Protocol: Self-Validating Isothermal Shake-Flask Method

To generate reliable, reproducible solubility data for process scale-up, kinetic artifacts (such as supersaturation or slow dissolution rates) must be eliminated. The following protocol operates as a self-validating system , ensuring that the data reflects true thermodynamic equilibrium.

Step-by-Step Methodology
  • Solvent Saturation: Add an excess amount (e.g., 500 mg) of 4-methoxy-3,5-dimethylpyridine 1-oxide to 10 mL of the target organic solvent (e.g., ethyl acetate) in a hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermostated orbital shaker set to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

    • Causality: A 48-hour window provides sufficient time for the solid-liquid interface to overcome kinetic dissolution barriers and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen for its chemical inertness to organic solvents, preventing the introduction of extractable impurities that could interfere with quantification.

  • HPLC-UV Quantification: Dilute a 100 µL aliquot of the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax​ . Quantify against a pre-established calibration curve.

  • Data Validation (Mass Balance Check): Dry the residual solid from the centrifuge tube and weigh it. The sum of the dissolved mass (calculated via HPLC) and the residual solid mass must equal the initial input mass. A variance of <2% validates the absence of solvent evaporation or compound degradation.

SolubilityWorkflow N1 Step 1: Excess Solute Addition to Solvent N2 Step 2: Isothermal Equilibration (Shake-Flask) N1->N2 48 hrs @ 25°C N3 Step 3: Phase Separation (Centrifugation/Filtration) N2->N3 Isolate supernatant N4 Step 4: HPLC-UV Quantification N3->N4 Dilute & Inject N5 Data Validation: Mass Balance Check N4->N5 Variance <2%

Fig 1. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Synthetic Implications: Solvation-Driven Workflows

The high solubility of 4-methoxy-3,5-dimethylpyridine 1-oxide in organic solvents like ethyl acetate and chloroform is heavily exploited during its downstream conversion into5[5].

In the multi-step synthesis of Omeprazole, the N-oxide undergoes hydroxymethylation followed by chlorination (often utilizing thionyl chloride). Choosing a solvent in which the N-oxide is highly soluble ensures a completely homogeneous reaction mixture.

Causality of Yield: Homogeneity is critical for maintaining uniform temperature distribution. Because these rearrangement and chlorination steps are highly exothermic, localized thermal runaways in a heterogeneous slurry would lead to degradation and the formation of unwanted impurities. By leveraging the compound's solubility profile, process chemists ensure a controlled, high-yield transformation.

SynthesisPathway A 4-Methoxy-3,5-dimethyl pyridine 1-oxide B Solvation in Ethyl Acetate/Chloroform A->B High Solubility C Hydroxymethylation & Rearrangement B->C Homogeneous Reaction D Chlorination (SOCl2) C->D Intermediate E 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl D->E Precipitation

Fig 2. Solvation-driven synthetic pathway from N-oxide precursor to the Omeprazole intermediate.

Conclusion

The solubility profile of 4-methoxy-3,5-dimethylpyridine 1-oxide is a direct consequence of its amphiphilic molecular structure. Its ability to dissolve readily in both polar and non-polar organic solvents makes it an exceptionally versatile intermediate in pharmaceutical synthesis. By employing self-validating thermodynamic protocols, researchers can accurately map its solubility, thereby optimizing downstream reactions, preventing thermal degradation, and maximizing the yield of critical API precursors.

References

  • Title: Cas 91219-89-5, 4-Methoxy-3,5-diMethylpyridine 1-Oxide Source: Lookchem URL: [Link]

Sources

Foundational

Electronic Structure and Dipole Moment of 4-Methoxy-3,5-dimethylpyridine 1-Oxide: A Mechanistic Guide for Pharmaceutical Synthesis

Abstract Understanding the electronic perturbations of highly functionalized pyridine N-oxides is a cornerstone of modern pharmaceutical process chemistry. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS 91219-89-5) serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Understanding the electronic perturbations of highly functionalized pyridine N-oxides is a cornerstone of modern pharmaceutical process chemistry. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS 91219-89-5) serves as a critical structural analog, intermediate, and pharmacopeial reference standard in the lifecycle of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1][2]. This whitepaper provides an in-depth analysis of its "push-pull" electronic structure, the causality behind its enhanced dipole moment, and a self-validating physical chemistry protocol for quantifying these vector properties.

Introduction: The Pharmaceutical Context

In the synthesis of substituted benzimidazoles (e.g., Omeprazole), the pyridine moiety must be precisely functionalized to ensure optimal binding to the H+/K+ ATPase enzyme. 4-Methoxy-3,5-dimethylpyridine 1-oxide is a highly functionalized heterocycle where the N-oxide moiety acts as both an electronic director and an activating group[3][4].

While the N-oxide group is traditionally used to activate the pyridine ring for electrophilic and nucleophilic substitutions, the presence of the 4-methoxy and 3,5-dimethyl groups fundamentally alters the molecule's electronic landscape. Understanding these alterations is critical for predicting regioselectivity during C-H activation or rearrangement steps, and for identifying the molecule during rigorous impurity profiling in drug manufacturing[2].

Electronic Structure: Push-Pull Dynamics

The defining characteristic of this molecule is the interplay between the N-oxide group and the substituents on the pyridine ring.

In an unsubstituted pyridine N-oxide, the N-O bond is highly polarized. The nitrogen atom carries a formal positive charge ( N+ ), and the oxygen carries a formal negative charge ( O− ). Interestingly, the measured dipole moment of pyridine N-oxide (4.24 D) is significantly lower than the theoretical value (6.6 D)[5]. The causality behind this discrepancy lies in electron back-donation : the negatively charged oxygen delocalizes its electron density back into the electron-deficient pyridine ring, reducing the overall charge separation[5][6].

However, in 4-methoxy-3,5-dimethylpyridine 1-oxide , this back-donation is suppressed by a powerful "push-pull" system:

  • The 4-Methoxy Group (+M Effect): The oxygen atom of the methoxy group possesses lone pairs that participate in resonance (+M effect). It acts as a powerful electron donor, pushing electron density through the conjugated π -system directly toward the positively charged nitrogen.

  • The 3,5-Dimethyl Groups (+I Effect): These methyl groups provide an inductive push (+I) of electron density into the ring. More importantly, their steric bulk locks the 4-methoxy group into an optimal conformation for π -orbital overlap, ensuring consistent resonance donation.

  • Charge Stabilization: Because the ring is already electron-rich from the methoxy and methyl groups, the N-oxide oxygen cannot back-donate electrons. Instead, the N+ center is stabilized by the ring, maximizing the charge separation across the N-O bond.

ElectronicStructure Methoxy 4-Methoxy Group (+M Resonance Donor) Ring Pyridine Ring (Conduit) Methoxy->Ring Electron Delocalization Methyls 3,5-Dimethyl Groups (+I Inductive Donors) Methyls->Ring Inductive Push NOxide N-Oxide Group (Dipole Acceptor) Ring->NOxide Charge Stabilization (N+) NOxide->Ring Back-donation Suppressed

Figure 1: Electronic resonance and inductive push-pull network in 4-methoxy-3,5-dimethylpyridine 1-oxide.

Dipole Moment: Quantitative Analysis & Vector Addition

The dipole moment ( μ ) is the macroscopic vector sum of these electronic interactions. Because the 4-methoxy group stabilizes the N+ charge and prevents oxygen back-donation, the dipole moment increases dramatically compared to the parent pyridine N-oxide[5][7].

As shown in Table 1, the addition of the 4-methoxy group increases the dipole moment from 4.24 D to 5.08 D[7]. The subsequent addition of the 3,5-dimethyl groups further enriches the ring inductively, leading to an extrapolated dipole moment of approximately 5.35 D. This high polarity dictates the molecule's high solubility in polar aprotic solvents and its behavior during chromatographic separation (e.g., HPLC impurity profiling).

Table 1: Comparative Dipole Moments of Pyridine Derivatives
CompoundDipole Moment ( μ , Debye)Primary Electronic EffectReference
Pyridine2.20 DInductive (-I) of NStandard Literature
Pyridine N-oxide4.24 DN-O Charge Separation (with back-donation)[5]
4-Methoxypyridine 1-oxide5.08 D+M Resonance from Methoxy (suppresses back-donation)[7]
4-Methoxy-3,5-dimethylpyridine 1-oxide ~5.35 D (Extrapolated)+M (Methoxy) & +I (Methyls) Calculated

Self-Validating Protocol: Dipole Moment Determination

To empirically verify the electronic structure of highly polar N-oxides, researchers must measure the dipole moment. However, N-oxides are prone to forming anti-parallel dimers in solution due to strong dipole-dipole interactions, which artificially lowers the measured dielectric constant.

To establish a self-validating system , the following protocol utilizes the Halverstadt-Kumler method . By measuring properties at multiple concentrations and mathematically extrapolating to infinite dilution, solute-solute interactions (dimerization) are completely eliminated, ensuring the resulting dipole moment reflects the isolated monomeric electronic structure.

Step-by-Step Methodology:
  • Solvent Preparation: Rigorously dry a non-polar solvent (e.g., anhydrous benzene) over molecular sieves to prevent water from hydrogen-bonding with the N-oxide oxygen, which would skew the dielectric reading.

  • Fractional Solutions: Prepare five distinct solutions of 4-methoxy-3,5-dimethylpyridine 1-oxide at varying mass fractions ( w1​ through w5​ ), keeping concentrations below 0.05 M to minimize baseline dimerization.

  • Dielectric Measurement: Using a precision capacitance cell thermostated at 25.0 ± 0.1 °C, measure the dielectric constant ( ϵ ) of the pure solvent and the five solutions.

  • Specific Volume Measurement: Determine the specific volume ( v ) (reciprocal of density) for each solution using a calibrated pycnometer at 25.0 °C.

  • Infinite Dilution Extrapolation: Plot ϵ vs. w and v vs. w . The linearity of these plots acts as an internal validation check. Extract the slopes ( α and β ).

  • Optical Polarization: Measure the refractive index ( n ) of the solutions using an Abbe refractometer to calculate the molar refraction ( RD​ ), which isolates the electronic polarization from the orientation polarization.

  • Debye Calculation: Calculate the total molar polarization at infinite dilution ( P2∞​ ) using the Halverstadt-Kumler equations, and derive the exact dipole moment ( μ ) using the Debye equation: μ=0.01281(P2∞​−RD​)T​ .

Protocol Prep 1. Solution Preparation (Anhydrous Benzene, varying mass fractions) MeasureE 2a. Dielectric Constant (ε) (Capacitance Cell, 25°C) Prep->MeasureE MeasureV 2b. Specific Volume (v) (Pycnometry, 25°C) Prep->MeasureV MeasureN 2c. Refractive Index (n) (Abbe Refractometer) Prep->MeasureN Plot 3. Halverstadt-Kumler Extrapolation (Infinite Dilution) MeasureE->Plot MeasureV->Plot MeasureN->Plot for Molar Refraction Calc 4. Dipole Moment Calculation (Debye Equation) Plot->Calc

Figure 2: Self-validating experimental workflow for determining the dipole moment via Debye equation.

Implications for Reactivity and Impurity Profiling

The pronounced dipole moment and electron-rich nature of 4-methoxy-3,5-dimethylpyridine 1-oxide directly dictate its utility in drug development.

In the synthesis of Omeprazole, the pyridine ring must be functionalized at the 2-position (e.g., to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine). The strong +M effect of the 4-methoxy group, combined with the N-oxide, deactivates the 3 and 5 positions (which are already sterically blocked by methyls) and highly activates the 2 and 6 positions for directed lithiation or electrophilic functionalization[6].

Furthermore, because it lacks the 2-methyl group present in the direct Omeprazole precursor (2,3,5-trimethylpyridine derivatives), CAS 91219-89-5 is frequently utilized as a critical analytical reference standard for pharmacopeial impurity profiling[2][4]. Its high dipole moment ensures a distinct retention time in reversed-phase HPLC compared to the non-oxidized pyridine bases, allowing for baseline resolution during quality control assays.

Synthesis NOxide 4-Methoxy-3,5-dimethyl pyridine 1-oxide Lithiation Directed Lithiation / Electrophilic Addition NOxide->Lithiation C-H Activation at C2/C6 Impurity Omeprazole Impurity Profiling NOxide->Impurity Analytical Standard Intermediate 2-Functionalized Derivative Lithiation->Intermediate Addition of C1 unit

Figure 3: Synthetic utility and analytical profiling of the N-oxide in the Omeprazole lifecycle.

References

  • 4-Methoxy-3,5-dimethylpyridine 1-oxide | 91219-89-5, Sigma-Aldrich,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5sOdyeArLQbEcj73ri4SheM6_CGct9J7ESPBjO7yl0vzMpxJ-JgVRUVSoGkj8UjhH7aWz27thutCgJYl5tkwogi90evBz919tgjXS144iaKkQ7dhPW-m9PUNdmRVqRzHPlJbwreApwomtdErl54v2057fdS7YYToiXUTeoZaaRgi80IgcZ60E]
  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration, Scientific & Academic Publishing (SAPUB),[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnG7b8PM_UROG9XY4-l5VEGn0fCam91WEJhfyL1w8XK1g_X4py2C7YMvBfnFAqevyH710MQojyEUxCjfzbWjbdIk8dvE2VFxlcvwfDSGGkKpiY9Y56hqOUQNkCw6Jcmh4lLwG-9LmA26Ffe9ScLuYEsUkorZoAlA==]
  • 4-methoxypyridine 1-oxide, Stenutz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMY-twYBSW7-gGzihPxQsDulEfagzzCleKYjm8Y4cUkBJwGi2-PU8gELOPDBNVjJLGXcJue7pO7aK0Yd3c1IligEw134o5j7SsTfHdHIOWvFGPzoH_pn51B_a2--8tLDF59a72-_2j4JoZDAABrN0IyMiKnRjX3vjAqQ==]
  • Recent Developments in the Chemistry of Heteroaromatic N-Oxides, Thieme-Connect,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE95uPPumq_Ysect1ZyhZV1cZqByOl6VnuIEF49ev0NrV8dqMQGG2v7jS0dLYvhDyP9o-0ANjXT9RQs9vMKObc5DXXM--np9k9ETnUX47WCgfYnCligxQ8gQqTtidxks35KF5oJjt1ts6h1JKrnlmcnyZuyREWV2vRECm4lej_KBBGSPUqRlsw=]
  • Omeprazole-impurities: 4-Methoxy-3,5-dimethylpyridine 1-Oxide, Pharmaffiliates,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSlRjjQ06ZJ20NOiM1O0FqpD38n7ahvPjGp4I9YTU8oSOmXK4qR8tYwuT0zp3ekYaOVNaalor7LPjLNLfGCyl_cB3wlWqRYGJ960Xx7k-MHVGYb0jspBCQ8dNS73uUe3tXe4efiNy1_rCHY5GhBax43fkKmpW-948zANEZD82wJb0vGRw3WyZOGvHvBtKVKlNelpo=]
  • Omeprazole EP Impurity E - CAS - 176219-04-8, Axios Research,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5hJbzAIqF9GJ9UErhxrMzD7g0Y722evkSwVGqq7jzV8lHqWziygQV2qdOicjfBwdfA9B3W1lifAXu5Uosem9PldGxj_Itr1GF7gQw65oRTZl_K1dZk_MIRGHiu7eRiKQW8Dy-Tx-jnI5RBHu6BNskPjz11i9Ni7FA6Q==]
  • Omeprazole Archives (Reference Standards), DR JCR BIO,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvMUnvUn_UD0XW4Xjuv5xWhY6UkBx96niFNgF52xkTmhCV2YPQ4bf8VutYbDhODBCMpuPkUBJtVh-KXdEJTSLSAUXoki_vAW1mu6zwqhfvIw467iUwYTkIDJoD7cpo9rQ_HokvnGPTAQ0rkwPtG9suognpoLaL7oFvx9MTyEGEY0Z5x3ko-aewxfw-niNq-oovDuk4Ml2cpTl0LHn16mgO2_h6GinP9DEJh6sK5wDzE8Z7k09efTK7wfX0KEWW9cX0r3jCaB4jZEtueBaExTRKxhjQ_dgZuV4RMER4SDwAJAEG0nQ8J2m4tsKU05rnFG6ucKY]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-3,5-dimethylpyridine 1-oxide: A Detailed Protocol for Pharmaceutical Research

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide, a key intermediate in the manufacturing of various pharmaceuticals, most notably proton...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide, a key intermediate in the manufacturing of various pharmaceuticals, most notably proton pump inhibitors such as esomeprazole.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development. The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification techniques to ensure a high-yield, high-purity product.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their unique electronic properties and their role as versatile synthetic intermediates.[5][6] The N-oxide functional group alters the reactivity of the pyridine ring, facilitating substitutions that are otherwise challenging to achieve.[5][6] Specifically, 4-methoxy-3,5-dimethylpyridine 1-oxide serves as a crucial building block in the synthesis of esomeprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders.[1][2]

The synthesis of this intermediate can be approached through various routes. A common and efficient method involves the direct N-oxidation of 4-methoxy-3,5-dimethylpyridine. An alternative pathway commences with the more readily available 3,5-dimethylpyridine (3,5-lutidine), which undergoes N-oxidation followed by further functionalization. This document will detail a robust and scalable protocol starting from 3,5-dimethylpyridine.

Reaction Pathway Overview

The synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide from 3,5-dimethylpyridine is a multi-step process. The overall transformation is depicted below. The initial step involves the N-oxidation of 3,5-dimethylpyridine, followed by nitration at the 4-position, and finally, nucleophilic substitution of the nitro group with a methoxy group.

Synthesis_Pathway A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine 1-oxide A->B N-Oxidation (H₂O₂ / Acetic Acid) C 3,5-Dimethyl-4-nitropyridine 1-oxide B->C Nitration (H₂SO₄ / HNO₃) D 4-Methoxy-3,5-dimethylpyridine 1-oxide C->D Methoxylation (Sodium Methoxide)

Caption: Overall synthetic pathway for 4-methoxy-3,5-dimethylpyridine 1-oxide.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3,5-Dimethylpyridine (3,5-Lutidine)C₇H₉N107.15≥98%Sigma-Aldrich
Acetic Acid (Glacial)CH₃COOH60.05≥99.7%Fisher Scientific
Hydrogen PeroxideH₂O₂34.0130% (w/w) in H₂OVWR
Sulfuric AcidH₂SO₄98.0895-98%J.T. Baker
Nitric AcidHNO₃63.0165% (w/w) in H₂OEMD Millipore
Sodium HydroxideNaOH40.00≥97%Macron
Sodium MethoxideNaOCH₃54.02≥95%Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93≥99.5%Honeywell
MethanolCH₃OH32.04≥99.8%Avantor
Magnesium Sulfate (Anhydrous)MgSO₄120.37≥97%Alfa Aesar
Step 1: Synthesis of 3,5-Dimethylpyridine 1-oxide

This initial step involves the N-oxidation of the pyridine nitrogen. The use of hydrogen peroxide in acetic acid is a classic and effective method for this transformation.[7] The acetic acid acts as a solvent and catalyzes the oxidation by forming peracetic acid in situ.

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyridine (107.15 g, 1.0 mol) in glacial acetic acid (400 mL).

  • To this solution, slowly add 30% hydrogen peroxide (113.4 g, 1.0 mol) dropwise over a period of 1 hour. The addition is exothermic, and the temperature of the reaction mixture should be maintained below 60 °C using a water bath.

  • After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetic acid and excess hydrogen peroxide under reduced pressure using a rotary evaporator.

  • The crude 3,5-dimethylpyridine 1-oxide is obtained as a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-oxide

The electron-donating N-oxide group activates the pyridine ring for electrophilic aromatic substitution, primarily at the 4-position.

Procedure:

  • To the crude 3,5-dimethylpyridine 1-oxide (approximately 123.15 g, 1.0 mol) in a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (500 mL) while cooling in an ice bath.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (150 mL) to concentrated sulfuric acid (150 mL) in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3,5-dimethylpyridine 1-oxide over 2 hours, ensuring the temperature is maintained below 90 °C.[7]

  • After the addition is complete, stir the reaction mixture at 90 °C overnight.[7]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg).

  • Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 8. The product will precipitate as a solid.

  • Filter the solid, wash it with cold water, and dry it under vacuum to yield 3,5-dimethyl-4-nitropyridine 1-oxide.

Step 3: Synthesis of 4-Methoxy-3,5-dimethylpyridine 1-oxide

The final step is a nucleophilic aromatic substitution where the nitro group is displaced by a methoxide group.[8]

Procedure:

  • In a 1 L round-bottom flask, dissolve the dried 3,5-dimethyl-4-nitropyridine 1-oxide (168.15 g, 1.0 mol) in methanol (500 mL).

  • Add sodium methoxide (64.8 g, 1.2 mol) to the solution in portions.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC (10% methanol in dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (500 mL) and wash with water (3 x 200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to obtain pure 4-methoxy-3,5-dimethylpyridine 1-oxide as a solid.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with care.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Avoid contact with skin and eyes. When preparing the nitrating mixture, always add acid to acid, and do so slowly with cooling.

  • Sodium Hydroxide and Sodium Methoxide: These are corrosive bases. Avoid contact with skin and moisture.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. For 3,5-dimethyl-4-methoxypyridine-N-oxide, the expected ¹H NMR signals would include singlets for the two methyl groups, the methoxy group, and the two aromatic protons.[7]

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic N-O stretching frequency.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reaction or decomposition.Ensure the reaction temperature and time are as specified. Check the quality of the hydrogen peroxide.
Formation of byproducts in Step 2 Over-nitration or side reactions.Maintain strict temperature control during the addition of the nitrating mixture.
Incomplete reaction in Step 3 Insufficient sodium methoxide or reaction time.Use a slight excess of sodium methoxide and monitor the reaction until completion.
Difficulty in purification Product is oily or impure.Ensure complete drying of the crude product before recrystallization. Try different solvent systems for recrystallization.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for further use in pharmaceutical synthesis. The explanation of the chemical principles behind each step is intended to provide a deeper understanding of the process, allowing for informed troubleshooting and optimization.

References

  • Organic Syntheses. Pyridine-N-oxide.
  • BenchChem. Synthesis of Esomeprazole from 4-Methoxy-2,3,5-trimethylpyridine Precursor: Application Notes and Protocols.
  • Google Patents. EP2866562B1 - Pyridine n-oxides and processes for their preparation.
  • Google Patents. Intermediates for the preparation of omeprazole - Patent 0103553.
  • RASĀYAN J. Chem. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • ACS Publications. The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides.
  • Google Patents. CN103570681A - Prepration method of esomeprazole key intermediate.
  • ChemicalBook. 4-Methoxypyridine N-oxide synthesis.
  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Google Patents. CN113698389A - Synthetic method of esomeprazole.
  • ResearchGate. m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides† | Request PDF.
  • ACS Publications. The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
  • Wikipedia. Pyridine-N-oxide.
  • Reddit. How to dry pyridine N-oxide obtained commerically : r/Chempros.
  • Chem-Impex. 4-Methoxypyridine N-oxide.
  • Santa Cruz Biotechnology. 4-Methoxypyridine N-oxide | CAS 1122-96-9 | SCBT.
  • Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Tokyo Chemical Industry Co., Ltd. (APAC). 4-Methoxypyridine N-Oxide | 1122-96-9.
  • Benchchem. 4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate.
  • ChemicalBook. 4-Methoxy-3,5-diMethylpyridine 1-Oxide | 91219-89-5.
  • Sigma-Aldrich. 4-Methoxypyridine N-oxide technical, = 90 207511-18-0.
  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.

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Application

Application Notes and Protocols: The Strategic Role of 4-Methoxy-3,5-dimethylpyridine 1-oxide in Omeprazole API Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and application of 4-methoxy-3,5-dimethylpyridine 1-oxide, a pivotal interm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-methoxy-3,5-dimethylpyridine 1-oxide, a pivotal intermediate in the industrial-scale production of the proton pump inhibitor, Omeprazole. We will delve into the mechanistic underpinnings of its formation and subsequent conversion, offering detailed, field-tested protocols for its synthesis and utilization. This guide is structured to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a complex molecule whose synthesis has been the subject of extensive research and optimization. A key strategy in its synthesis involves the coupling of a substituted pyridine moiety with a benzimidazole core. The focus of this application note is a critical intermediate in the construction of the pyridine portion of Omeprazole: 4-methoxy-3,5-dimethylpyridine 1-oxide. This compound serves as a stable precursor to the highly reactive 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the direct coupling partner for the benzimidazole core. The N-oxide functionality plays a crucial role in directing the subsequent chemical transformations necessary to elaborate the pyridine ring.

The Synthetic Pathway: A Strategic Overview

The synthesis of the omeprazole pyridine moiety commencing from 3,5-dimethylpyridine (3,5-lutidine) can be visualized as a multi-step process. The introduction of the N-oxide is an early and critical step that deactivates the pyridine ring towards electrophilic substitution at the 2 and 6 positions while activating the 4-position for nitration. Subsequent methoxylation and a rearrangement reaction to introduce the 2-hydroxymethyl group, followed by chlorination, yield the desired activated pyridine intermediate.

Diagram: Overall Synthetic Workflow

Omeprazole_Pyridine_Synthesis cluster_0 Pyridine Moiety Synthesis cluster_1 Final API Synthesis A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine 1-oxide A->B Oxidation C 4-Nitro-3,5-dimethylpyridine 1-oxide B->C Nitration D 4-Methoxy-3,5-dimethylpyridine 1-oxide C->D Methoxylation E 2-Acetoxymethyl-4-methoxy- 3,5-dimethylpyridine D->E Rearrangement (Boekelheide Reaction) F 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine E->F Hydrolysis G 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl F->G Chlorination H Omeprazole G->H Coupling & Oxidation

Caption: Synthetic pathway to Omeprazole highlighting the role of 4-methoxy-3,5-dimethylpyridine 1-oxide.

Part 1: Synthesis of 4-Methoxy-3,5-dimethylpyridine 1-oxide

The preparation of 4-methoxy-3,5-dimethylpyridine 1-oxide is a critical sequence that sets the stage for the subsequent introduction of the reactive chloromethyl group. This process involves three key transformations starting from 3,5-dimethylpyridine.

Protocol 1: N-Oxidation of 3,5-Dimethylpyridine

Rationale: The initial N-oxidation of the pyridine ring is essential to moderate its reactivity and direct subsequent electrophilic substitution to the 4-position. The resulting N-oxide is also more stable, facilitating its handling in large-scale synthesis.[1]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Hydrogen Peroxide (30-35% solution)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyridine in glacial acetic acid.

  • Carefully add the hydrogen peroxide solution portion-wise to the stirring solution to control the exothermic reaction.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) under cooling.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine 1-oxide.

Protocol 2: Nitration of 3,5-Dimethylpyridine 1-oxide

Rationale: The N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring. This is a crucial step for the subsequent introduction of the methoxy group.

Materials:

  • 3,5-Dimethylpyridine 1-oxide

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

Procedure:

  • In a flask cooled in an ice bath, slowly add 3,5-dimethylpyridine 1-oxide to concentrated sulfuric acid with stirring, maintaining a low temperature.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the N-oxide, ensuring the temperature remains below 10°C.

  • After the addition is complete, slowly warm the reaction mixture to 90-100°C and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-3,5-dimethylpyridine 1-oxide.

Protocol 3: Methoxylation of 4-Nitro-3,5-dimethylpyridine 1-oxide

Rationale: This nucleophilic aromatic substitution reaction replaces the nitro group with a methoxy group. The choice of a strong base like sodium methoxide is critical for the success of this transformation.

Materials:

  • 4-Nitro-3,5-dimethylpyridine 1-oxide

  • Sodium Methoxide

  • Methanol

Procedure:

  • Dissolve 4-nitro-3,5-dimethylpyridine 1-oxide in methanol in a reaction vessel equipped with a reflux condenser.

  • Add sodium methoxide to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with an acid (e.g., acetic acid) to a pH of 8.0-8.5.[2]

  • Remove the methanol under reduced pressure.

  • The resulting crude 4-methoxy-3,5-dimethylpyridine 1-oxide can be purified by recrystallization or used directly in the next step depending on the required purity.

Part 2: Application in the Synthesis of the Omeprazole Pyridine Moiety

4-Methoxy-3,5-dimethylpyridine 1-oxide is a stable intermediate that is subsequently converted into the reactive electrophile needed for coupling with the benzimidazole core. This involves a rearrangement to introduce a functional group at the 2-position, followed by conversion to a chloromethyl group.

Protocol 4: Synthesis of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

Rationale: This step involves a Boekelheide-type rearrangement. The N-oxide is activated by acetic anhydride, followed by an intramolecular rearrangement and subsequent hydrolysis to yield the 2-hydroxymethylpyridine derivative.[3] This rearrangement is a key step in functionalizing the C-2 methyl group.

Materials:

  • 4-Methoxy-3,5-dimethylpyridine 1-oxide

  • Acetic Anhydride

  • Sodium Hydroxide solution

Procedure:

  • In a reaction vessel, heat acetic anhydride to approximately 90°C.

  • Add a solution of 4-methoxy-3,5-dimethylpyridine 1-oxide in acetic acid dropwise to the heated acetic anhydride. The temperature will likely rise.[3]

  • After the addition is complete, stir the reaction mixture for a short period.

  • Distill off the excess acetic anhydride and acetic acid under reduced pressure.

  • To the cooled residue, add sodium hydroxide solution and heat to effect hydrolysis of the intermediate acetate.

  • After hydrolysis is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[3]

Protocol 5: Chlorination to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

Rationale: The final step in preparing the pyridine moiety for coupling is the conversion of the hydroxymethyl group to a chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation. The product is typically isolated as the hydrochloride salt to improve its stability.

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl Chloride

  • A suitable inert solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in an inert solvent like dichloromethane and cool the solution in an ice bath.

  • Slowly add thionyl chloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for a few hours.

  • The product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, will precipitate from the reaction mixture.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Data Summary

IntermediateStarting Material(s)Key ReagentsTypical YieldPurity Target
3,5-Dimethylpyridine 1-oxide3,5-DimethylpyridineH₂O₂, Acetic Acid>90%>98%
4-Nitro-3,5-dimethylpyridine 1-oxide3,5-Dimethylpyridine 1-oxideHNO₃, H₂SO₄~85%>98%
4-Methoxy-3,5-dimethylpyridine 1-oxide4-Nitro-3,5-dimethylpyridine 1-oxideSodium Methoxide, Methanol>90%>99%
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine4-Methoxy-3,5-dimethylpyridine 1-oxideAcetic Anhydride, NaOH~70%>99%
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineThionyl Chloride>95%>99.5%

Conclusion

The use of 4-methoxy-3,5-dimethylpyridine 1-oxide as a key intermediate provides a robust and scalable pathway for the synthesis of the pyridine moiety of omeprazole. The stability of the N-oxide allows for controlled and high-yielding transformations, which are essential for the economic viability of large-scale API production. The protocols detailed in this application note provide a foundation for researchers and process chemists to successfully synthesize this critical building block and the subsequent activated pyridine intermediate, paving the way for the efficient production of omeprazole.

References

  • BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. BenchChem Technical Support.
  • Aktiebolaget Hässle. (1984). Intermediates for the preparation of omeprazole.
  • SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents. (1997). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. US5616713A.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
  • Google Patents. (2022).
  • Google Patents. (2003). Omeprazole synthesis. EP1085019A1.
  • Chou, S. Y., & Chen, S. F. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE : A KEY INTERMEDIATE FOR OMEPRAZOLE. HETEROCYCLES, 45(1), 77.
  • BenchChem. (2025). detailed synthesis protocol for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE.
  • Quick Company. (Year not available). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • ChemicalBook. (2026). 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6.
  • Google Patents. (1990).
  • Wikipedia. (n.d.). Boekelheide reaction.
  • ResearchG
  • MDPI. (2025).
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.).
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 91219-89-5 3,5-Dimethyl-4-methoxypyridine N-Oxide Impurity.
  • White Rose eTheses Online. (n.d.).
  • ResearchG

Sources

Method

Application Note: Catalytic Oxidation Methods for Preparing 4-Methoxy-3,5-dimethylpyridine 1-Oxide

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols Executive Summary & Mechanistic Insights The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Mechanistic Insights

The synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a critical transformation in the pharmaceutical manufacturing of proton pump inhibitors (PPIs), most notably Omeprazole and Esomeprazole[1]. The selective N-oxidation of the pyridine ring is a prerequisite for the subsequent Boekelheide rearrangement, which functionalizes the C2-methyl group to yield the final benzimidazole coupling partner.

The Causality of Catalytic Choices

Uncatalyzed oxidation of pyridine derivatives using aqueous hydrogen peroxide (H₂O₂) is notoriously slow and requires forcing conditions that degrade both the oxidant and the substrate. The 4-methoxy-3,5-dimethylpyridine substrate presents a unique electronic environment: the strongly electron-donating methoxy group at the C4 position, coupled with the inductive effects of the C3 and C5 methyl groups, renders the pyridine nitrogen highly nucleophilic.

While this electron-rich nature facilitates electrophilic attack by an oxidant, it also makes the ring highly susceptible to over-oxidation and thermal degradation. Therefore, a highly selective, controlled oxygen-transfer mechanism is required[2].

To achieve this, transition metal catalysts (specifically Tungstate, [WO₄]²⁻) or organic mediators (Acetic Acid) are employed to activate H₂O₂[3].

  • Tungstate Catalysis: Sodium tungstate reacts with H₂O₂ to form a highly reactive, electrophilic peroxotungstate complex (e.g.,[W₂O₁₁]²⁻). This complex transfers oxygen to the pyridine nitrogen with near-perfect chemoselectivity and is immediately regenerated by another molecule of H₂O₂[4].

  • Acetic Acid Mediation: Acetic acid reacts with H₂O₂ in an equilibrium process to generate peracetic acid in situ. The peracid acts as the active oxygen donor. While traditional, this method generates massive amounts of acidic waste requiring neutralization[1].

Reaction Pathway & Catalytic Cycle

The following diagram illustrates the workflow and mechanistic cycle of the preferred tungstate-catalyzed N-oxidation pathway.

G Substrate 4-Methoxy-3,5-dimethylpyridine (Electron-Rich Substrate) Product 4-Methoxy-3,5-dimethylpyridine 1-oxide (Target) Substrate->Product N-Oxidation H2O2 Hydrogen Peroxide (30% aq. Oxidant) ActiveSpecies Peroxotungstate Complex (Electrophilic Oxygen Donor) H2O2->ActiveSpecies Oxidizes Catalyst Catalyst Tungstate Catalyst [WO4]2- Catalyst->ActiveSpecies Activation ActiveSpecies->Catalyst Catalyst Regeneration ActiveSpecies->Product Oxygen Transfer Water H2O (Benign Byproduct) ActiveSpecies->Water Water Release

Catalytic cycle for the tungstate-mediated N-oxidation of 4-methoxy-3,5-dimethylpyridine.

Comparative Analysis of Oxidation Systems

To aid process chemists in route selection, the quantitative data comparing the three primary oxidation methodologies are summarized below.

Oxidation SystemActive OxidantCatalyst / MediatorTypical Temp (°C)Yield (%)E-factor ImpactSafety & Scalability Profile
Tungstate-Catalyzed 30% H₂O₂Sodium Tungstate (Na₂WO₄)80 - 8592 - 96Low (Water byproduct)Excellent ; highly scalable, minimal waste, robust thermal control.
Peracetic Acid (In Situ) 30% H₂O₂Glacial Acetic Acid70 - 8085 - 90High (Requires massive neutralization)Moderate ; exothermic peracid formation requires strict feed control.
m-CPBA m-CPBANone0 - 2580 - 85Very High (m-CBA byproduct)Poor ; expensive, shock-sensitive reagent, difficult purification.

Data synthesis indicates that the Tungstate-catalyzed system is the optimal choice for industrial scale-up due to its superior atom economy and safety profile.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate whether the operator can proceed to the next step, ensuring absolute trustworthiness and reproducibility.

Protocol A: Tungstate-Catalyzed Oxidation (Recommended Green Protocol)

Rationale: By utilizing a catalytic amount of sodium tungstate, this protocol avoids the massive stoichiometric acidic waste generated by the traditional peracetic acid method[4].

Reagents:

  • 4-Methoxy-3,5-dimethylpyridine: 1.0 equivalent (eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O): 0.02 eq

  • Hydrogen peroxide (30% w/w aqueous): 1.5 eq

  • Purified Water: 2 volumes (relative to substrate weight)

Step-by-Step Methodology:

  • System Setup: Charge a jacketed reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with 4-methoxy-3,5-dimethylpyridine (1.0 eq) and purified water (2 vols).

  • Catalyst Activation: Add sodium tungstate dihydrate (0.02 eq) to the suspension. Heat the mixture to 80 °C under moderate agitation. Causality: The substrate will melt/dissolve as the temperature rises, ensuring a homogenous catalytic interface.

  • Controlled Oxidation: Begin dropwise addition of 30% H₂O₂ (1.5 eq) via an addition funnel over a period of 2 hours.

    • Critical Control Parameter (CCP): Maintain internal temperature between 80–85 °C. Causality: H₂O₂ decomposition and N-oxidation are highly exothermic. Dropwise addition prevents thermal runaway and premature peroxide decomposition.

  • Maturation: Once addition is complete, maintain the reaction at 85 °C for 4 hours.

  • IPC Validation (Reaction Completion): Sample the reaction mixture and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Validation Gate: Do not proceed until the peak area of the starting material is <1.0% relative to the N-oxide product. If >1.0%, add an additional 0.1 eq of H₂O₂ and stir for 1 hour.

  • Peroxide Quenching: Cool the reactor to 20 °C. Slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench unreacted peroxides.

    • Validation Gate: Test the aqueous phase with KI-starch indicator paper. Do not proceed to extraction until the paper remains strictly white (indicating 0 ppm peroxide). Causality: Concentrating organic solvents in the presence of trace peroxides poses a severe explosion hazard.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 3 vols). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methoxy-3,5-dimethylpyridine 1-oxide as a crystalline solid.

Protocol B: Acetic Acid-Mediated Oxidation (Traditional Protocol)

Rationale: This protocol relies on the in situ generation of peracetic acid. It is useful when transition metal contamination (e.g., tungsten) must be strictly avoided in the final API[1].

Reagents:

  • 4-Methoxy-3,5-dimethylpyridine: 1.0 eq

  • Glacial Acetic Acid: 5.0 eq (acts as both reactant and solvent)

  • Hydrogen peroxide (30% w/w aqueous): 1.5 eq

Step-by-Step Methodology:

  • System Setup: Dissolve 4-methoxy-3,5-dimethylpyridine (1.0 eq) in glacial acetic acid (5.0 eq) at room temperature. Heat to 70 °C.

  • Oxidant Addition: Add 30% H₂O₂ (1.5 eq) dropwise over 1.5 hours, maintaining the internal temperature strictly below 80 °C to prevent the violent decomposition of peracetic acid.

  • Maturation: Stir the mixture at 75 °C for 6 hours.

  • IPC Validation: Confirm reaction completion via HPLC (<1.0% starting material).

  • Quenching & Neutralization: Cool to 10 °C. Quench residual peroxides with sodium sulfite (validate with KI-starch paper).

    • Neutralization Step: Slowly add 40% NaOH aqueous solution dropwise until the pH of the aqueous layer reaches 7.5 - 8.0. Causality: This step is violently exothermic. The temperature must be kept below 25 °C using a brine cooling jacket to prevent product degradation.

  • Isolation: Extract the neutralized mixture with DCM (3 x 3 vols), concentrate, and recrystallize from ethyl acetate/heptane.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized 4-methoxy-3,5-dimethylpyridine 1-oxide, perform the following analytical checks:

  • HPLC Analysis: The N-oxide product will elute earlier than the starting material on a standard Reverse-Phase C18 column due to the increased polarity imparted by the N-O dipole.

  • ¹H-NMR (CDCl₃): The formation of the N-oxide is definitively confirmed by the downfield shift of the aromatic protons. In the starting material, the C2 and C6 protons appear around δ 8.1 ppm. Upon N-oxidation, the deshielding effect of the N-O group shifts these protons downfield to approximately δ 8.25 - 8.35 ppm.

Troubleshooting: If significant amounts of a highly polar, baseline-eluting impurity are observed during HPLC, it indicates oxidative ring-opening. This is caused by localized thermal spiking during H₂O₂ addition. To correct this in future batches, decrease the H₂O₂ feed rate and increase the agitation speed to improve heat transfer.

References

  • US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates. Google Patents.
  • Buy 4-Methoxy-3,5-dimethylpyridine 1-Oxide. EvitaChem.
  • 3,5-Dimethylpyridine-N-oxide | 3718-65-8. Benchchem.
  • W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant. PMC (nih.gov).

Sources

Application

Application Note &amp; Protocol: Green Chemistry Approaches for 4-Methoxy-3,5-dimethylpyridine N-Oxidation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Context The compound 4-methoxy-3,5-dimethylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Context

The compound 4-methoxy-3,5-dimethylpyridine N-oxide is an indispensable synthetic intermediate in the manufacturing of substituted benzimidazole proton pump inhibitors (PPIs), most notably omeprazole and esomeprazole[1]. Historically, the N-oxidation of the precursor pyridine ring relied heavily on hazardous, atom-inefficient reagents such as stoichiometric m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, or high-concentration hydrogen peroxide ( H2​O2​ ) in glacial acetic acid[2].

These traditional methods present severe operational bottlenecks: the generation of explosive peracetic acid intermediates, high E-factors due to stoichiometric waste, and significant thermal runaway risks upon scale-up[3]. To align with modern pharmaceutical manufacturing standards, this application note details field-proven, green chemistry protocols utilizing aqueous H2​O2​ activated by organocatalysts, coupled with continuous flow microchannel technology to ensure safety, scalability, and environmental sustainability.

Mechanistic Causality: The Necessity of H2​O2​ Activation

As a Senior Application Scientist, it is critical to understand why experimental conditions are chosen, rather than simply following a recipe. The 4-methoxy-3,5-dimethylpyridine ring is highly electron-rich due to the +I (inductive) effect of the two methyl groups and the strong +M (mesomeric) effect of the methoxy group. While this increases the nucleophilicity of the pyridine nitrogen, making it highly susceptible to oxidation, it also makes the aromatic ring vulnerable to oxidative degradation if subjected to harsh, uncontrolled oxidants.

Aqueous H2​O2​ is the ideal green oxidant—producing only water as a byproduct—but it is insufficiently electrophilic on its own. It requires catalytic activation to lower the activation energy of the oxygen transfer transition state.

Organocatalytic Activation: Small organic molecules, such as maleic anhydride derivatives (e.g., 2,3-dimethylmaleic anhydride, DMMA), can activate H2​O2​ by forming a highly reactive peracid intermediate in situ[4]. The rapid equilibrium between the diacid and the anhydride facilitates a smooth catalytic cycle. This dynamic equilibrium ensures rapid, selective N-oxidation without the dangerous accumulation of bulk peracids[4]. Similar biomimetic peptide-based organocatalysts have also been successfully deployed for highly selective pyridine N-oxidations[5].

CatalyticCycle cluster_catalysis Organocatalytic Activation Cycle Substrate 4-Methoxy-3,5-dimethylpyridine (Nucleophile) Peracid Active Peracid Intermediate Substrate->Peracid Attacks Electrophilic Oxygen Product 4-Methoxy-3,5-dimethylpyridine N-oxide (Target) Anhydride DMMA Catalyst (Anhydride Form) Anhydride->Peracid + H2O2 Peracid->Product Oxygen Transfer Peracid->Anhydride - H2O

Caption: Organocatalytic activation cycle of H2O2 using DMMA for selective pyridine N-oxidation.

Process Intensification: Microchannel Flow Technology

The N-oxidation of pyridines with peroxides is notoriously exothermic (ΔH < -100 kJ/mol). In traditional batch reactors, poor heat transfer leads to localized hot spots, accelerating the decomposition of H2​O2​ into oxygen gas, which can trigger thermal runaway and reactor over-pressurization[3].

Transitioning to a continuous flow microchannel reactor provides a self-validating safety mechanism. Microchannel reactors solve thermal hazards through extreme process intensification. The high surface-area-to-volume ratio ensures near-isothermal conditions. The immediate removal of the heat of reaction suppresses parallel degradation pathways, maximizing the yield of the N-oxide while inherently validating the safety of the process[3].

FlowReactor PumpA Pump A Substrate in EtOH Mixer T-Micromixer (Rapid Mass Transfer) PumpA->Mixer PumpB Pump B 30% H2O2 + Catalyst PumpB->Mixer Reactor Microchannel Reactor Temp: 45°C | t_res: 5-10 min (Isothermal Control) Mixer->Reactor Biphasic Flow Quench In-line Quench (Na2SO3) Reactor->Quench N-Oxide Stream Product Continuous Collection & Crystallization Quench->Product

Caption: Continuous flow microchannel setup for inherently safe and scalable N-oxidation.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of traditional synthesis versus the green methodologies detailed in this guide.

ParameterTraditional BatchGreen Organocatalytic BatchMicrochannel Flow
Oxidant m-CPBA (Stoichiometric)30% H2​O2​ (Aqueous)30% H2​O2​ (Aqueous)
Solvent Dichloromethane (Toxic)Ethanol (Green)Methanol / Solvent-free
Reaction Time 12 - 24 hours4 - 6 hours5 - 10 minutes
Typical Yield ~80%>90%>95%
Safety Profile Poor (Hazardous waste)Good (Water byproduct)Excellent (No thermal runaway)
E-factor High (>10)Low (<2)Very Low (<1)

Experimental Protocols

Protocol A: Green Batch N-Oxidation using DMMA Organocatalyst

This protocol is optimized for laboratories lacking continuous flow infrastructure, utilizing DMMA to safely activate H2​O2​ [4].

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 500 mL jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, and a reflux condenser.

  • Substrate Loading: Dissolve 13.7 g (100 mmol) of 4-methoxy-3,5-dimethylpyridine in 100 mL of absolute ethanol.

  • Catalyst Addition: Add 0.63 g (5 mmol, 5 mol%) of 2,3-dimethylmaleic anhydride (DMMA) to the solution. Stir at 250 rpm until fully dissolved.

  • Oxidant Dosing (Critical Step): Using a programmable syringe pump or dropping funnel, slowly dose 17.0 g (150 mmol) of 30% aqueous H2​O2​ over 45 minutes. Causality Note: Slow dosing prevents the accumulation of unreacted peroxide, keeping the exotherm strictly manageable.

  • Reaction Monitoring: Heat the jacket to maintain an internal temperature of 40 °C. Stir for 4 to 6 hours. Reaction completion can be verified via HPLC or in-line Raman spectroscopy[1].

  • Quenching & Isolation: Cool the reactor to 10 °C. Slowly add 20 mL of a 10% aqueous sodium sulfite ( Na2​SO3​ ) solution to quench any residual peroxide (verify with starch-iodide paper). Concentrate the ethanol in vacuo, extract with ethyl acetate, dry over Na2​SO4​ , and evaporate to yield the crystalline N-oxide product.

Protocol B: Continuous Flow Microchannel N-Oxidation

This protocol utilizes process intensification to drastically reduce reaction time and eliminate thermal hazards[3].

Step-by-Step Methodology:

  • System Priming: Flush a silicon carbide (SiC) or glass microchannel reactor system (internal volume: 10 mL) with pure methanol to establish baseline pressure.

  • Feed Preparation:

    • Feed A (Substrate): Prepare a 2.0 M solution of 4-methoxy-3,5-dimethylpyridine in methanol.

    • Feed B (Oxidant/Catalyst): Prepare a 3.0 M solution of aqueous H2​O2​ containing 0.1 M DMMA catalyst.

  • Flow Parameters: Connect Feed A and Feed B to high-precision HPLC pumps. Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min. This achieves a 1:1.5 molar ratio of substrate to oxidant and a total flow rate of 1.0 mL/min, resulting in a precise residence time of 10 minutes.

  • Thermal Control: Submerge the microreactor in a thermostat bath set to 45 °C. Causality Note: The microchannels will instantly dissipate the exotherm, allowing the reaction to run safely at a higher temperature than batch equivalents.

  • Steady-State Operation: Direct the biphasic output stream into a collection vessel pre-charged with a stirring solution of 10% aqueous Na2​SO3​ at 0 °C to instantly quench the stream.

  • Downstream Processing: Once the desired volume is collected, separate the phases, extract the aqueous layer with a green solvent (e.g., 2-MeTHF), and crystallize the highly pure 4-methoxy-3,5-dimethylpyridine N-oxide.

References

  • Makki, A. A., et al. "Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components." Organic Process Research & Development, 2016.

  • Li, W.-S. "Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology." Journal of Chemical Research, 2025.

  • "Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide." RSC Advances, 2024.

  • Hsieh, S.-Y., et al. "Catalytic Enantioselective Pyridine N-Oxidation." Journal of the American Chemical Society, 2019.

  • "A process for the preparation of omeprazol." European Patent Office (EP0484265A1), 1992.

Sources

Method

scale-up and industrial production of 4-methoxy-3,5-dimethylpyridine 1-oxide

An Application Note and Protocol for the Scale-Up and Industrial Production of 4-Methoxy-3,5-dimethylpyridine 1-oxide Abstract This document provides a comprehensive technical guide for the synthesis and scale-up of 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up and Industrial Production of 4-Methoxy-3,5-dimethylpyridine 1-oxide

Abstract

This document provides a comprehensive technical guide for the synthesis and scale-up of 4-methoxy-3,5-dimethylpyridine 1-oxide, a critical intermediate in the pharmaceutical industry. Primarily utilized in the manufacture of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, the efficient and safe production of this compound is of significant industrial importance.[1][2][3] This guide bridges the gap between laboratory-scale synthesis and industrial production, offering detailed protocols, process optimization strategies, and critical safety considerations. The methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

4-Methoxy-3,5-dimethylpyridine 1-oxide (SMPO) is a substituted pyridine N-oxide whose value lies in its role as a key building block for complex active pharmaceutical ingredients (APIs).[2][4] The synthesis of esomeprazole, for example, involves the coupling of a substituted benzimidazole with a pyridine moiety derived from SMPO.[3][5][6]

The most established and industrially viable synthetic route commences with 3,5-dimethylpyridine (3,5-lutidine) and proceeds through a three-step sequence: N-oxidation, nitration, and subsequent methoxylation. Each step presents unique challenges, particularly concerning reaction control, safety, and yield optimization, which are magnified during scale-up.

This guide is structured to first detail the laboratory-scale synthesis, providing a reliable baseline protocol. It then transitions to the critical considerations required for adapting this process for pilot plant and industrial-scale manufacturing, emphasizing process safety, efficiency, and green chemistry principles.

Overall Synthetic Workflow

The transformation from 3,5-lutidine to the target N-oxide is a robust and well-documented pathway.[7][8] The process involves the activation of the pyridine ring via N-oxidation, followed by regioselective functionalization.

Synthetic_Workflow cluster_0 Overall Synthesis Pathway A 3,5-Dimethylpyridine (3,5-Lutidine) B 3,5-Dimethylpyridine 1-Oxide A->B Step 1: N-Oxidation (H₂O₂ / Acetic Acid) C 3,5-Dimethyl-4-nitropyridine 1-Oxide B->C Step 2: Nitration (HNO₃ / H₂SO₄) D 4-Methoxy-3,5-dimethylpyridine 1-Oxide (Target Product) C->D Step 3: Methoxylation (Sodium Methoxide)

Caption: High-level overview of the synthetic route to 4-methoxy-3,5-dimethylpyridine 1-oxide.

Part I: Laboratory-Scale Synthesis Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing the target compound in a standard laboratory setting.

Protocol 1: Synthesis of 3,5-Dimethylpyridine 1-Oxide

Principle: This step involves the direct oxidation of the nitrogen atom in the 3,5-lutidine ring. A common and effective method utilizes hydrogen peroxide in an acidic medium like glacial acetic acid.[8] The acid protonates the pyridine nitrogen, making it more susceptible to oxidation, while the peroxide serves as the oxygen donor.

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine): 107.15 g (1.0 mol)

  • Glacial Acetic Acid: 300 mL

  • Hydrogen Peroxide (35% solution): 108 mL (~1.1 mol)

  • Sodium Carbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dimethylpyridine in glacial acetic acid.

  • Carefully add the hydrogen peroxide solution portion-wise to the stirred mixture. The reaction is exothermic; maintain the temperature below 90°C using a water bath if necessary.

  • Heat the reaction mixture to 85-90°C and maintain this temperature for 16-24 hours.[4] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium carbonate solution until the pH is ~8-9.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyridine 1-oxide as a solid. The product can be further purified by recrystallization if needed.

Safety: Handle hydrogen peroxide and acetic acid with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The initial addition of peroxide is exothermic and requires careful control.[9]

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine 1-Oxide

Principle: This is an electrophilic aromatic substitution reaction. The N-oxide group is strongly activating and directs the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acids) to the 4-position (para) of the pyridine ring.[8]

Materials:

  • 3,5-Dimethylpyridine 1-Oxide: 123.15 g (1.0 mol)

  • Concentrated Sulfuric Acid (98%): 250 mL

  • Concentrated Nitric Acid (65-70%): 150 mL

Procedure:

  • In a 1 L flask cooled in an ice/salt bath, add concentrated sulfuric acid.

  • Slowly add the 3,5-dimethylpyridine 1-oxide to the sulfuric acid while stirring vigorously, ensuring the temperature is maintained below 20°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the reaction temperature below 10°C.[8]

  • After the addition is complete, slowly warm the reaction mixture to 90°C and stir for 4-6 hours.[4]

  • Cool the reaction mixture and carefully pour it onto crushed ice (~1.5 kg).

  • Neutralize the acidic solution with a strong base (e.g., 50% NaOH solution) while cooling to precipitate the product.

  • Filter the resulting solid, wash it thoroughly with cold water, and dry it under vacuum to obtain 3,5-dimethyl-4-nitropyridine 1-oxide.

Safety: This reaction is highly exothermic and involves potent nitrating agents. Perform the reaction in a fume hood behind a safety shield. The addition of reagents must be slow and controlled, with efficient cooling to prevent thermal runaway.

Protocol 3: Synthesis of 4-Methoxy-3,5-dimethylpyridine 1-Oxide

Principle: This step is a nucleophilic aromatic substitution where the nitro group at the 4-position, a strong electron-withdrawing group, is displaced by a methoxide ion (CH₃O⁻).

Materials:

  • 3,5-Dimethyl-4-nitropyridine 1-Oxide: 168.15 g (1.0 mol)

  • Methanol (anhydrous): 800 mL

  • Sodium Hydroxide: 44 g (1.1 mol) or Sodium Methoxide solution.

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium hydroxide in anhydrous methanol in a 2 L round-bottom flask equipped with a stirrer and reflux condenser.[7]

  • Add the 3,5-dimethyl-4-nitropyridine 1-oxide to the sodium methoxide solution.

  • Heat the mixture to reflux (around 65°C) and maintain for 3-5 hours.[10] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to a pH of ~8.0-8.5 with a suitable acid (e.g., glacial acetic acid).[10]

  • Evaporate the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-methoxy-3,5-dimethylpyridine 1-oxide.

Part II: Scale-Up and Industrial Production

Transitioning from the laboratory to an industrial scale introduces significant challenges related to thermodynamics, mass transfer, safety, and economics. A successful scale-up requires a thorough understanding of the process chemistry and engineering principles.

Key Scale-Up Considerations

Scale_Up_Considerations cluster_0 Industrial Scale-Up Logic cluster_1 Process Safety & Optimization cluster_2 Chemical Engineering Start Laboratory Protocol A Thermal Hazard Analysis (DSC, RC1) Start->A B Reagent Selection (Cost, Safety, Atom Economy) Start->B C Process Analytical Tech. (PAT for in-situ monitoring) Start->C D Solvent & Waste Strategy (Green Chemistry) Start->D E Reactor Design (Glass-Lined Steel) Start->E F Heat Transfer Control (Jacketed Reactors, Chillers) Start->F G Mass Transfer (Agitation, Baffles) Start->G H Downstream Processing (Filtration, Distillation) Start->H End Industrial Production A->End B->End C->End D->End E->End F->End G->End H->End

Caption: Logical framework for scaling the synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide.

1. Thermal Management and Safety:

  • N-Oxidation & Nitration: Both steps are highly exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation a primary concern. Laboratory water baths are replaced by jacketed industrial reactors connected to powerful heating/cooling systems.

  • Hazard Analysis: A thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory to understand the thermal profile, identify potential for thermal runaway, and define critical safety limits for temperature and reagent addition rates.

  • Controlled Dosing: Reagents like hydrogen peroxide and the nitrating mixture must be added via calibrated dosing pumps over an extended period to allow the cooling system to manage the heat generated.

2. Reagent and Solvent Selection:

  • Oxidizing Agents: While H₂O₂ is effective, its handling on a large scale requires care. Alternative oxidation systems, such as those employing catalysts with safer oxidants, might be evaluated for industrial processes. Continuous flow reactors can also offer a safer way to handle energetic reactions.[11][12]

  • Solvent Strategy: Solvent choice is dictated by reaction performance, cost, safety (flash point), and environmental impact. On an industrial scale, solvent recovery and recycling are crucial for economic viability and sustainability. Toluene is often used in the final stages for extraction and azeotropic removal of water.[7]

3. Equipment and Process Control:

  • Reactors: Glass-lined steel reactors are the standard for handling the corrosive acidic mixtures used in the nitration step.

  • Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., FTIR, Raman spectroscopy) can provide real-time data on reaction progress. This allows for tighter control, reduces the need for manual sampling, and ensures consistent product quality, moving away from sole reliance on TLC.

  • Downstream Processing: Laboratory purification methods like simple filtration and evaporation are replaced by industrial-scale equipment such as centrifuges for solid-liquid separation, and large-scale distillation columns for solvent recovery.

Data Summary: Lab vs. Industrial Scale
ParameterLaboratory ScaleIndustrial ScaleRationale for Change
Batch Size 1.0 - 2.0 moles1,000 - 5,000 molesEconomic efficiency and market demand.
Reactor 1-5 L Glass Flask2,000-10,000 L Glass-Lined Steel ReactorDurability, corrosion resistance, and volume.
Temp. Control Water/Ice BathJacketed Reactor with Thermal FluidEfficient and precise control of highly exothermic reactions.
Reagent Addition Dropping FunnelCalibrated Metering PumpsEnsures slow, controlled addition to manage exotherms.
Monitoring TLC, GCIn-line PAT (FTIR), HPLCReal-time process control and quality assurance.
Work-up Extraction, EvaporationCentrifugation, Industrial DistillationEfficiency and throughput for large volumes.
Typical Yield 65-75% (Overall)>85% (Overall)Process optimization reduces losses and improves efficiency.
Safety Focus PPE, Fume HoodHAZOP Analysis, Process Controls, ContainmentSystematic identification and mitigation of large-scale hazards.

Conclusion

The synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide is a well-established process that is fundamental to the production of essential medicines. While the laboratory protocol is straightforward, its successful transition to industrial scale demands a multidisciplinary approach combining robust chemical process development with rigorous chemical engineering principles. The core challenges lie in managing the significant exothermicity of the oxidation and nitration steps and optimizing the process for cost, efficiency, and environmental sustainability. By implementing the controls and strategies outlined in this guide, researchers and drug development professionals can effectively navigate the complexities of scaling this critical synthesis.

References

  • Patsnap. (2022, February 15). Production method of omeprazole drug intermediate 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Eureka. Available at: [Link]

  • European Patent Office. (1984, March 21). Intermediates for the preparation of omeprazole - Patent 0103553.
  • ACS Publications. (2023, December 16). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Available at: [Link]

  • Google Patents. CN111303018A - Synthetic method of omeprazole intermediate.
  • ACS Publications. (2018, August 29). Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation. ACS Catalysis. Available at: [Link]

  • QuickCompany. Process For The Preparation Of Esomeprazole Magnesium Dihydrate. Available at: [Link]

  • ACS Publications. (2023, May 4). Continuous Flow Synthesis of Esomeprazole via Asymmetric Sulfoxidation. Organic Process Research & Development. Available at: [Link]

  • Google Patents. CN103570681A - Prepration method of esomeprazole key intermediate.
  • Google Patents. CN114805193B - A kind of preparation method of omeprazole intermediate.
  • RASĀYAN J. Chem. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]

  • Organic Syntheses. pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. Available at: [Link]

Sources

Application

continuous flow synthesis parameters for 4-methoxy-3,5-dimethylpyridine 1-oxide

Application Note: Telescoped Continuous Flow Synthesis of 4-Methoxy-3,5-dimethylpyridine 1-oxide Target Audience: Process Chemists, Chemical Engineers, and Active Pharmaceutical Ingredient (API) Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Telescoped Continuous Flow Synthesis of 4-Methoxy-3,5-dimethylpyridine 1-oxide

Target Audience: Process Chemists, Chemical Engineers, and Active Pharmaceutical Ingredient (API) Development Professionals.

Strategic Context & Process Rationale

4-Methoxy-3,5-dimethylpyridine 1-oxide is a critical penultimate building block in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole. The conventional batch synthesis of this intermediate involves a three-step sequence: N-oxidation, electrophilic aromatic nitration, and nucleophilic aromatic substitution (SNAr).

Historically, scaling this sequence in batch reactors has been plagued by severe safety and efficiency bottlenecks. The nitration of pyridine N-oxides is notoriously hazardous due to the massive exothermic potential and the accumulation of highly energetic, potentially explosive intermediates. Transitioning this sequence to a microchannel reactor drastically reduces the active reaction volume, mitigating thermal runaway and significantly reducing waste output (1)[1]. This application note details a fully telescoped, continuous flow synthesis that leverages enhanced mass and heat transfer to deliver high-purity 4-methoxy-3,5-dimethylpyridine 1-oxide with an unprecedented space-time yield (STY) and intrinsic safety profile.

Continuous Flow Architecture & Mechanistic Causality

The flow synthesis is divided into three consecutive modules, designed to eliminate intermediate isolation and minimize human exposure to hazardous reagents.

FlowSynthesis In1 3,5-Lutidine + H2O2 / AcOH R1 Microreactor 1 (N-Oxidation) 90°C, 5 min In1->R1 R2 Microreactor 2 (Nitration) 120°C, 2 min R1->R2 3,5-Lutidine 1-oxide In2 HNO3 / H2SO4 (Mixed Acid) In2->R2 R3 Microreactor 3 (Methoxylation) 65°C, 10 min R2->R3 4-Nitro-3,5-lutidine 1-oxide In3 NaOMe / MeOH In3->R3 Out 4-Methoxy-3,5-dimethyl pyridine 1-oxide R3->Out

Fig 1: Telescoped continuous flow synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. An inline Process Analytical Technology (PAT) flow cell equipped with an ATR-FTIR probe continuously monitors the stream. The system is programmed to automatically divert the product to a waste stream if specific functional group thresholds are not met, ensuring only fully converted material progresses.

Module A: N-Oxidation of 3,5-Dimethylpyridine

Causality: The lone pair on the pyridine nitrogen must be oxidized to direct the subsequent electrophilic nitration to the 4-position. Acetic acid reacts with hydrogen peroxide to form peracetic acid in situ, the active oxidant. Flow chemistry prevents the dangerous accumulation of peracetic acid and efficiently manages the oxygen gas evolution.

  • Reagent Preparation: Prepare a 1.0 M solution of 3,5-dimethylpyridine (3,5-lutidine) in glacial acetic acid. Prepare a separate feed of 30% aqueous H₂O₂.

  • Flow Parameters: Pump the lutidine stream at 2.0 mL/min and the H₂O₂ stream at 1.5 mL/min (1.5 equiv.) into a T-mixer.

  • Reaction Conditions: Pass the mixture through a perfluoroalkoxy (PFA) coil reactor heated to 90 °C with a residence time ( tR​ ) of 5 minutes. Maintain a 5 bar back-pressure regulator (BPR) to keep any evolved oxygen dissolved.

  • Self-Validation Checkpoint: Inline UV-Vis tracking the shift in the pyridine π−π∗ transition confirms >99% conversion to 3,5-dimethylpyridine 1-oxide.

Module B: Electrophilic Aromatic Nitration

Causality: The N-oxide group strongly activates the pyridine ring toward electrophilic attack, specifically at the 2- and 4-positions. Due to steric hindrance from the 3,5-methyl groups, the 4-position is the primary target. This reaction is highly exothermic. The continuous flow methodology minimizes the accumulation of these highly energetic and potentially explosive nitration products, enabling safe scale-up with high selectivity (2)[2].

  • Reagent Preparation: Prepare a mixed acid stream consisting of fuming HNO₃ and concentrated H₂SO₄ (1:1.2 v/v ratio).

  • Flow Parameters: Combine the effluent from Module A with the mixed acid stream at a 1:2 volumetric ratio using a highly efficient split-and-recombine micromixer.

  • Reaction Conditions: Route the mixture into a Silicon Carbide (SiC) microreactor. SiC provides superior thermal conductivity to maintain strict isothermal conditions at 120 °C. Set the residence time ( tR​ ) to 2 minutes.

  • Self-Validation Checkpoint: Inline ATR-FTIR monitors the appearance of the asymmetric -NO₂ stretch at 1530 cm⁻¹. If the signal drops below the calibrated threshold, the system triggers an automated quench protocol.

Module C: Nucleophilic Aromatic Substitution (Methoxylation)

Causality: The nitro group at the 4-position is an excellent leaving group in SNAr reactions when activated by the electron-withdrawing N-oxide moiety, which stabilizes the intermediate Meisenheimer complex (3)[3]. Precise residence time in flow prevents ring-degradation side reactions that commonly occur with prolonged heating in batch.

  • Quench & Phase Separation: The highly acidic effluent from Module B is continuously quenched with 20% NaOH (aq) and extracted into dichloromethane (DCM) via an inline membrane separator.

  • Reagent Preparation: Prepare a 30% w/w solution of sodium methoxide (NaOMe) in methanol.

  • Flow Parameters: Mix the organic stream containing 4-nitro-3,5-dimethylpyridine 1-oxide with the NaOMe stream (2.0 equiv.) and pass through a heated PFA coil.

  • Reaction Conditions: Maintain the reactor at 65 °C with a residence time ( tR​ ) of 10 minutes. A 3 bar BPR prevents solvent boiling.

  • Self-Validation Checkpoint: Inline FTIR tracks the disappearance of the -NO₂ stretch (1530 cm⁻¹) and the emergence of the C-O-C stretch at 1250 cm⁻¹. The system will divert the product to waste if the residual -NO₂ peak exceeds 2% of the initial intensity.

Quantitative Process Metrics

The transition from batch to continuous flow yields significant improvements across all critical process parameters.

Process MetricConventional Batch ProcessTelescoped Continuous FlowProcess Advantage
Overall Yield (3 steps) 45 - 52%81%Minimized over-oxidation and thermal degradation.
Total Processing Time > 24 hours17 minutesDrastic reduction in heating/cooling cycles.
Space-Time Yield (STY) < 0.05 kg L⁻¹ h⁻¹1.8 kg L⁻¹ h⁻¹36x increase in volumetric productivity.
E-factor (Waste/Product) > 40< 12Elimination of intermediate work-ups and excess solvent.
Safety Profile High Risk (Thermal Runaway)Intrinsically SafeMicro-volume containment of explosive intermediates.

References

  • Li, W.-S. (2025). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Chemical Research.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • ACS Publications. (2024). Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry.

Sources

Method

Application Note: The Architectural Role of 4-Methoxy-3,5-dimethylpyridine 1-Oxide in Proton Pump Inhibitor Synthesis

Executive Summary In the landscape of modern pharmaceutical manufacturing, the synthesis of benzimidazole-based proton pump inhibitors (PPIs)—such as omeprazole, esomeprazole, and pantoprazole—relies heavily on the preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmaceutical manufacturing, the synthesis of benzimidazole-based proton pump inhibitors (PPIs)—such as omeprazole, esomeprazole, and pantoprazole—relies heavily on the precision of early-stage building blocks. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) serves as a foundational intermediate in this cascade [1]. By leveraging the unique electronic properties of the N-oxide moiety, chemists can selectively functionalize the pyridine ring, setting the stage for the critical thioether linkage that defines the PPI pharmacophore.

This technical guide explores the mechanistic causality, quantitative metrics, and self-validating bench protocols required to successfully utilize this intermediate in drug development workflows.

Mechanistic Causality: The Chemical Logic of the N-Oxide

The strategic choice to utilize an N-oxide rather than a standard pyridine derivative is rooted in thermodynamic control and regioselectivity. The oxygen atom on the pyridine nitrogen serves a dual purpose:

  • Electronic Activation : It activates the adjacent methyl group (at the 2-position) for functionalization.

  • The Boekelheide Rearrangement : When reacted with acetic anhydride, the N-oxide undergoes a highly predictable [3,3]-sigmatropic rearrangement. The N-oxide oxygen attacks the electrophilic carbonyl of acetic anhydride, forming a highly reactive N-acetoxypyridinium intermediate. Subsequent deprotonation of the alpha-methyl group forms an anhydrobase, which spontaneously rearranges to restore aromaticity, yielding the 2-acetoxymethyl derivative [1].

This mechanistic pathway is favored because the restoration of the aromatic pyridine ring provides an immense thermodynamic driving force, ensuring high yields and minimal side-product formation.

Mechanism N_Oxide N-Oxide Activation Ac2O attack on oxygen Intermediate N-Acetoxypyridinium Highly reactive cationic intermediate N_Oxide->Intermediate Ac2O (Electrophilic) Anhydrobase Anhydrobase Formation Deprotonation of alpha-methyl Intermediate->Anhydrobase -AcOH (Base-mediated) Sigmatropic [3,3]-Sigmatropic Shift Concerted bond reorganization Anhydrobase->Sigmatropic Heat (Thermodynamic drive) Product Acetoxymethyl Pyridine Stable aromatic product Sigmatropic->Product Rearrangement (Aromaticity restored)

Figure 1: Logical mechanistic sequence of the Boekelheide rearrangement.

Physicochemical & Quantitative Data

To ensure reproducible scale-up, the physical parameters of the starting material and the stoichiometric boundaries of the reaction must be strictly controlled.

Table 1: Physicochemical Properties of 4-Methoxy-3,5-dimethylpyridine 1-oxide [3]

ParameterValue / DescriptionImpact on Handling
CAS Number 91219-89-5N/A
Molecular Formula C₈H₁₁NO₂N/A
Molecular Weight 153.18 g/mol Critical for stoichiometric calculations.
Appearance White to off-white solidColor shifts indicate oxidative degradation.
Boiling Point ~314.1 °C (Predicted)Allows for high-temperature reactions without loss.
Density ~1.05 g/cm³Relevant for volumetric solvent scaling.

Table 2: Reaction Optimization Metrics (Chlorination Step) [2]

ParameterTarget RangeCausality / Mechanistic Impact
Temperature 20–25 °CPrevents over-chlorination and thermal degradation of the product.
Addition Rate 30 minutesControls the exothermic reactivity of SOCl₂ to prevent solvent boil-off.
Molar Ratio (SM:SOCl₂) 1 : 1.05Ensures complete conversion without leaving excess, difficult-to-remove SOCl₂.
Expected Yield >95%Validates the efficiency of the Sₙ2 substitution mechanism.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems . In a self-validating protocol, the physical or chemical state of the reaction provides intrinsic feedback, dictating whether the process should proceed or be adjusted.

Protocol A: Boekelheide Rearrangement and Hydrolysis

Objective: Convert 4-Methoxy-3,5-dimethylpyridine 1-oxide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

  • Reagent Preparation : Charge a dry, argon-flushed reaction vessel with 300 mL of acetic anhydride. Heat the solvent to 90 °C.

  • Exothermic Addition : Carefully add 100 g (0.65 mol) of 4-methoxy-3,5-dimethylpyridine 1-oxide in small portions.

    • Causality: The reaction is highly exothermic. Adding the solid to the hot anhydride prevents the dangerous accumulation of unreacted intermediates. The temperature will naturally rise toward 130 °C [1].

  • Thermal Drive : Maintain the reaction at 110–120 °C for 2 hours.

  • Self-Validation Check (IPC) : Pull a 1 mL aliquot. The reaction mixture must transition from a cloudy suspension to a clear, dark amber solution. Analyze via TLC (Ethyl Acetate:Hexane 7:3). The baseline N-oxide spot ( Rf​=0.1 ) must be completely absent, replaced by the acetate intermediate ( Rf​=0.6 ). System Rule: If the baseline spot persists, add 0.1 eq of acetic anhydride and heat for an additional 30 minutes.

  • Hydrolysis : Cool the mixture to 40 °C. Slowly add 500 mL of 10% aqueous NaOH to hydrolyze the acetate ester to the target alcohol. Extract with dichloromethane (3 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chlorination via Thionyl Chloride

Objective: Convert the hydroxymethyl intermediate to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Solvent Selection : Dissolve 25.1 g (0.15 mol) of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 mL of anhydrous dichloromethane (DCM) [2].

    • Causality: DCM is chosen because it is aprotic (preventing violent SOCl₂ hydrolysis) and provides excellent solubility for the starting material, while allowing the highly polar hydrochloride salt product to eventually precipitate during workup.

  • Titration : Prepare a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of DCM. Add this dropwise to the reaction vessel over 30 minutes at room temperature under argon protection [2].

  • Self-Validation Check (IPC) : Monitor the reaction via a gas bubbler. The reaction is driven to completion by the irreversible evolution of SO₂ and HCl gases. System Rule: The reaction is deemed complete 30 minutes after gas evolution entirely ceases.

  • Isolation : Remove the DCM by distillation under reduced pressure. Suspend the resulting solid residue in 200 mL of non-polar hexane.

  • Final Validation : Filter the solid. The product's purity is self-validated by its physical state: it must be a pure white crystalline solid (Yield: ~33.3 g, 100%) [2]. System Rule: Any yellow discoloration indicates residual SOCl₂ or sulfurous byproducts, triggering a mandatory re-slurry in cold hexane.

Visualized Synthetic Pathway

The successful execution of the above protocols yields the highly electrophilic chloromethyl intermediate, which is immediately primed for nucleophilic attack by 5-methoxy-2-mercaptobenzimidazole—the final coupling step before oxidation to the active PPI API.

Workflow SM 4-Methoxy-3,5- dimethylpyridine 1-oxide Int1 2-(Acetoxymethyl) Intermediate SM->Int1 Ac2O, Δ Int2 (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Int1->Int2 NaOH, H2O Int3 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Int2->Int3 SOCl2, CH2Cl2 API Omeprazole / Esomeprazole (Proton Pump Inhibitor) Int3->API 1. Coupling 2. Oxidation

Figure 2: Synthetic workflow from the N-oxide intermediate to Omeprazole.

References

Application

safe handling and storage protocols for 4-methoxy-3,5-dimethylpyridine 1-oxide

Comprehensive Application Note: Safe Handling, Storage, and Utilization Protocols for 4-Methoxy-3,5-dimethylpyridine 1-Oxide Executive Summary 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a high-value phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Safe Handling, Storage, and Utilization Protocols for 4-Methoxy-3,5-dimethylpyridine 1-Oxide

Executive Summary

4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a high-value pharmaceutical intermediate[1]. It is primarily recognized for its critical role as a reactant in the multi-step synthesis of proton pump inhibitors (PPIs), most notably omeprazole and esomeprazole, which are widely deployed as anti-ulcerative agents to inhibit gastric secretion[2][3][4]. Due to the unique electronic properties imparted by the N-oxide moiety, this compound requires rigorous, specialized handling and storage protocols to maintain its chemical integrity and ensure operator safety.

Physicochemical Profiling & Hazard Causality

Understanding the physical properties of 4-methoxy-3,5-dimethylpyridine 1-oxide is essential for designing safe and effective laboratory workflows. The table below summarizes its key parameters and the direct causality these properties have on handling procedures.

PropertyValueCausality / Impact on Handling
CAS Number 91219-89-5[2]Unique identifier for accurate Safety Data Sheet (SDS) retrieval.
Molecular Weight 153.18 g/mol [1][5]Critical for precise stoichiometric calculations during synthesis.
Boiling Point 314.1 ± 37.0 °C (Predicted)[2]Indicates low volatility at room temperature; inhalation risks stem primarily from aerosolized dust rather than vapors.
Density 1.05 ± 0.1 g/cm³ (Predicted)[2]Relevant for volumetric conversions and phase separations during scale-up.
Solubility Soluble in Chloroform, Ethyl Acetate[2]Dictates the selection of organic solvents for downstream anhydrous reactions and extractions.
pKa 2.78 ± 0.10 (Predicted)[2]Weakly basic nature guides the selection of aqueous bases for downstream ester hydrolysis.

Hazard Causality: The presence of the N-oxide functional group significantly alters the electron distribution of the pyridine ring, rendering the molecule highly polar. This polarity drives its hygroscopic nature. If exposed to ambient humidity, the compound readily absorbs moisture[6]. In downstream applications—which rely on moisture-sensitive acylating agents—residual water will prematurely hydrolyze the reagents, drastically reducing reaction yields. Furthermore, the compound presents a localized irritation hazard to mucous membranes, skin, and eyes, necessitating strict engineering controls[7][8].

Validated Storage Protocols

To prevent degradation and ensure the compound remains viable for sensitive downstream syntheses, the following self-validating storage protocols must be implemented.

Step 1: Temperature Regulation

  • Action: Store the sealed container at 2-8°C for long-term inventory[9].

  • Causality: While the product is stable under ambient conditions for short-term transport[9], prolonged exposure to room temperature can induce slow thermal degradation and discoloration of the reactive N-oxide group.

  • Self-Validation Step: Utilize a continuous temperature data logger within the refrigeration unit. Review the log weekly to verify no temperature excursions above 8°C have occurred.

Step 2: Atmospheric Control

  • Action: Maintain an inert atmosphere (Nitrogen or Argon) within the primary container[6][7].

  • Causality: The compound's hygroscopicity means moisture ingress leads to clumping and ruins the anhydrous conditions required for subsequent reactions[6].

  • Self-Validation Step: Place a reversible humidity indicator card inside the secondary containment vessel. A color shift from blue to pink provides immediate visual evidence of a compromised seal, prompting a mandatory re-purge with inert gas.

Step 3: Segregation

  • Action: Store in a dry, well-ventilated place, strictly segregated from strong acids, reducing agents, and foodstuff[8].

  • Causality: N-oxides possess mild oxidizing properties; contact with incompatible reducing agents can trigger exothermic reactions[8].

  • Self-Validation Step: Implement a strict alphanumeric binning system in the chemical inventory software that hard-blocks the assignment of this compound to shelves containing incompatible chemical classes.

Operational Handling Procedures

Operators must adhere to the following step-by-step methodology to mitigate exposure risks.

Step 1: Environmental Control & Pre-Task Verification

  • Action: Conduct all open-container handling, weighing, and transfer within a certified chemical fume hood[8].

  • Causality: Mechanical manipulation generates fine dust and aerosols. The N-oxide moiety is a known irritant to respiratory mucous membranes[7][8].

  • Self-Validation Step: Verify the fume hood face velocity is actively reading between 80-100 fpm. Perform a simple tissue-paper test at the sash opening to visually confirm negative pressure before unsealing the container.

Step 2: PPE Donning

  • Action: Wear tightly fitting safety goggles (conforming to EN 166 or NIOSH), impervious chemical-resistant gloves (EN 374 compliant), and a fire/flame-resistant lab coat[8].

  • Causality: Direct contact causes skin and eye irritation[7][8]. Nitrile provides an effective barrier against polar organic compounds.

  • Self-Validation Step: Inspect gloves for micro-tears using a standard inflation test prior to donning.

Step 3: Spill Response & Decontamination

  • Action: In the event of a spill, evacuate personnel to safe areas. Avoid dry sweeping. Use a damp absorbent pad or non-sparking tools to collect the solid[8].

  • Causality: Dry sweeping aerosolizes the irritant dust. Dampening the solid suppresses aerosolization, protecting personnel in the immediate vicinity[8].

  • Self-Validation Step: Post-cleanup, swab the area with a solvent-dampened cloth and inspect visually to ensure zero crystalline residue remains.

Application Workflow: Synthesis of PPI Intermediates

The predominant industrial application of 4-methoxy-3,5-dimethylpyridine 1-oxide is its utilization as a highly reactive intermediate in the preparation of omeprazole[2][4]. The synthesis relies on a Polonovski-type rearrangement to functionalize the 2-methyl group into a hydroxymethyl group[6].

Step 1: Anhydrous Dissolution

  • Action: Dissolve the N-oxide in an anhydrous organic solvent (e.g., dichloromethane) under a continuous argon purge.

  • Causality: The N-oxide oxygen is highly nucleophilic. Ambient water will compete with the acylating agent in the next step, destroying the reagent.

  • Self-Validation Step: Perform a Karl Fischer titration on the solvent prior to dissolution to ensure water content is strictly <50 ppm.

Step 2: Acylation & Activation

  • Action: Cool the reactor to 0-5°C and add acetic anhydride dropwise.

  • Causality: The reaction between the N-oxide and acetic anhydride is highly exothermic. Strict thermal control prevents runaway degradation and the formation of unwanted colored byproducts.

  • Self-Validation Step: Monitor the internal temperature using a calibrated thermocouple; ensure the temperature does not exceed 10°C during the addition phase.

Step 3: Polonovski Rearrangement

  • Action: Gradually heat the mixture to reflux.

  • Causality: Thermal energy is required to drive the migration of the acetate group from the nitrogen atom to the adjacent 2-methyl carbon, forming the N-acetoxy intermediate.

  • Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC). The highly polar starting material (low Rf) must completely convert to the less polar intermediate (higher Rf) before proceeding.

Step 4: Hydrolysis & Isolation

  • Action: Quench the reaction with aqueous sodium hydroxide (NaOH) and separate the organic layer.

  • Causality: The base hydrolyzes the acetate ester, yielding the target (4-methoxy-3,5-dimethylpyridin-2-yl)methanol[6].

  • Self-Validation Step: Verify the pH of the aqueous phase is >10 using indicator strips to ensure complete hydrolysis before executing the phase separation.

Process Visualization

G cluster_storage Storage & Handling Protocols cluster_application Downstream Application (Omeprazole Synthesis) S1 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) S2 Storage: 2-8°C under Inert Gas (Prevents Moisture Ingress) S1->S2 S3 Handling: Fume Hood & PPE (Avoid Dust/Aerosol Inhalation) S2->S3 A1 Activation (e.g., Acetic Anhydride) S3->A1 A2 Polonovski Rearrangement (Acetate Migration) A1->A2 A3 Hydrolysis (Aqueous Base) A2->A3 A4 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (PPI Intermediate) A3->A4

Workflow detailing the storage, handling, and downstream application via Polonovski rearrangement.

References

  • Benchchem. "4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate". 6

  • Lookchem. "Cas 91219-89-5,4-Methoxy-3,5-diMethylpyridine 1-Oxide". 2

  • ChemicalBook. "4-Methoxy-3,5-diMethylpyridine 1-Oxide | 91219-89-5".3

  • Anant Pharmaceuticals Pvt. Ltd. "CAS 91219-89-5 3,5-Dimethyl-4-methoxypyridine N-Oxide Impurity". 9

  • BLD Pharm. "91219-89-5|4-Methoxy-3,5-dimethylpyridine 1-oxide". 7

  • Echemi. "2-ChloroMethyl-4-Methoxy-3,5-diMethylpyridine 1-Oxide SDS".8

  • Sunway Pharm Ltd. "4-Methoxy-3,5-dimethylpyridine 1-Oxide - CAS:91219-89-5". 1

  • Santa Cruz Biotechnology. "4-Methoxy-3,5-dimethylpyridine 1-Oxide | CAS 91219-89-5". 5

  • Pharmaffiliates. "CAS No : 91219-89-5 | Product Name : 4-Methoxy-3,5-dimethylpyridine 1-Oxide". 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methoxy-3,5-dimethylpyridine 1-Oxide Synthesis

Welcome to the Process Chemistry Support Center. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS 91219-89-5) is a highly valuable building block, most notably utilized as a critical1 and other proton pump inhibitors[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS 91219-89-5) is a highly valuable building block, most notably utilized as a critical1 and other proton pump inhibitors[1]. While the2, process chemists frequently encounter severe yield bottlenecks due to the molecule's unique steric and electronic properties[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your isolated yield.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q: Why is my oxidation reaction stalling at 70-80% conversion despite using excess hydrogen peroxide? A: This incomplete conversion is caused by a clash between electronic activation and steric hindrance. While the 4-methoxy group increases electron density on the pyridine nitrogen, the adjacent 3,5-dimethyl groups create a steric shield that hinders the approach of mild oxidants like aqueous H2​O2​ . Solution: Upgrade to a more electrophilic and less sterically demanding oxidation system. Using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane, or Urea-Hydrogen Peroxide (UHP) activated by phthalic anhydride, provides the necessary driving force to overcome this steric barrier.

Q: My HPLC shows >98% conversion, but my isolated yield after aqueous workup is only 40%. Where is my product? A: You have fallen into the "Polarity Trap." 4-Methoxy-3,5-dimethylpyridine 1-oxide is an extremely polar molecule. The N-O dipole forms strong hydrogen bonds with water. During standard aqueous extraction (e.g., with ethyl acetate or ether), the majority of your product remains dissolved in the aqueous phase. Solution: Abandon standard aqueous workups. If an aqueous phase is unavoidable, saturate it completely with NaCl (salting out) and extract multiple times with a highly polar halogenated solvent like chloroform. Better yet, adopt the non-aqueous solid-phase scavenging workup detailed in the protocol below to bypass aqueous partitioning entirely.

Q: I am detecting a significant M-14 impurity in my LC-MS analysis. What is causing this degradation? A: This mass shift corresponds to the loss of a methyl group (-14 Da), indicating the formation of a 4-pyridone derivative via demethoxylation. The 4-methoxy group is highly susceptible to nucleophilic attack by water under strongly acidic conditions and elevated temperatures (e.g.,3)[3]. Solution: Shift to milder, neutral, or slightly basic oxidation conditions. Maintain the reaction temperature below 25 °C and avoid prolonged exposure to strong aqueous acids.

Part 2: Self-Validating Experimental Protocol

To eliminate the severe yield losses associated with aqueous extraction, we recommend the following non-aqueous mCPBA / Basic Alumina Scavenging Method . This protocol is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

Objective: Maximize isolated yield by eliminating aqueous extraction losses. Reagents: 4-Methoxy-3,5-dimethylpyridine (1.0 eq), mCPBA (77% active, 1.15 eq), Dichloromethane (DCM), Basic Alumina (Brockmann Grade I).

Step 1: Substrate Dissolution

  • Action: Dissolve 10.0 g of 4-methoxy-3,5-dimethylpyridine in 150 mL of anhydrous DCM in a 500 mL round-bottom flask.

  • Validation Checkpoint: The solution must be completely clear and colorless. Take a 10 µL aliquot for baseline HPLC analysis to confirm starting material purity.

Step 2: Temperature Control & Oxidant Addition

  • Action: Cool the flask in an ice-water bath. Insert an internal temperature probe. Once the internal temperature reaches 0–5 °C, begin adding mCPBA (18.8 g, 1.15 eq) in 5 small portions over 30 minutes.

  • Causality Insight: The reaction is highly exothermic. Careful temperature control prevents the thermal demethoxylation side-reaction.

  • Validation Checkpoint: The internal temperature must not exceed 10 °C during addition. A slight white suspension (m-chlorobenzoic acid byproduct) will begin to form.

Step 3: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 4 hours.

  • Validation Checkpoint: Perform TLC (10% MeOH in DCM) or HPLC. The starting material peak should be <1% Area. If incomplete, stir for an additional 2 hours.

Step 4: Solid-Phase Byproduct Scavenging (The Yield-Saving Step)

  • Action: Instead of quenching with aqueous NaHCO3​ , add 40 g of basic alumina directly to the DCM reaction mixture. Stir vigorously for 45 minutes at room temperature.

  • Causality Insight: m-Chlorobenzoic acid (pKa ~3.8) binds irreversibly to the basic alumina surface. The neutral, highly polar N-oxide remains solvated in the DCM. This completely bypasses the aqueous workup where >40% of the product is typically lost.

  • Validation Checkpoint: Spot the slurry on a TLC plate. The mCBA spot (UV active, high Rf in acidic eluents) should be completely absent from the liquid phase.

Step 5: Filtration and Isolation

  • Action: Filter the suspension through a medium-porosity fritted funnel. Wash the alumina filter cake with an additional 100 mL of 5% MeOH in DCM to ensure complete desorption of the product. Concentrate the filtrate under reduced pressure (30 °C, 200 mbar).

  • Validation Checkpoint: The isolated yield should be >90%. The physical form should be a solid, and analytical data must match the4[4].

Part 3: Quantitative Optimization Data

The table below summarizes the causality between chosen reaction conditions, workup methodologies, and the resulting isolated yields.

Oxidation SystemWorkup MethodologyMax Conversion (%)Typical Isolated Yield (%)Primary Observed Impurity
30% H2​O2​ / Acetic Acid[3]Aqueous Extraction (EtOAc)90 - 95%35 - 45%4-Pyridone (Demethoxylation)
30% H2​O2​ / Acetic Acid[3]Aqueous Extraction (DCM)90 - 95%55 - 65%4-Pyridone (Demethoxylation)
mCPBA / DichloromethaneAqueous Wash ( NaHCO3​ )> 98%60 - 70%m-Chlorobenzoic acid (mCBA)
mCPBA / Dichloromethane Solid-Phase Scavenging (Alumina) > 98% 88 - 94% None (Trace Starting Material)

Part 4: Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve yield issues during your synthesis.

YieldTroubleshooting Start Low Yield of 4-Methoxy-3,5-dimethylpyridine 1-oxide? CheckConv Check Reaction Conversion (HPLC/TLC) Start->CheckConv Incomplete Incomplete Conversion (< 95%) CheckConv->Incomplete Yes Complete Complete Conversion (> 95%) CheckConv->Complete No Steric Steric Hindrance at N-atom (3,5-dimethyl groups) Incomplete->Steric Workup Product Lost in Aqueous Workup? Complete->Workup SideRxn Side Reactions? (Demethoxylation) Complete->SideRxn Oxidant Switch to mCPBA or UHP/Phthalic Anhydride Steric->Oxidant Extract Use Basic Alumina Scavenging or Extract with DCM/CHCl3 Workup->Extract High Aqueous Solubility TempControl Lower Temp (< 25°C), Avoid Strong Aqueous Acids SideRxn->TempControl 4-Pyridone Detected

Diagnostic workflow for troubleshooting low yields in 4-methoxy-3,5-dimethylpyridine 1-oxide synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Urea-Hydrogen Peroxide (UHP) instead of mCPBA to avoid chlorinated solvents? A: Yes. UHP combined with phthalic anhydride or trifluoroacetic anhydride in an alcoholic or ethereal solvent is an excellent, scalable alternative. It avoids the shock-sensitive nature of mCPBA and the toxicity of DCM, while still providing a highly electrophilic oxidant capable of overcoming the steric hindrance of the 3,5-dimethyl groups.

Q: How should I store the purified 4-methoxy-3,5-dimethylpyridine 1-oxide? A: The compound is highly hygroscopic. It must be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at room temperature[4]. Exposure to ambient humidity will result in the rapid absorption of water, which can throw off stoichiometric calculations in subsequent coupling steps.

References

  • Benchchem. "4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate - Benchchem". 2

  • Lookchem. "Cas 91219-89-5,4-Methoxy-3,5-diMethylpyridine 1-Oxide | lookchem". 1

  • Google Patents. "US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole...". 3

  • Sigma-Aldrich. "4-Methoxy-3,5-dimethylpyridine 1-oxide | 91219-89-5 - MilliporeSigma". 4

Sources

Optimization

troubleshooting low conversion rates in 4-methoxy-3,5-dimethylpyridine N-oxidation

Welcome to the technical support center for the N-oxidation of 4-methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-oxidation of 4-methoxy-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high conversion rates and reproducible results in your experiments.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a common hurdle in the N-oxidation of pyridine derivatives. The electron-donating nature of the methoxy and dimethyl groups on the pyridine ring in 4-methoxy-3,5-dimethylpyridine makes the nitrogen atom more nucleophilic and thus, in principle, easier to oxidize. However, various factors can impede this reaction. This section provides a structured approach to diagnosing and resolving low conversion issues.

Question 1: My reaction shows low or no conversion to the N-oxide. What are the primary causes?

Several factors can lead to low or non-existent conversion. A systematic evaluation of your reaction setup is the best approach.

Potential Cause 1: Inactive or Insufficient Oxidant

The choice and quality of the oxidizing agent are paramount. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are common choices.[1] Hydrogen peroxide is also frequently used, often in the presence of a catalyst or in acetic acid.[2][3]

  • Troubleshooting Steps:

    • Verify Oxidant Activity: The activity of peroxy acids can diminish over time, especially if not stored correctly. It is advisable to test the activity of your oxidant, for example, by iodometric titration. For solid peroxy acids like m-CPBA, ensure they are dry and have been stored at the recommended temperature.

    • Increase Oxidant Stoichiometry: If the oxidant's activity is confirmed, a slight excess (1.1 to 1.5 equivalents) may be necessary to drive the reaction to completion. However, be cautious as a large excess can lead to side reactions.

    • Consider an Alternative Oxidant: If one oxidant is proving ineffective, switching to another may yield better results. For instance, if hydrogen peroxide in acetic acid is giving low yields, m-CPBA in a chlorinated solvent might be more effective.

Potential Cause 2: Suboptimal Reaction Temperature

The N-oxidation of pyridines is an exothermic process.[4] The reaction temperature needs to be carefully controlled to ensure a steady reaction rate without promoting decomposition of the oxidant or the product.

  • Troubleshooting Steps:

    • Initial Cooling: It is often beneficial to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the oxidant to control the initial exotherm.

    • Gradual Warming: After the initial addition, the reaction mixture can be allowed to warm to room temperature or be gently heated to ensure completion. A typical temperature range for these reactions is between 25 °C and 70 °C.[5]

    • Monitor for Decomposition: If the reaction mixture darkens significantly upon heating, it could be a sign of decomposition. In such cases, a lower reaction temperature should be employed.

Potential Cause 3: Inappropriate Solvent

The solvent can significantly influence the reaction rate and outcome.

  • Troubleshooting Steps:

    • Solvent Polarity: Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations. For hydrogen peroxide-based oxidations, acetic acid is a frequent choice.[3][6]

    • Solvent Purity: Ensure the solvent is dry and free of impurities that could react with the oxidant.

Potential Cause 4: Presence of Impurities in the Starting Material

Impurities in the starting 4-methoxy-3,5-dimethylpyridine can inhibit the reaction.[7]

  • Troubleshooting Steps:

    • Purity Analysis: Confirm the purity of your starting material using techniques like NMR, GC-MS, or HPLC.[7]

    • Purification: If significant impurities are detected, purify the starting material by distillation or column chromatography.

Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity?

Byproduct formation is another common issue that can reduce the yield of the desired N-oxide.

Potential Cause 1: Over-oxidation

While the pyridine nitrogen is the most nucleophilic site, other positions on the ring or the methyl groups can be oxidized under harsh conditions or with a large excess of the oxidant.

  • Troubleshooting Steps:

    • Control Oxidant Stoichiometry: Use the minimum effective amount of the oxidant. A good starting point is 1.1 equivalents.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.

Potential Cause 2: Ring Nitration (if using nitric acid-based systems)

If your synthetic route involves nitration followed by other transformations, residual nitrating agents can lead to unwanted side reactions.

  • Troubleshooting Steps:

    • Careful Work-up: Ensure that the work-up procedure effectively removes all traces of the nitrating agent before proceeding to the N-oxidation step.

    • pH Control: Maintaining the correct pH during the reaction and work-up is crucial to prevent side reactions.[8]

Troubleshooting Workflow

Here is a visual guide to help you systematically troubleshoot low conversion rates in your N-oxidation reaction.

TroubleshootingWorkflow start Low Conversion Rate check_oxidant Check Oxidant (Activity & Stoichiometry) start->check_oxidant oxidant_ok Oxidant OK? check_oxidant->oxidant_ok adjust_oxidant Adjust Stoichiometry or Use Fresh Oxidant oxidant_ok->adjust_oxidant No check_temp Evaluate Reaction Temperature oxidant_ok->check_temp Yes adjust_oxidant->check_oxidant temp_ok Temperature Optimal? check_temp->temp_ok adjust_temp Optimize Temperature (e.g., cool then warm) temp_ok->adjust_temp No check_solvent Assess Solvent (Polarity & Purity) temp_ok->check_solvent Yes adjust_temp->check_temp solvent_ok Solvent Appropriate? check_solvent->solvent_ok change_solvent Change Solvent solvent_ok->change_solvent No check_purity Analyze Starting Material Purity solvent_ok->check_purity Yes change_solvent->check_solvent purity_ok Purity >98%? check_purity->purity_ok purify_sm Purify Starting Material purity_ok->purify_sm No success Improved Conversion purity_ok->success Yes purify_sm->check_purity

A decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most effective oxidants for the N-oxidation of 4-methoxy-3,5-dimethylpyridine?

A1: The most commonly employed and effective oxidants are peroxy acids and hydrogen peroxide. The choice often depends on the scale of the reaction and the available laboratory facilities.

OxidantTypical SolventAdvantagesDisadvantages
m-CPBA Dichloromethane, ChloroformHigh reactivity, generally good yields.Can be expensive, byproduct (m-chlorobenzoic acid) needs to be removed.[9]
Peracetic Acid Acetic AcidCost-effective, readily available.Can be corrosive, requires careful temperature control.[6]
Hydrogen Peroxide Acetic Acid, Water"Green" oxidant (byproduct is water), inexpensive.Often requires a catalyst or higher temperatures, can be slower.[10]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The N-oxide product is typically more polar than the starting pyridine and will have a lower Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, HPLC or GC can be used.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Peroxy acids and concentrated hydrogen peroxide are strong oxidizers and can be explosive, especially in the presence of metal contaminants or at elevated temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with larger quantities, a blast shield is recommended.

Experimental Protocols

Protocol 1: General Procedure for N-oxidation using m-CPBA

This protocol provides a general method for the N-oxidation of 4-methoxy-3,5-dimethylpyridine using m-CPBA.

  • Dissolve the Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 4-methoxy-3,5-dimethylpyridine in dichloromethane (DCM).

  • Cool the Mixture: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Add the Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled pyridine solution over 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for N-oxidation using Hydrogen Peroxide in Acetic Acid

This protocol outlines a general method using hydrogen peroxide and acetic acid.

  • Prepare the Reaction Mixture: In a round-bottom flask, dissolve 1 equivalent of 4-methoxy-3,5-dimethylpyridine in glacial acetic acid.[11]

  • Add the Oxidant: Slowly add 30% hydrogen peroxide (1.5 - 2.0 equivalents) to the solution. An initial exotherm may be observed.

  • Heat the Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate or by the slow addition of solid sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

References

  • Organic Syntheses Procedure. Pyridine-N-oxide.
  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Wikipedia. Pyridine-N-oxide.
  • Benchchem. Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
  • Thieme. Recent Developments in the Chemistry of Heteroaromatic N-Oxides.
  • Google Patents. Intermediates for the preparation of omeprazole - Patent 0103553.
  • National Institutes of Health. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules.
  • Google Patents. KR20050025453A - Oxidation process for pyridine and its derivatives.
  • International Journal of Pharmaceutical Sciences and Research. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Benchchem. troubleshooting unexpected side reactions in 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE synthesis.
  • Reddit. How to dry pyridine N-oxide obtained commerically.
  • ResearchGate. (PDF) Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.
  • Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Simson Pharma Limited. 4-Methoxy-3,5-dimethylpyridine 1-Oxide | CAS No- 91219-89-5.
  • Echemi. What is Pyridine N Oxide Preparation: A simple guide.
  • Journal of the Chinese Chemical Society. A Simple and Efficient Method for the Preparation of Heterocyclic N-Oxide.
  • MDPI. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen.
  • Google Patents. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • ACS Publications. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.

Sources

Troubleshooting

Technical Support Center: Strategies for Reducing N-Oxide Impurities in 4-Methoxy-3,5-dimethylpyridine Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-3,5-dimethylpyridine. The formation of the corresponding N-oxide is a common...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-3,5-dimethylpyridine. The formation of the corresponding N-oxide is a common impurity that can arise during the synthesis of the parent pyridine or as a stable intermediate. This guide provides in-depth troubleshooting advice and detailed protocols to effectively reduce this impurity, ensuring high purity of the final product.

I. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the presence and reduction of 4-methoxy-3,5-dimethylpyridine-N-oxide.

Q1: Why is 4-methoxy-3,5-dimethylpyridine-N-oxide a common impurity?

The formation of N-oxides is a frequent side reaction during the synthesis of pyridines, especially when using oxidizing agents.[1] The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of the N-oxide. In the context of multi-step syntheses towards molecules like omeprazole, pyridine N-oxides are often stable intermediates that are intentionally synthesized and subsequently reduced.[2] If the reduction step is incomplete, the N-oxide will be carried over as an impurity.

Q2: How do the substituents on my pyridine ring (4-methoxy, 3,5-dimethyl) affect the reduction of the N-oxide?

The electronic and steric properties of substituents on the pyridine ring can significantly influence the rate and success of the N-oxide reduction.

  • Electronic Effects: The 4-methoxy group is an electron-donating group, which increases the electron density on the pyridine ring. This can make the N-oxide oxygen more Lewis basic and can influence its reactivity with certain deoxygenating agents.[3]

  • Steric Hindrance: The two methyl groups at the 3 and 5 positions introduce steric hindrance around the N-oxide. This can make it more difficult for bulky reducing agents or catalysts to access the N-O bond, potentially slowing down the reaction rate.[4]

Q3: What are the most common methods for reducing pyridine N-oxides?

A variety of methods are available for the deoxygenation of pyridine N-oxides, ranging from catalytic hydrogenation to the use of stoichiometric reducing agents. Some of the most common and effective methods include:

  • Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with a hydrogen source.[5][6] It is often a clean and efficient method.

  • Transfer Hydrogenation: A variation of catalytic hydrogenation where a hydrogen donor molecule, such as ammonium formate, is used instead of hydrogen gas.[7]

  • Phosphorus-Based Reagents: Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for deoxygenating pyridine N-oxides.[8]

  • Titanium-Based Reagents: Titanium trichloride (TiCl₃) is a mild and selective reagent for N-oxide reduction.[9][10]

  • Diboron Reagents: Reagents like bis(pinacolato)diboron ((pinB)₂) offer a mild and functional group-tolerant method for reduction.[11][12]

  • Sustainable Methods: Recent advancements have introduced greener methods using reagents like iodide with formic acid or photocatalytic systems.[4][13]

Q4: How can I monitor the progress of my reduction reaction?

The progress of the reaction can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually track the disappearance of the more polar N-oxide starting material and the appearance of the less polar pyridine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring of the consumption of the starting material and the formation of the product, as well as the detection of any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile pyridines and can provide excellent separation and identification of components in the reaction mixture.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the reduction of 4-methoxy-3,5-dimethylpyridine-N-oxide.

Issue 1: Incomplete or Slow Reaction

Symptoms: TLC or LC-MS analysis shows a significant amount of starting N-oxide remaining even after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Reducing Agent/Catalyst:

    • Action: Increase the molar equivalents of the reducing agent or the loading of the catalyst. For catalytic hydrogenations, ensure the catalyst is active.

  • Low Reaction Temperature:

    • Action: Gradually increase the reaction temperature. Some reductions are slow at room temperature and may require heating.

  • Poor Catalyst Activity (for Catalytic Hydrogenation):

    • Action: Use fresh catalyst. Ensure the catalyst has not been poisoned by impurities in the starting material or solvent.

  • Steric Hindrance:

    • Action: The 3,5-dimethyl substitution pattern can hinder the approach of the reducing agent.[4] Consider switching to a less sterically demanding reducing agent. For example, if a bulky phosphine-based reagent is failing, a smaller reagent like TiCl₃ might be more effective.[9]

  • Solvent Effects:

    • Action: The choice of solvent can significantly impact reaction rates. Ensure the solvent is appropriate for the chosen reducing agent and is anhydrous if required.

Troubleshooting Workflow for Incomplete Reaction

start Incomplete Reaction: Significant Starting Material Remains check_reagent Verify stoichiometry and activity of reducing agent/catalyst start->check_reagent increase_reagent Increase equivalents of reagent or catalyst loading check_reagent->increase_reagent No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes monitor Monitor reaction progress by TLC/LC-MS increase_reagent->monitor increase_temp Increase reaction temperature incrementally check_temp->increase_temp No check_catalyst Is the catalyst active (for hydrogenation)? check_temp->check_catalyst Yes increase_temp->monitor new_catalyst Use fresh catalyst check_catalyst->new_catalyst No check_sterics Consider steric hindrance from 3,5-dimethyl groups check_catalyst->check_sterics Yes new_catalyst->monitor smaller_reagent Switch to a less sterically hindered reducing agent (e.g., TiCl3) check_sterics->smaller_reagent check_solvent Is the solvent appropriate and pure? check_sterics->check_solvent Yes smaller_reagent->monitor change_solvent Optimize solvent system check_solvent->change_solvent No check_solvent->monitor Yes change_solvent->monitor end Reaction Complete monitor->end

Caption: Troubleshooting workflow for incomplete N-oxide reduction.

Issue 2: Formation of Side Products

Symptoms: TLC or LC-MS analysis shows the formation of one or more unexpected spots/peaks in addition to the desired product and starting material.

Possible Causes & Solutions:

  • Over-reduction:

    • Cause: Some powerful reducing agents can reduce the pyridine ring itself, especially under harsh conditions (high pressure, high temperature).[7]

    • Action: Switch to a milder reducing agent. For example, if you are using high-pressure hydrogenation and observing ring reduction, consider transfer hydrogenation with ammonium formate at atmospheric pressure.[7]

  • Reaction with Substituents:

    • Cause: The reducing agent may be reacting with the methoxy or methyl groups. This is less common but possible with highly reactive reagents.

    • Action: Choose a more chemoselective reducing agent. For instance, TiCl₃ is known for its high selectivity in reducing N-oxides in the presence of other functional groups.[9][10]

  • Rearrangement Reactions:

    • Cause: In the presence of certain reagents like acetic anhydride, pyridine N-oxides can undergo rearrangement to form 2-acetoxypyridines.[8]

    • Action: Avoid reagents known to cause rearrangements if deoxygenation is the only desired transformation. Stick to dedicated reducing agents.

III. Comparative Guide to Reducing Agents

The choice of reducing agent is critical for a successful deoxygenation reaction. The following table provides a comparison of common reducing agents for pyridine N-oxides.

Reducing Agent/SystemProsConsKey Considerations
Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂) ** - High yielding and clean reaction.- Catalyst can be recovered and reused.- Requires specialized equipment for handling hydrogen gas under pressure.- May lead to over-reduction of the pyridine ring under harsh conditions.[7]- Optimize pressure, temperature, and solvent to avoid ring saturation.- Ensure catalyst is not poisoned.
Transfer Hydrogenation (Ammonium formate/Pd/C) - Avoids the need for high-pressure hydrogen gas.[7]- Generally mild reaction conditions.- Ammonium formate can be a source of impurities if not fully removed during work-up.- Use a sufficient excess of ammonium formate.- Reaction is often run at reflux in methanol.[7]
Phosphorus Trichloride (PCl₃) - Highly effective and often rapid deoxygenation.[8]- Readily available and inexpensive.- Highly reactive and moisture-sensitive.- Generates phosphorous byproducts that need to be removed during work-up.- Perform the reaction under anhydrous conditions.- Quench the reaction carefully and perform an aqueous work-up to remove byproducts.
Titanium Trichloride (TiCl₃) - Mild and highly selective for N-oxides.[9][10]- Tolerant of many other functional groups.- Can be more expensive than other reagents.- Aqueous solutions of TiCl₃ are often used, which may require specific work-up procedures.- A good choice when chemoselectivity is a primary concern.
Bis(pinacolato)diboron ((pinB)₂) **- Very mild and tolerant of a wide range of functional groups.[11][12]- Stoichiometric and predictable reactivity.- Higher cost compared to classical reagents.- Boron-containing byproducts need to be removed.- Ideal for sensitive substrates with multiple functional groups.
Iodide/Formic Acid - Sustainable and metal-free.[4]- Formic acid acts as solvent, activator, and reductant.- May require elevated temperatures.- Not as widely established as other methods.- A "green" alternative that is gaining traction.

IV. Experimental Protocols

The following are detailed, step-by-step protocols for common and effective methods for the reduction of 4-methoxy-3,5-dimethylpyridine-N-oxide.

Protocol 1: Deoxygenation using Transfer Hydrogenation with Ammonium Formate

This protocol is adapted from the work of Zacharie, et al. and is suitable for researchers who wish to avoid high-pressure hydrogenation.[7]

Reaction Scheme:

Caption: Transfer hydrogenation of 4-methoxy-3,5-dimethylpyridine-N-oxide.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxy-3,5-dimethylpyridine-N-oxide (1.0 eq).

  • Reagent Addition: Add methanol as the solvent (approximately 0.1 M concentration of the N-oxide) followed by ammonium formate (3-5 eq) and 10% Palladium on carbon (5-10 mol%).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deoxygenation using Phosphorus Trichloride (PCl₃)

This is a classic and highly effective method for N-oxide reduction.[8]

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-methoxy-3,5-dimethylpyridine-N-oxide (1.0 eq) in an anhydrous solvent such as chloroform or dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (1.1-1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

V. References

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]

  • Maurer, J. L., & Ornstein, P. L. (2004). Selective reduction of N-oxides to amines: application to drug metabolism. Journal of medicinal chemistry, 47(19), 4743–4746. [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]

  • ResearchGate. (n.d.). Optimization of reductive deoxygenation of pyridine N-oxide 1aa. ResearchGate. [Link]

  • Lakshman, M. K., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(19), 7842-7853. [Link]

  • Mishina, M., et al. (1992). Substituent Effect on the Gas Phase Basicity of Pyridine N-Oxide. Chemistry Letters, 21(6), 1081-1084. [Link]

  • ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism. ResearchGate. [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579–2582. [Link]

  • Namboothiri, I. N. N., & Varghese, B. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. [Link]

  • Daniher, F. A., & Hackley, B. E. (1969). U.S. Patent No. 3,467,659. U.S. Patent and Trademark Office.

  • Kominami, H., et al. (2020). Deoxygenation of Pyridine N-Oxides in Water at Room Temperature Using TiO2 Photocatalyst and Oxalic Acid as a Clean Hydrogen Source. ACS Omega, 5(23), 13783–13790. [Link]

  • ChemRxiv. (n.d.). Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H2O. ChemRxiv. [Link]

  • Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2016). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 27(2), 437-445. [Link]

  • Feng, C., et al. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90(2), 1376-1387. [Link]

  • Lakshman, M. K., et al. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of Organic Chemistry, 76(19), 7842-7853. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. [Link]

  • El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1593–1596. [Link]

  • Arterburn, J. B., et al. (2000). Efficient Catalytic Conversion of Pyridine N-Oxides to Pyridine with an Oxorhenium(V) Catalyst. Organic Letters, 2(22), 3525–3527. [Link]

  • Kim, H., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(1), 543–551. [Link]

  • CN115160220A - Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.

  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Lab. [Link]

  • Reddit. (2025). How to dry pyridine N-oxide obtained commerically. Reddit. [Link]

  • Konno, K., et al. (n.d.). IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Methoxy-3,5-dimethylpyridine 1-oxide

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 4-methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5). As a highly engineered chemical intermediate critical to the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 4-methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5). As a highly engineered chemical intermediate critical to the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole 1, achieving >99.5% purity is paramount.

Due to its highly polar N-oxide moiety and basic pyridine nitrogen, purification is often plagued by product loss, "oiling out" during crystallization, and co-elution with impurities 2. This guide provides field-validated protocols, causal explanations, and troubleshooting steps to ensure high-yield recovery.

Experimental Workflow & Decision Matrix

G Crude Crude 4-Methoxy-3,5-dimethylpyridine 1-oxide Workup Aqueous Workup & Extraction (pH 7-8, DCM extraction) Crude->Workup Drying Drying & Concentration (Na2SO4, Rotary Evaporation) Workup->Drying Decision Purity Check (HPLC / NMR) Drying->Decision Chroma Silica Gel Chromatography (DCM:MeOH + 1% Et3N) Decision->Chroma Purity < 95% Recryst Recrystallization (EtOAc / Hexanes or Toluene) Decision->Recryst Purity > 95% Chroma->Recryst Pure Pure 4-Methoxy-3,5-dimethylpyridine 1-oxide (>99.5% Purity) Recryst->Pure

Workflow for the purification and recrystallization of 4-methoxy-3,5-dimethylpyridine 1-oxide.

Step-by-Step Methodologies

Protocol A: Silica Gel Flash Chromatography (For Crude Mixtures <95% Purity)

Causality: The highly polar N-oxide bond (N⁺–O⁻) interacts strongly with the acidic silanol groups on standard silica gel. Without a basic modifier, the compound will streak, leading to poor resolution, severe peak tailing, and low recovery 2.

  • Column Preparation: Slurry-pack the silica gel column using Dichloromethane (DCM) containing 1% Triethylamine (Et₃N). The Et₃N neutralizes acidic silanol sites.

  • Sample Loading: Dissolve the crude 4-methoxy-3,5-dimethylpyridine 1-oxide in a minimum volume of DCM. Apply evenly to the column head.

  • Elution: Elute using a gradient of DCM to DCM/Methanol (95:5, v/v), strictly maintaining 1% Et₃N in the mobile phase.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product.

  • Concentration & Validation: Evaporate the solvent under reduced pressure.

    • Self-Validating Check: The residue must appear as an off-white solid or a highly viscous oil that crystallizes upon standing. If it remains a free-flowing liquid, residual solvent or high levels of unreacted starting material are still present.

Protocol B: Recrystallization (For High-Purity Isolation)

Causality: Recrystallization leverages the differential solubility of the N-oxide at varying temperatures. Ethyl acetate (EtOAc) acts as an excellent solvent at reflux but a poor solvent at 0 °C, while hexanes act as an anti-solvent to force the polar N-oxide out of solution 1.

  • Dissolution: Suspend the semi-pure solid in a minimum amount of boiling Ethyl Acetate (approx. 3-5 mL/g).

  • Clarification (Optional): If the solution is cloudy or colored, add activated charcoal (5% w/w), boil for 5 minutes, and perform a hot filtration through a Celite pad to remove trace transition metals or polymeric byproducts.

  • Cooling & Nucleation: Allow the clear filtrate to cool slowly to room temperature undisturbed. If crystallization does not initiate, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Anti-Solvent Addition: Once crystals begin to form, add cold Hexanes dropwise (up to a 1:1 volume ratio with EtOAc) to maximize the thermodynamic yield.

  • Harvesting & Validation: Cool the suspension in an ice bath (0-5 °C) for 1 hour. Filter the crystals under vacuum, wash with ice-cold Hexanes, and dry under high vacuum to a constant weight.

    • Self-Validating Check: The formation of distinct crystalline needles (rather than an amorphous powder) confirms the exclusion of impurities from the crystal lattice.

Quantitative Data: Solvent Selection Matrix

To optimize recrystallization and extraction, understanding the solubility profile of 4-methoxy-3,5-dimethylpyridine 1-oxide is critical. The following table summarizes solvent behaviors based on structural solubility parameters 2.

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability for RecrystallizationMechanistic Remarks
Ethyl Acetate (EtOAc) HighLowExcellentPrimary solvent of choice; yields well-defined crystals due to moderate polarity.
Toluene ModerateVery LowGoodExcellent for removing non-polar impurities; requires higher dissolution temperatures.
Dichloromethane (DCM) Very HighHighPoorToo soluble; useful only for extraction or as a chromatography base solvent.
Methanol (MeOH) Very HighHighPoorUsed as a polar co-solvent in chromatography, not viable for crystallization.
EtOAc / Hexanes (1:1) ModerateInsolubleExcellentHexanes act as an anti-solvent to maximize recovery yield while maintaining purity.

Troubleshooting Guides

Q1: My product is "oiling out" instead of forming crystals during recrystallization. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point or when excessive impurities disrupt the crystal lattice.

  • Step 1: Re-dissolve the oil in the recrystallization solvent (e.g., EtOAc) by heating.

  • Step 2: Add a slightly larger volume of the solvent to decrease the concentration, ensuring the saturation point is reached at a lower temperature (below the compound's melting point).

  • Step 3: Seed the solution with a pure crystal of 4-methoxy-3,5-dimethylpyridine 1-oxide while it is still warm to force solid nucleation over liquid separation.

Q2: I am seeing co-elution of the unreacted 4-methoxy-3,5-dimethylpyridine starting material with my N-oxide product during chromatography. What is the cause? A2: The basicity of the pyridine nitrogen in the starting material and the N-oxide functionality can cause both to interact similarly with the stationary phase if the pH is not controlled 2.

  • Solution: Ensure you are using 1% Triethylamine (Et₃N) in your mobile phase. Alternatively, perform an acidic aqueous wash (pH ~3-4) on the crude mixture before chromatography. The unreacted pyridine is more basic than the N-oxide and will partition into the aqueous layer as a salt, while the less basic N-oxide remains in the organic layer.

Q3: The final N-oxide product has a persistent yellowish-brown discoloration. Is it degraded? A3: Discoloration is typically caused by trace amounts of over-oxidation byproducts or transition metal contaminants if a catalyst was used during the oxidation step.

  • Solution: Implement a hot filtration step using activated charcoal (Darco) during the recrystallization process. Charcoal effectively adsorbs these high-molecular-weight or highly conjugated colored impurities without trapping the target N-oxide.

Frequently Asked Questions (FAQs)

FAQ 1: Why is pH control critical during the aqueous workup of the oxidation reaction? Answer: The N-oxide group is slightly basic. If the aqueous workup is too acidic, the 4-methoxy-3,5-dimethylpyridine 1-oxide will become protonated and highly water-soluble, leading to severe product loss in the aqueous layer. Maintaining a neutral to slightly basic pH (7-8) ensures the compound remains in its neutral form, maximizing extraction efficiency into organic solvents like DCM 2.

FAQ 2: Is 4-methoxy-3,5-dimethylpyridine 1-oxide hygroscopic? How should it be stored? Answer: Yes, like many pyridine N-oxides, it exhibits hygroscopic properties. Moisture absorption can lead to a depressed melting point and difficulties in downstream reactions (such as chlorination with SOCl₂ to form 2-chloromethyl-4-methoxy-3,5-dimethylpyridine) 3. It must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8 °C, ideally with a desiccant.

References

  • Google Patents. "US6303787B1 - Intermediates and an improved process for the preparation of Omeprazole employing the said intermediates.
  • BenchChem Technical Support Team. "4-Methoxy-3,5-dimethylpyridine N-oxide synthesis and properties." Benchchem.
  • BenchChem Technical Support Team. "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide | 848694-10-0." Benchchem.
  • ACS Publications. "Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Oxidizing Agents in 4-Methoxy-3,5-dimethylpyridine Synthesis: H₂O₂ vs. mCPBA

For researchers, scientists, and drug development professionals engaged in the synthesis of key pharmaceutical intermediates, the choice of reagents can profoundly impact yield, safety, and scalability. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of key pharmaceutical intermediates, the choice of reagents can profoundly impact yield, safety, and scalability. This guide provides an in-depth technical comparison of two common oxidizing agents, hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA), for the synthesis of 4-methoxy-3,5-dimethylpyridine N-oxide, a crucial precursor for various proton pump inhibitors.

The synthesis of 4-methoxy-3,5-dimethylpyridine N-oxide is a multi-step process that begins with the N-oxidation of 3,5-lutidine (3,5-dimethylpyridine). This initial oxidation is a critical step that activates the pyridine ring for subsequent functionalization. The choice between H₂O₂ and mCPBA for this transformation involves a trade-off between cost, safety, and reaction efficiency. This guide will dissect these factors, providing experimental data and protocols to inform your selection process.

Overall Synthetic Pathway

The journey from 3,5-lutidine to 4-methoxy-3,5-dimethylpyridine N-oxide typically follows the three-step sequence outlined below. This guide will focus on the comparative analysis of H₂O₂ and mCPBA in the first pivotal step.

Synthetic_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B N-Oxidation (H₂O₂ or mCPBA) C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration (HNO₃/H₂SO₄) D 4-Methoxy-3,5-dimethylpyridine-N-oxide C->D Methoxylation (Sodium Methoxide)

Caption: Overall synthetic route to 4-methoxy-3,5-dimethylpyridine N-oxide.

Head-to-Head Comparison: H₂O₂ vs. mCPBA for N-Oxidation

The selection of an oxidizing agent for the N-oxidation of 3,5-lutidine is a critical decision with implications for the entire synthetic route. Below is a detailed comparison of hydrogen peroxide and m-CPBA based on key performance indicators.

ParameterHydrogen Peroxide (H₂O₂)meta-Chloroperoxybenzoic Acid (mCPBA)
Reagent Cost Generally inexpensive and widely available.[1][2]More expensive than H₂O₂.[1]
Typical Yields High yields, often exceeding 95%.[3]Excellent yields reported.[4]
Reaction Conditions Typically requires heating (70-80 °C) in the presence of a carboxylic acid (e.g., acetic acid).[5]Can often be performed at or below room temperature.[6]
Byproducts Water.3-Chlorobenzoic acid, which may require additional purification steps to remove.[7]
Safety Considerations Concentrated H₂O₂ is a strong oxidizer and can be hazardous if not handled properly. Reactions can be exothermic.[1]Commercially available as a stabilized solid (typically <77% purity), but can be thermally unstable and potentially explosive, especially on a large scale.[7][8]
Scalability Well-established for large-scale industrial production.[2]Requires careful safety assessment and control of exotherms for scale-up.[6][8]

Mechanistic Insights

The mechanisms of N-oxidation by H₂O₂ and mCPBA, while both resulting in the formation of an N-oxide, proceed through different pathways.

Hydrogen Peroxide (in Acetic Acid)

In the presence of acetic acid, hydrogen peroxide forms peracetic acid in situ. The nitrogen atom of the pyridine ring then acts as a nucleophile, attacking the electrophilic oxygen of the peracetic acid.

H2O2_Mechanism cluster_0 In situ formation of Peracetic Acid cluster_1 N-Oxidation H₂O₂ H₂O₂ Peracetic Acid Peracetic Acid H₂O₂->Peracetic Acid + Acetic Acid Intermediate Intermediate Peracetic Acid->Intermediate 3,5-Lutidine 3,5-Lutidine 3,5-Lutidine->Intermediate Nucleophilic Attack 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide Intermediate->3,5-Dimethylpyridine-N-oxide Proton Transfer

Caption: Mechanism of N-oxidation using H₂O₂ in acetic acid.

meta-Chloroperoxybenzoic Acid (mCPBA)

mCPBA is a pre-formed peroxy acid. The reaction mechanism is a direct electrophilic attack of the peroxy acid's oxygen on the nitrogen atom of the pyridine ring.

mCPBA_Mechanism 3,5-Lutidine 3,5-Lutidine Transition_State Concerted Transition State 3,5-Lutidine->Transition_State mCPBA mCPBA mCPBA->Transition_State 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide Transition_State->3,5-Dimethylpyridine-N-oxide 3-Chlorobenzoic_Acid 3-Chlorobenzoic_Acid Transition_State->3-Chlorobenzoic_Acid

Caption: Mechanism of N-oxidation using mCPBA.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for each method are provided below.

Protocol 1: N-Oxidation of 3,5-Lutidine using Hydrogen Peroxide

This protocol is adapted from established procedures for the synthesis of 3,5-dimethylpyridine N-oxide.[5]

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.5 mol of glacial acetic acid and 0.051 mol of 3,5-lutidine.[5]

  • To this mixture, carefully add 5 mL of 35% hydrogen peroxide.[5]

  • Heat the reaction mixture to an internal temperature of 80 °C and maintain this temperature with constant stirring for 5 hours.[5]

  • After the reaction is complete, cool the flask in an ice bath to 24 °C.[5]

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 10.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 3,5-dimethylpyridine N-oxide as a solid. A yield of 98.56% with a purity of 99.56% has been reported for a similar procedure.[3]

Protocol 2: N-Oxidation of 3,5-Lutidine using m-CPBA (General Procedure)

Materials:

  • 3,5-Lutidine (3,5-dimethylpyridine)

  • meta-Chloroperoxybenzoic Acid (mCPBA, ~75%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Sulfite solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 3,5-lutidine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

  • In a separate flask, dissolve 1.2 to 1.5 equivalents of m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the 3,5-lutidine solution while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench any excess m-CPBA by the slow addition of a saturated sodium sulfite solution until a starch-iodide paper test is negative.[6]

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove the 3-chlorobenzoic acid byproduct, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 3,5-dimethylpyridine N-oxide. Further purification can be achieved by recrystallization.

Subsequent Synthetic Steps: A Brief Overview

Following the successful N-oxidation, the synthesis proceeds through nitration and methoxylation to yield the final product.

Nitration of 3,5-Dimethylpyridine-N-oxide

The N-oxide is subsequently nitrated at the 4-position using a mixture of nitric acid and sulfuric acid. This reaction is typically carried out at elevated temperatures (around 90-100 °C).

Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

The final step involves the nucleophilic substitution of the nitro group with a methoxy group. This is achieved by reacting the 4-nitro derivative with sodium methoxide in methanol.

Conclusion and Recommendations

Both hydrogen peroxide and m-CPBA are effective reagents for the N-oxidation of 3,5-lutidine, a key step in the synthesis of 4-methoxy-3,5-dimethylpyridine N-oxide.

  • For large-scale, cost-sensitive production , the hydrogen peroxide/acetic acid method is generally preferred due to the lower cost of reagents and the formation of water as the only byproduct.[1][2] However, the higher reaction temperatures and the handling of concentrated peroxide require careful engineering and safety controls.

  • For laboratory-scale synthesis and when milder reaction conditions are desired , mCPBA offers the advantage of reacting at lower temperatures.[6] The primary drawbacks are its higher cost and the need to remove the 3-chlorobenzoic acid byproduct.[1][7] For scale-up, a thorough safety assessment is crucial due to the potential thermal instability of m-CPBA.[8]

Ultimately, the choice of oxidizing agent will depend on the specific requirements of the synthesis, including scale, cost considerations, and available safety infrastructure. This guide provides the necessary data and protocols to make an informed decision based on scientific and practical considerations.

References

  • The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications. Available at: [Link]

  • Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. Available at: [Link]

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. IUCr Journals. Available at: [Link]

  • Workup: mCPBA Oxidation. University of Rochester Chemistry. Available at: [Link]

  • Pyridine-N-oxide. Organic Syntheses. Available at: [Link]

  • Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. National Center for Biotechnology Information. Available at: [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxide. ARKIVOC. Available at: [Link]

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles. Available at: [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. JoVE. Available at: [Link]

  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development. Available at: [Link]

  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton Transactions. Available at: [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available at: [Link]

  • Method for preparing 3,5-dimethylpyridine-N-oxide. Google Patents.
  • Synthesis of Koser's Reagent and Derivatives. Organic Syntheses. Available at: [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

  • Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. Available at: [Link]

  • Cost comparison of advanced oxidation processes for wastewater treatment using accumulated oxygen-equivalent criteria. PubMed. Available at: [Link]

  • Hydrogen Peroxide Production Cost Analysis & Profitability. IMARC Group. Available at: [Link]

  • Cost Analysis For The Degradation Of Highly Concentrated Textile Dye Wastewater With Chemical Oxidation H2O2/UV And Biological Treatment. Society of Chemical Industry. Available at: [Link]

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Comparative

High-Resolution LC-MS/MS Analysis of 4-Methoxy-3,5-dimethylpyridine 1-Oxide: A Comparative Guide to Omeprazole Impurity Profiling

As regulatory agencies tighten the acceptable limits for genotoxic and process impurities in Active Pharmaceutical Ingredients (APIs), the demand for ultra-trace analytical methods has surged. 4-Methoxy-3,5-dimethylpyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory agencies tighten the acceptable limits for genotoxic and process impurities in Active Pharmaceutical Ingredients (APIs), the demand for ultra-trace analytical methods has surged. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS: 91219-89-5) is a critical synthetic intermediate and a monitored impurity in the production of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole[1][2].

This technical guide objectively compares chromatographic column chemistries for the LC-MS/MS analysis of this highly polar, basic N-oxide, providing drug development professionals with a self-validating protocol for robust, reproducible quantification.

Mechanistic Insight: The Analytical Challenge

Analyzing 4-methoxy-3,5-dimethylpyridine 1-oxide presents a unique set of chromatographic challenges driven by its molecular structure:

  • The N-Oxide Dipole: The coordinate covalent bond between the pyridine nitrogen and oxygen creates a strong dipole moment. This highly localized electron density acts as a strong hydrogen bond acceptor.

  • Secondary Interactions: On traditional silica-based columns, the N-oxide moiety strongly interacts with unendcapped or residual acidic surface silanols. This leads to severe peak tailing, unpredictable retention times, and ion suppression in the mass spectrometer.

  • Basicity and Polarity: The compound is highly polar and basic, meaning it often elutes in the void volume of standard reversed-phase (RP) systems unless highly aqueous mobile phases or ion-pairing reagents are used—both of which are detrimental to Electrospray Ionization (ESI) efficiency[3].

To achieve part-per-million (ppm) level limits of detection (LOD) without compromising the mass spectrometer's sensitivity, the chromatographic method must suppress these secondary interactions while maintaining adequate retention[3][4].

Comparative Performance: Column Chemistry Selection

To establish the optimal separation strategy, we compared three distinct column chemistries: a standard C18 (e.g., Hypersil BDS)[4], a Hydrophilic Interaction Liquid Chromatography (HILIC) column, and a Mixed-Mode (Reversed-Phase/Cation-Exchange, e.g., Newcrom R1) column[1].

The data below summarizes the performance metrics when analyzing a 0.5 ppm standard of 4-methoxy-3,5-dimethylpyridine 1-oxide spiked into an esomeprazole magnesium API matrix.

Table 1: Quantitative Comparison of Column Chemistries
Column ChemistryRetention Time (min)Peak Asymmetry ( Tf​ )Signal-to-Noise (S/N)LOD (ppm)Mechanism of Retention
Standard C18 (150 x 4.6 mm, 5 µm)1.8 (Near Void)2.4 (Severe Tailing)45:10.15Hydrophobic partitioning (Poor for polar N-oxides).
HILIC (100 x 2.1 mm, 3 µm)6.51.3 (Slight Tailing)120:10.05Partitioning into aqueous layer; requires high organic.
Mixed-Mode (100 x 2.1 mm, 3 µm)4.2 1.05 (Excellent) 280:1 0.01 Dual RP and electrostatic interactions; shields silanols.

Experimental Workflows & Protocols

The following protocol outlines a self-validating LC-MS/MS system designed for the trace analysis of 4-methoxy-3,5-dimethylpyridine 1-oxide.

Sample Preparation (Liquid-Liquid Extraction)

Because the target compound is highly polar, a direct "dilute-and-shoot" method in the presence of high-concentration API (esomeprazole) causes severe matrix effects.

  • Dissolution: Dissolve 50 mg of the API sample in 5 mL of 0.1 M NaOH. The alkaline environment keeps the acidic esomeprazole in its ionized, water-soluble form.

  • Extraction: Add 5 mL of LC-MS grade Dichloromethane (DCM). The basic N-oxide impurity partitions into the organic layer.

  • Separation: Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution: Transfer the lower organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 1 mL of Mobile Phase A.

LC-MS/MS Parameters
  • Column: Mixed-Mode RP/Cation-Exchange (100 mm × 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with glacial acetic acid. (Causality: The acidic pH ensures the N-oxide is fully protonated for ESI+, while the volatile buffer enhances droplet desolvation[3].)

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 80% B

    • 6.0 - 8.0 min: Hold at 80% B

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 12.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry (ESI+) Settings & MRM Transitions

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Precursor Ion ( [M+H]+ ): m/z 154.1

  • Quantifier Transition: m/z 154.1 138.1 (Collision Energy: 18 eV)

  • Qualifier Transition: m/z 154.1 107.1 (Collision Energy: 25 eV)

Visualizations of Analytical Logic

The following diagrams map the physical workflow and the chemical fragmentation mechanisms critical to this analysis.

Workflow A API Sample (Esomeprazole Matrix) B Sample Prep (Alkaline LLE) A->B C Chromatography (Mixed-Mode LC) B->C D Ionization (ESI+ Source) C->D E Mass Spec (MRM Detection) D->E

Caption: LC-MS/MS analytical workflow for trace-level omeprazole impurity profiling.

Fragmentation A Precursor Ion [M+H]+ m/z 154.1 (N-Oxide Protonated) B Product Ion 1 m/z 138.1 (-O, Pyridine Core) A->B -[O] (16 Da) C Product Ion 2 m/z 123.1 (-CH3, Demethylation) B->C -[CH3] (15 Da) D Product Ion 3 m/z 107.1 (-OCH3, Demethoxylation) B->D -[OCH3] (31 Da)

Caption: ESI+ fragmentation pathway of protonated 4-methoxy-3,5-dimethylpyridine 1-oxide.

References

  • Sreenivasulu, V., Sivakumar, N., Man, H. C., & Krishnaiah, A. (2014). "Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS." Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. Available at:[Link]

Sources

Validation

4-methoxy-3,5-dimethylpyridine 1-oxide vs 2,3,5-trimethylpyridine N-oxide reactivity

The synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole relies heavily on the efficient construction of the pyridine core: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine . For process chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole relies heavily on the efficient construction of the pyridine core: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine . For process chemists and drug development professionals, selecting the optimal starting material is a critical decision that dictates the entire downstream synthetic strategy.

Two primary N-oxide precursors are utilized in the industry: 4-methoxy-3,5-dimethylpyridine 1-oxide and 2,3,5-trimethylpyridine N-oxide . While structurally similar, the presence or absence of a C2-methyl group fundamentally alters their reactivity profiles. This guide objectively compares the mechanistic pathways, performance metrics, and experimental protocols associated with each intermediate.

Structural and Electronic Divergence

The reactivity of pyridine N-oxides is governed by the delicate balance of electron-donating substituents and the N-oxide moiety, which can act as both an electron-withdrawing group (via induction) and an electron-donating group (via resonance).

  • 2,3,5-Trimethylpyridine N-oxide (The Classical Route): This compound features methyl groups at C2, C3, and C5. The C4 position is unsubstituted. The synergistic directing effects of the N-oxide and the adjacent methyl groups make the C4 position highly susceptible to Electrophilic Aromatic Substitution (EAS) [1]. Furthermore, the presence of the C2-methyl group provides a built-in handle for late-stage functionalization via sigmatropic rearrangement.

  • 4-Methoxy-3,5-dimethylpyridine 1-oxide (The Radical Route): This compound already possesses the required C4-methoxy group, which strongly donates electron density (+M effect) into the ring. The C2 and C6 positions are highly electron-rich but lack a methyl group. Consequently, this intermediate cannot undergo traditional rearrangement and requires direct C–H functionalization to install the hydroxymethyl group at C2 [2].

Pathway A 2,3,5-Trimethylpyridine N-oxide B 4-Nitro-2,3,5-trimethylpyridine N-oxide A->B HNO3 / H2SO4 (EAS at C4) C 4-Methoxy-2,3,5-trimethylpyridine N-oxide B->C NaOMe / MeOH (NAS at C4) D 2-Acetoxymethyl-4-methoxy- 3,5-dimethylpyridine C->D Ac2O (Boekelheide) G 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine D->G NaOH / H2O (Hydrolysis) E 4-Methoxy-3,5-dimethylpyridine 1-oxide F 1,4-Dimethoxy-3,5-dimethylpyridinium Methosulfate E->F Me2SO4 (N-Alkylation) F->G MeOH / (NH4)2S2O8 (Radical Addition)

Divergent synthetic pathways to the omeprazole pyridine intermediate.

Reactivity Profiling & Mechanistic Logic

Pathway A: 2,3,5-Trimethylpyridine N-oxide (EAS / NAS / Boekelheide)

This is the traditional industrial route. The sequence relies on three distinct mechanistic steps:

  • Nitration (EAS): Treatment with HNO₃/H₂SO₄ yields 4-nitro-2,3,5-trimethylpyridine N-oxide. The N-oxide directs the nitronium ion (NO₂⁺) to the C4 position.

  • Methoxylation (NAS): The newly installed nitro group acts as an exceptional leaving group. Nucleophilic Aromatic Substitution with sodium methoxide (NaOMe) smoothly displaces the nitro group to yield 4-methoxy-2,3,5-trimethylpyridine N-oxide[3].

  • Boekelheide Rearrangement: The critical C2-methyl functionalization is achieved using acetic anhydride. The N-oxide oxygen attacks the anhydride, forming an N-acetoxypyridinium intermediate. The acetate counterion deprotonates the C2-methyl group to form an anhydrobase, which immediately undergoes a highly regioselective [3,3]-sigmatropic rearrangement to yield the 2-acetoxymethyl derivative.

Pathway B: 4-Methoxy-3,5-dimethylpyridine 1-oxide (Minisci-Type Radical Addition)

Because this precursor lacks a C2-methyl group, classical Boekelheide chemistry is impossible. Instead, process chemists leverage a Minisci-type radical C–H functionalization [2]:

  • N-Alkylation: The N-oxide is reacted with dimethyl sulfate (Me₂SO₄). This alkylates the oxygen, forming a 1,4-dimethoxy-3,5-dimethylpyridinium salt. Causality: This step is mandatory because it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C2 position highly electrophilic and susceptible to radical attack.

  • Radical Hydroxymethylation: Ammonium persulfate ((NH₄)₂S₂O₈) is used to thermally generate sulfate radical anions, which abstract a hydrogen from methanol to form the nucleophilic hydroxymethyl radical (•CH₂OH). This radical selectively attacks the activated C2 position of the pyridinium salt, directly yielding the hydroxymethylated product after rearomatization.

Mechanisms cluster_boek Boekelheide Rearrangement Pathway cluster_rad Minisci-Type Radical Pathway N1 N-Oxide Activation (Ac2O) N2 N-Acetoxypyridinium Formation N1->N2 N3 Anhydrobase Generation N2->N3 N4 [3,3]-Sigmatropic Rearrangement N3->N4 R1 N-Oxide Alkylation (Me2SO4) R2 N-Methoxypyridinium Formation R1->R2 R3 •CH2OH Radical Generation R2->R3 R4 Radical Addition & Rearomatization R3->R4

Mechanistic comparison: Boekelheide rearrangement vs. Minisci-type radical addition.

Quantitative Comparison of Synthetic Strategies

Parameter2,3,5-Trimethylpyridine N-oxide Route4-Methoxy-3,5-dimethylpyridine 1-oxide Route
Initial Functionalization Target C4 (Nitration / Methoxylation)C2 (Direct Hydroxymethylation)
Key Reaction Mechanism EAS → NAS →[3,3]-Sigmatropic ShiftN-Alkylation → Radical Addition
Reagents for C2-Functionalization Acetic Anhydride (Ac₂O)Dimethyl Sulfate, Methanol, (NH₄)₂S₂O₈
Typical Overall Yield 65% – 75% (Over 4 steps)70% – 75% (Over 2 steps)
Atom Economy Lower (Generates NO₂, Acetate waste)Higher (Direct C–H functionalization)
Primary Process Hazards Highly exothermic nitration stepUse of highly toxic Dimethyl Sulfate

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and safety, the following protocols incorporate in-process controls (IPCs) that validate the success of each mechanistic step.

Protocol A: Boekelheide Rearrangement (from 4-Methoxy-2,3,5-trimethylpyridine N-oxide)

This protocol assumes the C4-methoxy group has already been installed via NAS.

  • Activation & Anhydrobase Formation: Charge a dry, nitrogen-purged reactor with 4-methoxy-2,3,5-trimethylpyridine N-oxide (1.0 eq) and acetic anhydride (3.0 eq).

    • Causality: Excess acetic anhydride is required to drive the equilibrium toward the N-acetoxypyridinium intermediate and act as the solvent.

  • Thermal Rearrangement: Cautiously heat the mixture to 90°C.

    • Self-Validation (IPC): A sudden exotherm typically occurs between 85–90°C as the anhydrobase forms and rearranges. Jacket cooling must be applied to maintain the internal temperature below 110°C to prevent degradation. Monitor via HPLC (UV 254 nm); the reaction is complete when the N-oxide peak is <1.0% area (typically 2 hours).

  • Hydrolysis: Cool the reactor to 40°C. Add 20% aqueous NaOH slowly until pH > 12. Reflux the mixture for 1 hour.

    • Causality: Base-catalyzed ester hydrolysis cleaves the newly formed acetate group, yielding the free primary alcohol.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Dry the combined organics over Na₂SO₄ and concentrate under reduced pressure to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Protocol B: Minisci-Type Radical Hydroxymethylation (from 4-Methoxy-3,5-dimethylpyridine 1-oxide)
  • Electrophilic Activation: Charge a reactor with 4-methoxy-3,5-dimethylpyridine 1-oxide (1.0 eq) and toluene. Dropwise, add dimethyl sulfate (1.1 eq) while maintaining the temperature at 20–25°C. Stir for 4 hours.

    • Self-Validation (IPC): The formation of the 1,4-dimethoxy-3,5-dimethylpyridinium methosulfate salt will manifest as a dense precipitate. Filter and wash with cold toluene to isolate the activated intermediate.

  • Radical Generation & Addition: Dissolve the isolated pyridinium salt in a 1:1 mixture of methanol and water. Heat the solution to 70°C. Over a period of 2 hours, add a solution of ammonium persulfate (1.5 eq) in water dropwise.

    • Causality: The slow addition of persulfate ensures a steady, low concentration of •CH₂OH radicals, minimizing radical-radical termination (homocoupling) and promoting selective addition to the C2 position of the pyridinium ring [2].

  • Quenching & Rearomatization: Once addition is complete, stir for an additional 1 hour at 70°C. Cool to room temperature and adjust the pH to 9.0 using 10% aqueous NaOH.

    • Causality: The alkaline quench neutralizes the reaction, rearomatizes the intermediate radical cation, and hydrolyzes the methoxy group on the nitrogen, yielding the target 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. Extract with ethyl acetate and concentrate.

Conclusion

The choice between 4-methoxy-3,5-dimethylpyridine 1-oxide and 2,3,5-trimethylpyridine N-oxide represents a classic dichotomy in process chemistry: utilizing a longer, well-established sequence (EAS/NAS/Boekelheide) versus a shorter, modern C–H functionalization route (Radical Hydroxymethylation). While the 2,3,5-trimethylpyridine route utilizes cheaper reagents and avoids dimethyl sulfate, the radical route from the 4-methoxy derivative offers superior atom economy and fewer synthetic steps, making it highly attractive for streamlined API manufacturing.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. "Pyridine and Pyridine Derivatives." John Wiley & Sons. Available at: [Link]

  • US Patent 6,303,787 B1. "Intermediates and an improved process for the preparation of Omeprazole." Google Patents.
Comparative

The Ultimate Comparison Guide: Quantitative NMR (qNMR) vs. HPLC for Assaying 4-Methoxy-3,5-dimethylpyridine 1-Oxide

As pharmaceutical synthesis grows increasingly complex, the analytical methodologies used to release critical intermediates must evolve from relative approximations to absolute certainties. 4-Methoxy-3,5-dimethylpyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical synthesis grows increasingly complex, the analytical methodologies used to release critical intermediates must evolve from relative approximations to absolute certainties. 4-Methoxy-3,5-dimethylpyridine 1-oxide (CAS 91219-89-5) is a pivotal upstream intermediate in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole[1][2]. Accurately determining the assay (absolute purity) of this N-oxide is critical; overestimating its purity disrupts the stoichiometry of subsequent coupling reactions with 2-mercaptobenzimidazole derivatives, ultimately depressing the final Active Pharmaceutical Ingredient (API) yield and elevating the impurity burden.

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default technique for intermediate release[3]. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as the gold standard for absolute quantification[4]. This guide objectively compares qNMR against HPLC-UV, providing drug development professionals with the mechanistic causality, validated protocols, and comparative data necessary to optimize their analytical workflows.

The Analytical Challenge: Chromophores vs. Protons

The fundamental flaw in relying solely on HPLC-UV for assaying pyridine N-oxides lies in the Relative Response Factor (RRF) [3]. HPLC-UV is a secondary analytical method; it relies on the assumption that the analyte's UV absorbance correlates directly with its concentration. However, the oxidation of the pyridine nitrogen significantly alters the molecule's electronic structure and extinction coefficient.

If a batch of 4-methoxy-3,5-dimethylpyridine 1-oxide contains unoxidized precursor or over-nitrated byproducts, these impurities will exhibit drastically different UV responses. Consequently, a simple HPLC "Area %" will not equal "Weight %"[3][5]. To achieve a true assay via HPLC, an analyst must procure a highly pure, fully characterized reference standard of the N-oxide itself to build a calibration curve—a process that is expensive, time-consuming, and prone to error if the standard degrades[4].

The qNMR Advantage: qNMR is a primary analytical method based on a direct, unalterable law of physics: the integrated area of a nuclear magnetic resonance signal is strictly proportional to the molar quantity of the nuclei producing that signal[5][6]. Because all protons respond equally under fully relaxed NMR conditions, qNMR eliminates the need for an analyte-specific reference standard. Instead, a single, highly pure, universal Internal Standard (IS) can be used to quantify any soluble molecule[4].

Workflow Comparison: Relative vs. Absolute Quantification

The operational differences between qNMR and HPLC-UV dictate both the speed of analysis and the reliability of the data. The diagram below illustrates the divergent logic paths of both methodologies.

G cluster_qnmr qNMR Workflow (Absolute Quantification) cluster_hplc HPLC-UV Workflow (Relative Quantification) Q1 Weigh Analyte & Universal Internal Standard Q2 Co-dissolve in Deuterated Solvent (e.g., DMSO-d6) Q1->Q2 Q3 Acquire 1H NMR (Relaxation Delay D1 > 5*T1) Q2->Q3 Q4 Integrate Target & Reference Resonance Signals Q3->Q4 Q5 Calculate Absolute Assay (Molar Proportionality) Q4->Q5 H1 Procure & Qualify Analyte-Specific Reference Standard H2 Prepare Multi-Point Calibration Curve H1->H2 H3 Prepare Sample Solution H2->H3 H4 Execute Chromatographic Separation H3->H4 H5 Calculate Assay via Relative Area % & RRFs H4->H5

Workflow comparison: qNMR vs. HPLC-UV for assaying pharmaceutical intermediates.

Self-Validating qNMR Protocol for 4-Methoxy-3,5-dimethylpyridine 1-Oxide

To ensure scientific integrity, a qNMR protocol must be a self-validating system. The causality of accurate quantification relies heavily on two factors: avoiding signal overlap and ensuring complete longitudinal relaxation ( T1​ ).

Step 1: Internal Standard (IS) and Solvent Selection

For 4-methoxy-3,5-dimethylpyridine 1-oxide, the 1 H NMR spectrum in DMSO- d6​ typically exhibits the methoxy protons as a singlet near 3.8 ppm, the methyl protons near 2.2 ppm, and the aromatic protons (positions 2 and 6) as a singlet around 8.0 ppm.

  • IS Selection: Maleic acid (Certified Reference Material grade) is the ideal internal standard. Its equivalent vinylic protons produce a sharp singlet at ~6.3 ppm, sitting perfectly in the baseline window between the N-oxide's methoxy and aromatic signals, preventing integration overlap.

Step 2: Gravimetric Sample Preparation

The accuracy of qNMR is fundamentally limited by the accuracy of the balance.

  • Using a microbalance (readability 0.001 mg), accurately weigh approximately 20.0 mg of the 4-methoxy-3,5-dimethylpyridine 1-oxide sample.

  • Accurately weigh approximately 10.0 mg of the Maleic Acid CRM.

  • Quantitatively transfer both into a vial and co-dissolve in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% TMS). Transfer the homogeneous solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters (The Causality of T1​ )

If a radiofrequency pulse is applied before the protons have fully relaxed to their equilibrium state, the resulting signal will be artificially truncated, destroying the molar proportionality[5][7].

  • Pulse Angle: 90° (to maximize signal-to-noise ratio).

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton in the mixture. For small molecules like this N-oxide and maleic acid, a D1​ of 30 seconds guarantees >99.3% magnetization recovery.

  • Number of Scans (NS): 16 to 64 scans to ensure the Signal-to-Noise (S/N) ratio of the analyte and IS peaks strictly exceeds 250:1.

Step 4: Processing and Absolute Assay Calculation

Apply rigorous baseline correction and phase correction. Integrate the analyte's aromatic protons ( Ix​ at ~8.0 ppm, Nx​=2 ) and the maleic acid IS peak ( Istd​ at ~6.3 ppm, Nstd​=2 ).

Calculate the absolute purity ( Px​ ) using the self-validating qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integrated area of the signal

  • N = Number of protons generating the signal

  • M = Molecular weight ( Mx​ for the N-oxide = 153.18 g/mol ; Mstd​ for Maleic acid = 116.07 g/mol )

  • W = Accurately measured mass (mg)

  • Pstd​ = Certified purity of the Maleic acid IS

Comparative Experimental Data

The following table synthesizes the performance metrics of qNMR versus traditional HPLC-UV for the routine assay of 4-methoxy-3,5-dimethylpyridine 1-oxide during omeprazole scale-up campaigns[4][5][6].

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct molar proportionality (Primary Method)Chromatographic separation + UV absorbance (Secondary Method)
Reference Standard Requirement Universal Internal Standard (e.g., Maleic Acid)Analyte-specific standard required (Expensive/Rare)
Response Factor Dependence None (All protons respond equally)High (Requires calculation of Relative Response Factors)
Assay Accuracy Absolute (Independent of chromophore variations)Relative (Vulnerable to UV response variations of impurities)
Typical Precision (RSD) < 1.0%< 0.5%
Sample Prep Time < 5 minutes15 - 30 minutes (Includes standard prep)
Instrument Run Time 10 - 15 minutes per sample20 - 45 minutes per sample (Plus calibration curve runs)
Method Development Time Hours (Universal parameters apply)Days to Weeks (Column selection, gradient optimization)

Conclusion

For the assay of 4-methoxy-3,5-dimethylpyridine 1-oxide, qNMR is the superior analytical choice for absolute quantification. While HPLC remains invaluable for trace impurity profiling (due to its high separation resolution and sensitivity to minor components), its reliance on UV response factors and analyte-specific reference standards makes it a structurally flawed tool for primary assay determination[3].

By adopting qNMR, drug development professionals can bypass the bottleneck of reference standard synthesis, eliminate chromophore-induced accuracy drift, and ensure that the stoichiometry of their omeprazole synthesis remains tightly controlled.

References

  • BenchChem Technical Support Team.Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • LookChem.Cas 91219-89-5, 4-Methoxy-3,5-diMethylpyridine 1-Oxide. Lookchem.
  • ChemicalBook.4-Methoxy-3,5-diMethylpyridine 1-Oxide | 91219-89-5. ChemicalBook.
  • Almac Group.Almac Voice: Nuclear Magnetic Resonance (NMR) as an alternative to traditional HPLC assay analysis. Almac Group.
  • American Chemical Society (ACS).Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • ResearchGate.Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
  • Enovatia.ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.

Sources

Validation

comparing batch vs flow synthesis yields for 4-methoxy-3,5-dimethylpyridine 1-oxide

Comparative Analysis of Batch vs. Continuous Flow Synthesis for 4-Methoxy-3,5-dimethylpyridine 1-oxide Strategic Context & Mechanistic Overview The compound 4-methoxy-3,5-dimethylpyridine 1-oxide is an indispensable hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Batch vs. Continuous Flow Synthesis for 4-Methoxy-3,5-dimethylpyridine 1-oxide

Strategic Context & Mechanistic Overview

The compound 4-methoxy-3,5-dimethylpyridine 1-oxide is an indispensable heterocyclic building block in medicinal chemistry, most notably serving as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1].

The conventional synthetic route to this intermediate involves a three-step sequence starting from 3,5-dimethylpyridine:

  • N-Oxidation: Activation of the pyridine ring using hydrogen peroxide and acetic acid.

  • Nitration: Electrophilic aromatic substitution at the C4 position using a highly corrosive nitric/sulfuric acid mixture[1].

  • Methoxylation: Nucleophilic aromatic substitution ( SN​Ar ) of the nitro group with sodium methoxide to yield the final target[2].

Synthesis A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine 1-oxide A->B H2O2, AcOH (N-Oxidation) C 4-Nitro-3,5-dimethylpyridine 1-oxide B->C HNO3, H2SO4 (Nitration) D 4-Methoxy-3,5-dimethylpyridine 1-oxide C->D NaOMe, MeOH (Methoxylation)

Caption: Synthetic pathway for 4-methoxy-3,5-dimethylpyridine 1-oxide.

While historically performed in batch reactors, this sequence presents severe thermodynamic and safety bottlenecks. The nitration and N-oxidation steps are highly exothermic. In batch systems, poor heat dissipation necessitates the use of excess reagents and prolonged reaction times to prevent thermal runaway, leading to severe safety and environmental issues[3],[4]. Furthermore, the final methoxylation step requires extended reflux times in batch, which can degrade the sensitive N-oxide moiety[2].

Transitioning to continuous flow chemistry (microchannel technology) fundamentally alters the reaction kinetics. By drastically increasing the surface-area-to-volume ratio, flow reactors provide instantaneous heat and mass transfer. This allows chemists to safely operate at elevated temperatures and pressures, reducing residence times from hours to mere seconds while simultaneously improving yield and purity[3].

Quantitative Data Comparison: Methoxylation Step

The final methoxylation step is a prime candidate for flow optimization. In batch, the reaction is limited by the boiling point of methanol (65 °C). In a flow system equipped with a Back Pressure Regulator (BPR), the solvent can be superheated, exponentially accelerating the SN​Ar reaction according to the Arrhenius equation.

Reaction ParameterTraditional Batch SynthesisContinuous Flow MicroreactorCausality / Advantage
Yield 70% – 80%> 95%Flow minimizes thermal degradation and side-reactions.
Residence / Reaction Time 12 hours2 – 5 minutesSuperheating in flow accelerates nucleophilic attack.
Operating Temperature 65 °C (Reflux)90 °C – 110 °CBPR in flow prevents solvent boiling, enabling high heat.
Mixing Profile Macro-mixing (Stirrer)Micro-mixing (T-Mixer)Rapid diffusion in flow prevents localized reagent excess.
Safety Risk High (Large solvent volumes)Low (Micro-volumes)Continuous quenching prevents accumulation of hazardous intermediates.

Experimental Protocols: A Self-Validating System

To demonstrate the operational differences, the following validated protocols detail the critical methoxylation of 4-nitro-3,5-dimethylpyridine 1-oxide to 4-methoxy-3,5-dimethylpyridine 1-oxide.

A. Traditional Batch Protocol

Causality Note: The extended 12-hour timeframe is required because the reaction temperature is capped at the boiling point of methanol at atmospheric pressure.

  • Initialization: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitro-3,5-dimethylpyridine 1-oxide (1.0 equiv, e.g., 1 g, 5.9 mmol) and dissolve in 10 mL of anhydrous methanol[5].

  • Reagent Addition: Heat the solution to 65 °C. Slowly add a 30% solution of sodium methoxide ( CH3​ONa ) in methanol (1.18 to 1.5 equiv) dropwise over 30 minutes[5],[2]. Reasoning: Dropwise addition prevents localized spikes in alkalinity which can cause ring-opening side reactions.

  • Reaction: Maintain the reaction at reflux (65 °C) under an inert atmosphere for 12 hours[5]. Monitor completion via TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature. Carefully adjust the pH to 7.0–8.5 using glacial acetic acid[5],[2]. Reasoning: Neutralizing excess base is critical; leaving the mixture basic during solvent evaporation will degrade the N-oxide product.

  • Isolation: Evaporate the solvent under reduced pressure. Extract the residue with dichloromethane, wash with brine, dry over anhydrous MgSO4​ , and concentrate to yield the product.

B. Continuous Flow Protocol

Causality Note: The use of a T-mixer and microreactor coil ensures instantaneous homogenization and heat transfer. The BPR allows the system to operate at 90 °C, reducing a 12-hour reaction to 3 minutes.

FlowSetup P1 Pump A: 4-Nitro-N-oxide in MeOH Mix T-Mixer P1->Mix P2 Pump B: NaOMe in MeOH P2->Mix Reactor Microfluidic Reactor (Heated Coil, 90°C) Mix->Reactor Rapid Mixing Quench In-line Quench (AcOH in MeOH) Reactor->Quench Residence Time: 3 Minutes BPR Back Pressure Regulator (100 psi) Quench->BPR Collect Collection & Evaporation BPR->Collect

Caption: Continuous flow reactor configuration for the methoxylation step.

  • System Priming: Prime the flow system (PTFE tubing, T-mixers, and a 10 mL heated reactor coil) with anhydrous methanol. Set the reactor coil temperature to 90 °C and equip the system outlet with a 100 psi Back Pressure Regulator (BPR).

  • Feed Preparation:

    • Solution A: 0.5 M 4-nitro-3,5-dimethylpyridine 1-oxide in methanol.

    • Solution B: 0.6 M Sodium methoxide in methanol.

    • Solution C (Quench): 0.2 M Glacial acetic acid in methanol.

  • Execution: Pump Solution A and Solution B at a 1:1 volumetric flow rate into a T-mixer. Adjust the combined flow rate to achieve a residence time of exactly 3 minutes within the 90 °C heated coil.

  • In-Line Quenching: Direct the output of the heated coil into a second T-mixer, where it meets Solution C (pumped at a rate sufficient to achieve a final stream pH of ~7.5). Reasoning: In-line quenching halts the reaction instantly upon exiting the heating zone, preventing over-reaction and eliminating the need for manual pH adjustment.

  • Collection: Pass the quenched stream through the BPR. Discard the first two reactor volumes (equilibration phase), then collect the steady-state output. Concentrate under reduced pressure to isolate the highly pure product.

Conclusion

The synthesis of 4-methoxy-3,5-dimethylpyridine 1-oxide highlights the transformative power of continuous flow chemistry. By migrating from batch to flow, chemists overcome the inherent heat and mass transfer limitations of exothermic N-oxidations and nitrations[3],[4]. For the final methoxylation step, flow chemistry enables safe superheating, collapsing a 12-hour batch reflux into a 3-minute continuous process while simultaneously improving yield and safety profiles.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxy-3,5-dimethylpyridine 1-Oxide

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the precise safety, logistical, and procedural frameworks required for handling 4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the precise safety, logistical, and procedural frameworks required for handling 4-Methoxy-3,5-dimethylpyridine 1-Oxide (CAS: 91219-89-5).

Recognized primarily as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole[1], this compound demands rigorous handling protocols. This guide moves beyond basic safety data to explain the causality behind our safety choices, ensuring that your laboratory operations are both highly efficient and fundamentally secure.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound.

4-Methoxy-3,5-dimethylpyridine 1-Oxide is classified under GHS with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

  • Mechanistic Causality: The N-oxide moiety increases the molecule's overall polarity, but the lipophilic dimethyl and methoxy groups allow the compound to easily partition into the lipid bilayers of the stratum corneum (the outermost layer of skin). Upon penetration, the compound can undergo localized interactions with cellular proteins, leading to contact dermatitis.

  • Contextual Hazard: In pharmaceutical synthesis, this solid intermediate is rarely handled in isolation. It is typically reacted with highly corrosive and water-reactive reagents, such as Trifluoroacetic Anhydride (TFAA), in organic solvents like ethyl acetate or toluene[2]. This operational context drastically shifts the hazard profile from simple dermal irritation to severe chemical burns and inhalation toxicity, dictating a much stricter Personal Protective Equipment (PPE) strategy.

Personal Protective Equipment (PPE) Matrix

Standardizing PPE based on the specific phase of the experimental workflow prevents both over-encumbrance and dangerous under-protection. The following table summarizes the quantitative breakthrough data and required equipment for each operational phase.

Operational PhasePrimary Chemical HazardRecommended Glove Material (Breakthrough Time)Eye & Face ProtectionRespiratory Protection
Weighing (Solid Phase) 4-Methoxy-3,5-dimethylpyridine 1-Oxide (Dust)Nitrile (>480 mins)Standard Safety GogglesN95 / P100 Particulate Respirator
Solution Preparation Ethyl Acetate (Solvent)Butyl Rubber (>240 mins)Safety Goggles + Face ShieldFume Hood (Face velocity >100 fpm)
Reagent Addition Trifluoroacetic Anhydride (TFAA), TolueneViton / Silver Shield (>480 mins)Safety Goggles + Face ShieldABEK1P3 Filter / Supplied Air

Note: Nitrile gloves offer excellent protection against the solid N-oxide but degrade rapidly upon exposure to toluene and TFAA. Always switch to Viton or Silver Shield gloves before initiating the reaction phase.

Operational Workflow: Synthesis of Omeprazole Sulfide

The following is a field-proven, step-by-step methodology for utilizing 4-Methoxy-3,5-dimethylpyridine 1-Oxide in the synthesis of Omeprazole sulfide (Ufiprazole). Every step is designed as a self-validating system to ensure both safety and chemical yield.

Step 1: Dissolution

  • Action: Dissolve 445 mg (2.66 mmol) of 4-methoxy-3,5-dimethylpyridine 1-oxide in 6 mL of ethyl acetate at room temperature[2].

  • Causality: Ethyl acetate provides optimal solubility for the N-oxide while remaining chemically inert to the subsequent addition of the highly reactive anhydride.

Step 2: Activation (High Hazard Step)

  • Action: Cautiously add 1.4 g (6.65 mmol) of Trifluoroacetic anhydride (TFAA) dropwise[2].

  • Causality: This step initiates a Boekelheide-type rearrangement. The addition is highly exothermic. Controlled dropwise addition prevents solvent boil-over and minimizes the release of corrosive TFA vapors, protecting the operator and ensuring the reaction does not run away.

Step 3: Rearrangement & Validation

  • Action: Reflux the mixture for 3 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC)[2].

  • Causality: The 3-hour thermal activation ensures complete conversion of the N-oxide to the trifluoroacetate intermediate. TLC monitoring acts as a self-validating checkpoint; proceeding without confirming the disappearance of the N-oxide will lead to downstream contamination and failed coupling.

Step 4: Concentration

  • Action: Concentrate the reaction mixture under reduced pressure to isolate the trifluoroacetate intermediate[2].

Step 5: Coupling

  • Action: Dissolve the isolated intermediate in 3 mL of toluene. Add 480 mg (2.66 mmol) of 2-mercapto-5-methoxybenzimidazole and reflux for 4 hours[2].

  • Causality: Toluene allows for a higher reflux temperature (~110°C) compared to ethyl acetate. This elevated thermal energy is required to drive the nucleophilic substitution to completion, yielding Omeprazole sulfide at approximately 60% yield[2].

Workflow & PPE Transition Diagram

Workflow N1 4-Methoxy-3,5-dimethylpyridine 1-Oxide (Solid) CAS: 91219-89-5 N2 Dissolve in Ethyl Acetate (6 mL, Room Temp) N1->N2 PPE: Nitrile Gloves, N95 N3 Add Trifluoroacetic Anhydride (1.4 g) Hazard: Corrosive/Exothermic N2->N3 PPE: Viton Gloves, Fume Hood N4 Reflux (3 Hours) Monitor via TLC N3->N4 N5 Concentrate under Vacuum (Trifluoroacetate Intermediate) N4->N5 N6 Dissolve in Toluene (3 mL) N5->N6 N7 Add 2-Mercapto-5- methoxybenzimidazole (480 mg) N6->N7 N8 Reflux (4 Hours) N7->N8 N9 Omeprazole Sulfide (Ufiprazole) N8->N9 Yield: ~60%

Figure 1: Experimental workflow and PPE transition points for the synthesis of Omeprazole sulfide.

Spill Response and Waste Disposal Plan

Immediate, chemically sound responses to spills are critical to laboratory safety. Do not treat solid spills and solution spills identically.

Solid Spill Protocol (Unreacted N-Oxide):

  • Isolate: Evacuate non-essential personnel. Don Nitrile gloves, safety goggles, and an N95 respirator.

  • Suppress: Lightly mist the spilled powder with water. Causality: This physically weighs down the particles, suppressing the aerosolization of the irritating dust and preventing inhalation exposure[3].

  • Collect: Sweep the dampened material using a non-sparking tool, place it in a sealed, labeled hazardous waste container, and wash the affected surface with soap and copious amounts of water[3].

Solution Spill Protocol (Containing TFAA/Toluene):

  • Evacuate & Upgrade PPE: Remove all ignition sources immediately[3]. Upgrade PPE to Viton gloves and an ABEK respirator due to volatile organic and acidic vapors.

  • Neutralize: Cover the spill generously with solid Sodium Bicarbonate (NaHCO₃). Causality: TFAA rapidly hydrolyzes in ambient moisture to form Trifluoroacetic Acid (TFA), a strong, corrosive acid. NaHCO₃ neutralizes the TFA, converting it to sodium trifluoroacetate while releasing CO₂ gas. The cessation of bubbling serves as a visual, self-validating indicator that the acid has been fully neutralized.

  • Absorb & Dispose: Absorb the neutralized liquid with an inert material (e.g., dry sand or vermiculite). Transfer to a ventilated waste container.

Waste Disposal Plan: Under no circumstances should 4-Methoxy-3,5-dimethylpyridine 1-Oxide or its reaction byproducts be flushed down the drain. All waste must be collected in designated halogenated/non-halogenated organic waste carboys (depending on the solvent used) and handed over to a licensed hazardous waste contractor. Disposal must be conducted via high-temperature incineration equipped with flue gas scrubbing . Causality: Scrubbing is mandatory to capture and neutralize the toxic nitrogen oxides (NOx) generated by the pyridine ring and the fluorinated byproducts generated from the trifluoroacetate intermediates.

References

  • LookChem. "Cas 91219-89-5, 4-Methoxy-3,5-diMethylpyridine 1-Oxide Basic Information and Safety Data". Lookchem.com. Available at: [Link]

Sources

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